molecular formula C9H11BrO B1282620 2-Bromo-4-ethylanisole CAS No. 99179-98-3

2-Bromo-4-ethylanisole

Cat. No.: B1282620
CAS No.: 99179-98-3
M. Wt: 215.09 g/mol
InChI Key: VPDXTNZWHRBQJL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylanisole is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXTNZWHRBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550913
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99179-98-3
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-ethylanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-ethylanisole, a key aromatic building block in organic synthesis. We will delve into its core chemical properties, establish a validated synthesis protocol, analyze its spectroscopic signature, and explore its reactivity and utility in modern synthetic chemistry, particularly in the development of novel molecular entities.

Section 1: Core Physicochemical and Structural Properties

This compound, systematically named 2-bromo-4-ethyl-1-methoxybenzene, is a substituted anisole derivative.[1] Its chemical structure features a benzene ring functionalized with a methoxy group, an ethyl group, and a bromine atom. The strategic placement of these groups, particularly the ortho-bromo substituent relative to the activating methoxy group, makes it a valuable intermediate for introducing further molecular complexity.

Key quantitative properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 99179-98-3[1][2][3][4]
Molecular Formula C₉H₁₁BrO[1][3][4]
Molecular Weight 215.09 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1]
Purity Typically ≥95-98%[2][5]

Section 2: Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-ethylanisole.[1][3] The choice of this precursor is logical, as the methoxy group is a strong activating, ortho, para-directing group. Since the para position is already occupied by the ethyl group, bromination is directed almost exclusively to one of the ortho positions.

Mechanism of Synthesis: Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) strongly activates the benzene ring towards electrophiles through its +R (resonance) effect, which dominates over its -I (inductive) effect.[6] This resonance donation of electrons increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. With the para position blocked by the ethyl group, the incoming bromine electrophile (Br⁺), generated from a bromine source like N-Bromosuccinimide (NBS) or diatomic bromine (Br₂), preferentially attacks the electron-rich ortho position to form a stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring to yield the final product, this compound.

Validated Laboratory Protocol

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • 4-Ethylanisole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (or a similar polar aprotic solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylanisole (1.0 equiv) in acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the solution portion-wise over 10-15 minutes at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure, colorless to pale yellow liquid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dissolve 4-Ethylanisole in Acetonitrile AddNBS Add NBS (1.05 equiv) in portions Start->AddNBS Step 1-2 Stir Stir at RT, protected from light AddNBS->Stir TLC Monitor by TLC Stir->TLC Step 3 Quench Quench with Na₂S₂O₃ TLC->Quench Reaction Complete Extract Extract with EtOAc, wash with NaHCO₃ & Brine Quench->Extract Step 4-7 Dry Dry (MgSO₄) & Concentrate Extract->Dry Step 4-7 Purify Purify via Column Chromatography Dry->Purify Step 4-7 Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule.

    • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) around δ 1.2 ppm and a quartet for the methylene protons (-CH₂) around δ 2.6 ppm.

    • Methoxy Group: A sharp singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.7-7.4 ppm). One proton will appear as a doublet (ortho to the ethyl group), another as a doublet of doublets (meta to both ethyl and bromo groups), and the last as a doublet (ortho to the bromo group).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule, including signals for the ethyl, methoxy, and six aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups around 2850-3100 cm⁻¹, strong C-O stretching for the ether linkage around 1250 cm⁻¹, and C-Br stretching in the fingerprint region below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Section 4: Reactivity and Synthetic Utility

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, a key rate-determining step in many cross-coupling cycles.[7] This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to substituted alkynyl arenes.

  • Grignard Reagent Formation: The bromo-group can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, which can then be used as a potent nucleophile to react with various electrophiles.

The reactivity of the C-Br bond is generally intermediate between that of C-I (more reactive) and C-Cl (less reactive) bonds, providing a good balance of stability and reactivity for sequential cross-coupling strategies.[8]

Application in Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Synthetic Products Start This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Biaryl Biaryl Derivative Suzuki->Biaryl Forms C-C Bond Arylamine Arylamine Derivative Buchwald->Arylamine Forms C-N Bond Alkynylarene Alkynylarene Derivative Sonogashira->Alkynylarene Forms C-C≡ Bond

Caption: Synthetic utility of this compound in cross-coupling.

Section 5: Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazards: It is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation if inhaled.[1][9] While specific toxicity data is limited, related bromo-aromatic compounds are often harmful if swallowed or in contact with skin.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Section 6: References

  • This compound | 99179-98-3. (n.d.). Smolecule. Retrieved from https://www.smolecule.com/2-bromo-4-ethylanisole-cas-99179-98-3
  • This compound. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/2-bromo-4-ethylanisole-cas-99179-98-3
  • 2-Bromo-4-ethylaniline. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-ethylaniline
  • 2-Bromo-4-methylanisole 97. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/480835
  • SAFETY DATA SHEET - 2-Bromo-4-methylaniline. (2021, December 24). Fisher Scientific. Retrieved from https://www.fishersci.com/msds?productName=AC154240100
  • This compound 99179-98-3 wiki. (n.d.). Guidechem. Retrieved from https://www.guidechem.com/wiki/2-bromo-4-ethylanisole-cas-99179-98-3.html
  • 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/583-68-6_1HNMR.htm
  • 2-Bromo-4-ethyl-1-methoxybenzene. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-ethyl-1-methoxybenzene
  • 2-Bromo-4-methylanisole. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylanisole
  • SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. (2025, March 24). TCI Chemicals. Retrieved from https://www.tcichemicals.com/BE/en/assets/sds/B4873_E01.pdf
  • How is the bromination mechanism of anisole carried out? (2016, August 15). Quora. Retrieved from https://www.quora.com/How-is-the-bromination-mechanism-of-anisole-carried-out
  • A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7030/technical-information/comparative-guide-to-the-kinetic-analysis-of-2-bromo-4-methylpyridine-cross-coupling-reactions
  • A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7031/technical-information/comparative-guide-to-mechanistic-studies-of-cross-coupling-reactions-involving-2-bromo-4-iodopyridine
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5148813/
  • 2-ETHYLANISOLE(14804-32-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/14804-32-1_1HNMR.htm
  • Kinetic studies of the Suzuki reaction with Ethyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7029/technical-information/kinetic-studies-of-the-suzuki-reaction-with-ethyl-2-bromo-4-methoxybenzoate
  • This compound. (n.d.). P212121 Store. Retrieved from https://store.p212121.com/2-bromo-4-ethylanisole/

References

2-Bromo-4-ethylanisole CAS number 99179-98-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4-ethylanisole (CAS No. 99179-98-3)

Introduction

This compound is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis. With a molecular structure featuring a methoxy group, an ethyl group, and a bromine atom on a benzene ring, it possesses multiple reactive sites, making it a valuable building block for more complex molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its chemical properties, synthesis, mechanistic rationale, applications, and safety protocols. The information is synthesized from established chemical principles and available technical data to ensure accuracy and practical utility in a laboratory setting.

Physicochemical Properties & Chemical Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is typically a colorless to pale yellow liquid with a distinct aromatic character.[1] Key identifying and physical data are summarized below.

PropertyValueSource
CAS Number 99179-98-3[1][2][3]
IUPAC Name 2-bromo-4-ethyl-1-methoxybenzene[1][4]
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Canonical SMILES CCC1=CC(=C(C=C1)OC)Br[1][2][4]
InChI Key VPDXTNZWHRBQJL-UHFFFAOYSA-N[1][2][4]
Purity (Typical) ≥95% - >98%[3][5][6]

Figure 1: Chemical Structure of this compound struct

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanistic Rationale

The most common and direct synthesis of this compound involves the electrophilic aromatic substitution of its precursor, 4-ethylanisole.[1][2] The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Directive Effects in Electrophilic Bromination

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The ethyl (-CH₂CH₃) group is a weak activating group and is also ortho, para-directing.

In the starting material, 4-ethylanisole, the para position relative to the strongly directing methoxy group is occupied by the ethyl group. Therefore, the incoming electrophile (Br⁺) is predominantly directed to the positions ortho to the methoxy group (C2 and C6). This makes the synthesis highly selective for the desired 2-bromo isomer.

G Figure 2: Regioselectivity in the Bromination of 4-Ethylanisole cluster_0 Directive Influence A 4-Ethylanisole B Methoxy Group (-OCH3) Strong o,p-Director A->B directs to C Ethyl Group (-CH2CH3) Weak o,p-Director A->C directs to D Para position is blocked A->D has E Ortho positions are activated (C2, C6) B->E strongly activates C->E weakly activates G Selective attack at C2 E->G leads to F Bromonium Ion (Br+) Electrophile F->G attacks

Figure 2: Regioselectivity in the Bromination of 4-Ethylanisole.
Recommended Synthesis Protocol

This protocol describes the bromination of 4-ethylanisole using N-Bromosuccinimide (NBS), a common and effective electrophilic brominating agent that is safer and easier to handle than liquid bromine.[1]

Materials:

  • 4-Ethylanisole (precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (optional, for reflux)

  • Separatory funnel

  • Sodium thiosulfate solution (aqueous, for quenching)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylanisole (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution portion-wise while stirring. The reaction is typically performed at room temperature but may be gently heated to ensure completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Quenching: Upon completion, cool the reaction mixture to room temperature. Quench any unreacted bromine by washing with a sodium thiosulfate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Figure 3: Synthesis & Purification Workflow start Start: 4-Ethylanisole + NBS in Acetonitrile reaction Electrophilic Aromatic Substitution start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Quench, Extract, Wash) monitoring->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Flash Column Chromatography concentration->purification product Final Product: This compound purification->product

Figure 3: Synthesis & Purification Workflow.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical post-synthesis. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), a singlet for the methoxy protons (~3.8 ppm), and a quartet and triplet for the ethyl group protons.

    • ¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including the methoxy carbon, two ethyl carbons, and six aromatic carbons (four protonated, two quaternary).

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching for the aromatic and alkyl groups, C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final product and to separate it from any unreacted starting material or isomeric byproducts.[7]

Reactivity and Applications

This compound is a valuable intermediate due to its potential for further functionalization.

  • Chemical Reactivity:

    • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, often requiring metal catalysis (e.g., Buchwald-Hartwig amination).[1]

    • Metal-Halogen Exchange: The bromo-group can undergo metal-halogen exchange (e.g., with n-butyllithium) to form an organometallic species, which can then react with various electrophiles.

    • Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

    • Oxidation: The ethyl group can be oxidized to an acetyl or carboxylic acid group under appropriate conditions.[1]

  • Industrial & Research Applications:

    • Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[1]

    • Fragrance Industry: Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products.[1]

    • Pesticides: The structural motif is explored in the development of new pesticides and insect repellents, leveraging its potential antimicrobial properties.[1]

Safety and Handling

Proper handling is essential due to the potential hazards associated with this class of compounds.

  • GHS Hazard Classification: Based on data for the compound and structurally similar molecules, this compound should be handled as a hazardous substance.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethylanisole (CAS No: 99179-98-3), a key intermediate in various synthetic applications.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally analogous compounds, ensuring a robust predictive framework for experimental validation.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1][2] Its structure, featuring a substituted benzene ring with a bromine atom, an ethyl group, and a methoxy group, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.4d1HH-3J ≈ 2.0 Hz
~7.1dd1HH-5J ≈ 8.5, 2.0 Hz
~6.8d1HH-6J ≈ 8.5 Hz
~3.8s3H-OCH₃-
~2.6q2H-CH₂CH₃J ≈ 7.5 Hz
~1.2t3H-CH₂CH₃J ≈ 7.5 Hz

Predicted solvent: CDCl₃

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring. The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent protons. The ethyl group displays a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methoxy (-OCH₃) protons appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, nine distinct signals are expected.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OCH₃)
~112C-2 (C-Br)
~133C-3
~140C-4 (C-CH₂CH₃)
~128C-5
~111C-6
~56-OCH₃
~28-CH₂CH₃
~16-CH₂CH₃

Predicted solvent: CDCl₃

The carbons attached to the electronegative oxygen and bromine atoms (C-1 and C-2) are shifted downfield. The chemical shifts of the aromatic carbons are further influenced by the electron-donating or -withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, C-O, C-Br, and C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch (-CH₃, -CH₂)
1600-1450Medium-StrongAromatic C=C Bending
1250-1200StrongAryl-O Stretch (asymmetric)
1050-1020StrongAryl-O Stretch (symmetric)
600-500Medium-StrongC-Br Stretch

The presence of these characteristic bands provides strong evidence for the key functional groups within the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
214/216High[M]⁺ (Molecular ion)
199/201Medium[M - CH₃]⁺
186/188Medium[M - C₂H₅]⁺
135High[M - Br]⁺
107Medium[M - Br - C₂H₄]⁺

The molecular ion peak [M]⁺ will appear as a pair of peaks of nearly equal intensity at m/z 214 and 216. Common fragmentation pathways include the loss of a methyl radical from the methoxy group, loss of an ethyl radical, and cleavage of the C-Br bond.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled sequence.

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3]

    • Record a background spectrum of the clean KBr/NaCl plates.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS, which typically provides detailed fragmentation patterns.

  • Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic distribution of bromine-containing fragments with the theoretical pattern.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

The Solubility Profile of 2-Bromo-4-ethylanisole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 2-Bromo-4-ethylanisole, a substituted aromatic ether, serves as a versatile building block in the synthesis of various target molecules.[1] Its solubility in different organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name 2-bromo-4-ethyl-1-methoxybenzene[1][3]

The structure of this compound, featuring a benzene ring substituted with a methoxy group, an ethyl group, and a bromine atom, results in a molecule of moderate polarity. The interplay of these functional groups governs its interactions with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

The key intermolecular forces at play in solutions of this compound are:

  • Van der Waals forces (London dispersion forces): These are present in all molecules and are particularly significant for the nonpolar hydrocarbon portions (ethyl group and benzene ring).

  • Dipole-dipole interactions: The electronegative oxygen and bromine atoms create a net dipole moment in the molecule, allowing for electrostatic interactions with polar solvent molecules.

  • Hydrogen bonding: While this compound itself cannot donate a hydrogen bond, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling interactions with protic solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a polar protic solvent like ethanol.

G cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Ethanol) solute C₉H₁₁BrO solute_dipole Dipole Moment solute->solute_dipole Polarity solute_vdw Van der Waals Surface solute->solute_vdw Size/Shape solute_h_acceptor H-bond Acceptor (O) solute->solute_h_acceptor Functional Group solvent_dipole Dipole Moment solute_dipole->solvent_dipole Dipole-Dipole Interaction solvent_vdw Van der Waals Surface solute_vdw->solvent_vdw Van der Waals Forces solvent_h_donor H-bond Donor (OH) solute_h_acceptor->solvent_h_donor Hydrogen Bonding solvent C₂H₅OH solvent->solvent_dipole solvent->solvent_vdw solvent->solvent_h_donor solvent_h_acceptor H-bond Acceptor (O) solvent->solvent_h_acceptor

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on its molecular structure and the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted. Since it is a liquid at room temperature, its solubility in many organic solvents will be high, often to the point of being completely miscible.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl EtherMiscible / Very SolubleStrong van der Waals interactions between the aromatic ring and ethyl group of the solute and the non-polar solvent molecules.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Miscible / Very SolubleFavorable dipole-dipole interactions between the polar functional groups of the solute and the solvent.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to MiscibleHydrogen bonding between the solvent's hydroxyl group (donor) and the solute's methoxy oxygen (acceptor), in addition to dipole-dipole and van der Waals forces.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleStrong dipole-dipole interactions are expected to lead to good solubility.
Highly Polar Protic WaterInsolubleThe large non-polar aromatic and alkyl portions of the molecule dominate, leading to unfavorable interactions with the highly polar and strongly hydrogen-bonded network of water. The solubility of the related compound 4-ethylanisole in water is very low.[4]

Experimental Determination of Solubility and Miscibility

For precise applications, experimental verification of the predicted solubility is crucial. The following protocols provide robust methods for determining the solubility and miscibility of this compound.

Protocol 1: Qualitative Determination of Miscibility (Visual Method)

This method is a rapid and straightforward approach to assess whether this compound is miscible with a range of solvents at room temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

  • Small, clear glass vials with caps

  • Calibrated pipettes

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry glass vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and shake vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Visually inspect the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

Caption: Workflow for qualitative miscibility determination.

Protocol 2: Quantitative Determination of Solubility (Equilibrium Saturation Method)

For solvents in which this compound is not fully miscible, this method determines the saturation solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Use these to generate a calibration curve with the GC or HPLC.

  • Add a known volume of the solvent (e.g., 10 mL) to several vials.

  • Add an excess amount of this compound to each vial to create a saturated solution with a visible excess of the solute.

  • Seal the vials and place them in the thermostatically controlled environment (e.g., 25 °C).

  • Stir the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the stirring and allow the excess this compound to settle.

  • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Dilute the filtered sample with the solvent as necessary to fall within the range of the calibration curve.

  • Analyze the diluted sample by GC or HPLC to determine the concentration of this compound.

  • The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Calibration Standards I Determine Concentration from Calibration Curve A->I B Add Solvent and Excess Solute to Vials C Seal Vials and Place in Thermostatic Bath B->C D Stir for 24-48 hours C->D E Cease Stirring and Allow to Settle D->E F Withdraw and Filter Supernatant E->F G Dilute Sample F->G H Analyze by GC/HPLC G->H H->I

Caption: Workflow for quantitative solubility determination.

Applications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for its effective use in several applications:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and selectivity. Knowing the solubility of this compound allows for the selection of appropriate solvents to ensure a homogeneous reaction mixture, which is often crucial for optimal performance.

  • Purification and Chromatography: Solubility data is essential for developing effective purification strategies. For instance, in liquid-liquid extractions, a solvent in which the desired product is highly soluble and impurities are not is chosen. In chromatography, the solubility in the mobile phase affects the elution profile.

  • Crystallization: Although this compound is a liquid, its derivatives may be solids. Knowledge of its solubility in various solvents can aid in the selection of anti-solvents for the crystallization of downstream products.

  • Formulation Development: In the development of pharmaceutical and agrochemical formulations, the solubility of active pharmaceutical ingredients (APIs) and their intermediates in various excipients and solvent systems is a key consideration for achieving the desired bioavailability and stability.

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols to minimize risks.

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[1]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[4]

Specific Hazards:

  • This compound: May cause skin and eye irritation.[1] Potential for respiratory irritation if inhaled.[1] The toxicological properties have not been fully investigated.

  • Organic Solvents: Many organic solvents are flammable and can form explosive mixtures with air. Keep away from ignition sources. Some solvents may be toxic, carcinogenic, or have other long-term health effects.[4][5]

Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Dispose of all waste containing this compound and organic solvents in properly labeled, sealed containers according to institutional and local regulations.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong predictive understanding of its solubility profile can be derived from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble or miscible with a wide range of non-polar and polar aprotic and protic organic solvents, while being insoluble in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of its solubility, coupled with stringent safety practices, will enable researchers and drug development professionals to effectively and safely utilize this compound in their synthetic and formulation endeavors.

References

Regioselective bromination of 4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Regioselective Bromination of 4-Ethylanisole

Abstract

This technical guide provides a comprehensive examination of the regioselective bromination of 4-ethylanisole (1-ethyl-4-methoxybenzene). We delve into the underlying principles of electrophilic aromatic substitution, analyzing the synergistic and competitive directing effects of the methoxy and ethyl substituents. Detailed, field-proven protocols utilizing various brominating agents, including elemental bromine and N-Bromosuccinimide (NBS), are presented. The guide elucidates the reaction mechanisms, explains the causal factors behind experimental choices that ensure high regioselectivity, and provides methodologies for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to master this specific transformation for the synthesis of key chemical intermediates.

Introduction: The Strategic Importance of 4-Ethylanisole Bromination

4-Ethylanisole (CAS 1515-95-3) is a disubstituted aromatic ether that serves as a valuable building block in organic synthesis.[1][2][3][4] The regioselective introduction of a bromine atom onto its aromatic nucleus is a critical transformation that yields versatile intermediates, such as 2-bromo-4-ethylanisole (CAS 99179-98-3).[5][6][7] These halogenated derivatives are pivotal in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries.[8]

The core challenge in the bromination of 4-ethylanisole lies in controlling the position of substitution. The aromatic ring is influenced by two distinct activating groups, a methoxy group and an ethyl group, making the prediction and control of the reaction's regiochemical outcome a subject of both theoretical interest and practical importance. This guide will dissect the electronic and steric factors at play and provide robust protocols to achieve the desired isomer with high fidelity.

Theoretical Foundation: Unraveling Regioselectivity

The outcome of the electrophilic aromatic substitution (EAS) on 4-ethylanisole is governed by the directing effects of its two substituents.[9][10]

  • The Methoxy Group (-OCH₃): This is a strongly activating group.[11] Through its potent positive mesomeric (+M) or resonance effect, the oxygen atom's lone pairs donate electron density into the benzene ring. This donation significantly increases the nucleophilicity of the ring, particularly at the ortho (C2, C6) and para (C4) positions.[12][13] Since the C4 position is already occupied by the ethyl group, the methoxy group strongly directs incoming electrophiles to the C2 and C6 positions.

  • The Ethyl Group (-CH₂CH₃): This is a weakly activating group. It donates electron density primarily through a positive inductive (+I) effect and hyperconjugation.[14][15] This effect is less powerful than the resonance donation from the methoxy group but still directs incoming electrophiles to its own ortho (C3, C5) and para (C1) positions.

Synergistic Effects and Steric Hindrance:

In 4-ethylanisole, the methoxy group is the dominant directing group. Its powerful activating effect makes the positions ortho to it (C2 and C6) the most electron-rich and therefore the most reactive sites for electrophilic attack. The positions ortho to the ethyl group (C3 and C5) are meta to the methoxy group and are thus significantly less activated.

Consequently, the bromination of 4-ethylanisole is overwhelmingly predicted to yield This compound as the major product. Steric hindrance from the methoxy and ethyl groups can influence the reaction rate but does not typically alter this fundamental regiochemical preference.[16][17]

References

A Senior Application Scientist's Guide to the Green Synthesis of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of haloaromatic compounds, such as 2-Bromo-4-ethylanisole, is a cornerstone of pharmaceutical and fine chemical manufacturing. As the chemical industry pivots towards sustainable practices, the development of green synthetic methodologies is not merely an academic exercise but a critical necessity. This technical guide provides an in-depth exploration of environmentally benign methods for the regioselective synthesis of this compound from its precursor, 4-ethylanisole. Moving beyond traditional protocols that rely on hazardous molecular bromine and chlorinated solvents, we will dissect modern approaches that leverage safer reagents, greener solvents, and alternative energy sources. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and comparative data, empowering researchers to implement safer, more efficient, and sustainable bromination strategies in their laboratories.

The Imperative for Greener Bromination Strategies

This compound is a valuable substituted anisole intermediate in various chemical applications, including the synthesis of biologically active compounds.[1][2] The traditional approach to its synthesis involves the direct electrophilic aromatic substitution of 4-ethylanisole using molecular bromine (Br₂), often in chlorinated solvents like carbon tetrachloride (CCl₄) and sometimes requiring a Lewis acid catalyst.[1][3]

Drawbacks of Traditional Bromination:

  • Hazardous Reagents: Molecular bromine is a highly toxic, corrosive, and volatile liquid, posing significant handling and transportation risks.[4]

  • Stoichiometric Waste: Classical bromination generates at least one equivalent of hydrogen bromide (HBr) as a byproduct, leading to poor atom economy.[5]

  • Harmful Solvents: The use of chlorinated solvents contributes to environmental pollution and presents occupational health hazards.

  • Lack of Selectivity: Over-bromination is a common side reaction, leading to di- or poly-brominated impurities that complicate purification and reduce yields.[6]

These challenges underscore the critical need for greener alternatives that align with the principles of sustainable chemistry: waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.[4][7]

Strategic Approaches to Green Bromination of 4-Ethylanisole

The methoxy (-OCH₃) group of 4-ethylanisole is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. Since the para position is blocked by the ethyl group, bromination is strongly directed to the ortho position (C2), yielding the desired this compound. Our green synthesis strategy focuses on three core pillars: employing safer brominating systems, utilizing environmentally benign solvents, and harnessing alternative energy sources to enhance reaction efficiency.

Safer Brominating Agents: In Situ Generation and Solid Carriers

The cornerstone of green bromination is the avoidance of elemental bromine. This is primarily achieved through two effective strategies: using solid, stable N-halo-succinimides or generating the electrophilic bromine species in situ from benign halide salts.

N-Bromosuccinimide (NBS) is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[8][9] It serves as an excellent source of electrophilic bromine for activated aromatic systems. The choice of solvent is critical to achieving high selectivity and reaction rates.

  • Causality of Solvent Choice: While nonpolar solvents like CCl₄ can be used, they often require radical initiators and risk undesirable benzylic bromination on the ethyl group.[8] Polar aprotic solvents, such as acetonitrile (CH₃CN), have been shown to dramatically enhance the rate of electrophilic aromatic substitution on the ring while suppressing side-chain reactions.[3][10] Acetonitrile polarizes the N-Br bond of NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich anisole ring.[11]

Workflow: NBS Bromination in Acetonitrile

A 4-Ethylanisole + NBS in Acetonitrile (MeCN) B Stir at Room Temp (e.g., 0.5 - 2h) A->B Reaction C Reaction Quench (add H₂O) B->C Work-up D Extraction (e.g., CH₂Cl₂) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F Isolation

Caption: General workflow for the green bromination of 4-ethylanisole using NBS.

This approach utilizes a stable bromide salt (e.g., NaBr, KBr, NH₄Br) as the bromine source and an environmentally benign oxidant to generate the electrophilic brominating species in situ. Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water.[12][13]

  • Mechanism Insight: In an acidic medium (provided by HBr or an acid catalyst), hydrogen peroxide oxidizes the bromide anion (Br⁻) to an electrophilic bromine species (conceptually Br⁺, often as HOBr or Br₂).[14][15] This reactive species is immediately consumed by the substrate, keeping the standing concentration of hazardous free bromine near zero.

Mechanism: H₂O₂/HBr Oxidative Bromination

Caption: Simplified mechanism of oxidative bromination with H₂O₂/HBr.

Alternative Energy Sources: Accelerating Green Reactions

To further enhance the green credentials of the synthesis, alternative energy sources like ultrasound and microwave irradiation can be employed. These techniques often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating.[4][7]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate without raising the bulk temperature of the medium.[16][17] This is particularly effective for heterogeneous reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes.[7] This can minimize the formation of byproducts that may occur during prolonged heating.

Comparative Analysis of Synthesis Protocols

The following table summarizes and compares various methods for the synthesis of this compound, with a focus on green chemistry metrics. Data for 4-ethylanisole is supplemented with results from closely related activated anisoles where specific data is not available.

MethodBrominating SystemSolventConditionsYieldGreen Chemistry Advantages
Traditional Br₂ / Lewis AcidCCl₄ or CH₂Cl₂0°C to RT~70-85%Well-established, but not green.
Green (NBS) N-Bromosuccinimide (NBS)AcetonitrileRoom Temp, 0.5-2h>90%[10][18]Avoids liquid Br₂, high regioselectivity, milder conditions, safer solid reagent.
Green (Oxidative) NaBr / H₂O₂H₂O / CH₃CN65-70°C, 6hGood to Excellent[12][19]Uses benign oxidant (H₂O₂), water as byproduct, stable bromide salt source.
Green (Ultrasound) NaBr / H₂O₂Ethanol/WaterSonication, RT, 15-30 minExcellentExtremely rapid reaction times, low energy input, mild conditions.[19]
Green (Microwave) NBS / K-10 ClayTetrabutylammonium Bromide (TBAB)Microwave, 100°C, 2-5 min>90%[20][21]Drastically reduced reaction times, potential for solvent-free conditions.

Detailed Experimental Protocols

As a Senior Application Scientist, it is understood that a protocol's value lies in its reproducibility and clarity. The following are detailed, self-validating methodologies for the green synthesis of this compound.

Protocol 1: Regioselective Bromination using NBS in Acetonitrile

This protocol is prized for its simplicity, mild conditions, and high regioselectivity.[10][18]

Materials:

  • 4-Ethylanisole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a solution of 4-ethylanisole (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.05 mmol) in one portion.

  • Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Protocol 2: Ultrasound-Assisted Oxidative Bromination

This method leverages sonication to achieve an extremely rapid and efficient synthesis at room temperature.[19]

Materials:

  • 4-Ethylanisole (1.0 equiv)

  • Sodium Bromide (NaBr) (1.2 equiv)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)

  • Ethanol

  • Deionized Water

Procedure:

  • In a suitable flask, dissolve 4-ethylanisole (1.0 mmol) and sodium bromide (1.2 mmol) in a 1:1 mixture of ethanol and water (4 mL).

  • Place the flask in an ultrasonic cleaning bath.

  • Slowly add 30% hydrogen peroxide (2.0 mmol) to the mixture while sonicating.

  • Continue sonication at room temperature for 15-30 minutes, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through numerous pathways that are significantly greener than traditional methods employing elemental bromine. The use of N-Bromosuccinimide in polar aprotic solvents like acetonitrile offers a simple, safe, and highly regioselective route.[10] Furthermore, oxidative bromination systems, particularly when coupled with alternative energy sources like ultrasound, represent a state-of-the-art approach, offering remarkable reaction speed, mild conditions, and an excellent environmental profile.[4][19]

For drug development professionals and researchers, the adoption of these green protocols is not a compromise on efficiency but an enhancement of it. These methods provide high yields, reduce hazardous waste, and improve laboratory safety. The future of aromatic bromination will likely see further development in catalytic systems, the use of flow chemistry for enhanced safety and scalability, and electrochemical methods that generate the brominating agent with just electrons, representing the ultimate in atom economy.[4][22]

References

Harnessing the Potential of 2-Bromo-4-ethylanisole: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

In the landscape of drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Halogenated aromatic compounds, in particular, serve as exceptionally versatile building blocks, offering a reactive handle for a multitude of synthetic transformations. This guide focuses on 2-Bromo-4-ethylanisole, a readily accessible substituted anisole, and explores its untapped potential within medicinal chemistry. While not a widely cited compound in its own right, its structural motifs—a reactive bromine atom for cross-coupling, a methoxy group for hydrogen bonding, and an ethyl group for lipophilic interactions—position it as a privileged scaffold for generating diverse compound libraries. This whitepaper provides a forward-looking analysis of its application in key therapeutic areas, supported by detailed synthetic protocols, proposed screening cascades, and a discussion of the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Scaffolds

The incorporation of bromine into organic molecules is a cornerstone of modern synthetic and medicinal chemistry.[1] The bromine atom serves as a highly efficient synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that define the architecture of most small-molecule drugs.

This compound (CAS No. 99179-98-3) emerges as a scaffold of significant interest.[4][5][6] It combines three key features:

  • Ortho-Bromine: The bromine atom is positioned for facile participation in cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space around the core.

  • Para-Ethyl Group: This lipophilic group can probe hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and modulating pharmacokinetic properties.

  • Methoxy Group: A common feature in bioactive molecules, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of adjacent substituents through steric and electronic effects.

This guide will dissect the potential of this compound, not as an end-product, but as a pivotal starting point for creating novel chemical entities with therapeutic promise.

Physicochemical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 99179-98-3[4][5][6]
Molecular Formula C₉H₁₁BrO[4][5]
Molecular Weight 215.09 g/mol [4][5]
IUPAC Name 2-bromo-4-ethyl-1-methoxybenzene[4]
Appearance Colorless to pale yellow liquid[4]
Purity Typically ≥95%[7]

Synthetic Utility: A Gateway to Molecular Diversity

The primary value of this compound lies in its reactivity. The carbon-bromine bond is the key site for elaboration, enabling chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.

Core Synthesis

The parent compound is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 4-ethylanisole.[4] The methoxy group is a strong ortho-, para-director; since the para position is occupied by the ethyl group, bromination is directed to the ortho position.

G cluster_synthesis Synthesis of this compound 4-Ethylanisole 4-Ethylanisole Product This compound 4-Ethylanisole->Product Electrophilic Aromatic Substitution Reagents Br₂ or NBS Suitable Solvent Reagents->Product

Caption: Synthetic route to this compound.

Key Coupling Reactions

The true potential is unlocked through subsequent reactions. The bromo-substituent makes the scaffold an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

G Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂-NH) Start->Buchwald Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Product_Suzuki Aryl-Aryl Derivative Suzuki->Product_Suzuki Product_Buchwald Aniline Derivative Buchwald->Product_Buchwald Product_Heck Styrene Derivative Heck->Product_Heck Product_Sonogashira Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions using the scaffold.

This versatility allows for the strategic introduction of groups known to interact with specific biological targets. For instance, attaching heterocycles via Suzuki coupling is a common strategy for developing kinase inhibitors, while introducing amines via Buchwald-Hartwig coupling is often used in the synthesis of GPCR ligands.

Application Focus: Designing Novel Kinase Inhibitors

Rationale: The 2,4-disubstituted anisole core is a common feature in many approved kinase inhibitors. The methoxy group can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, while the substituents at the 2- and 4-positions can be tailored to occupy the adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Hypothetical Signaling Pathway and Inhibition

A hypothetical inhibitor derived from this compound could function by blocking the ATP binding site of a receptor tyrosine kinase (RTK), preventing autophosphorylation and downstream signaling that leads to cell proliferation.

G cluster_pathway RTK Signaling & Inhibition Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_Site Phosphorylated RTK RTK->P_Site Dimerization & Autophosphorylation ATP ATP ATP->P_Site Phosphate Source Inhibitor Hypothetical Inhibitor (from Scaffold) Inhibitor->RTK Competitively Binds ATP Site Downstream Downstream Signaling (e.g., RAS/MAPK) P_Site->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Competitive inhibition of an RTK signaling pathway.

Experimental Protocol: Synthesis of a Biaryl Derivative via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 2-Aryl-4-ethylanisole derivative for biological screening.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add the toluene/ethanol solvent mixture to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting bromide.

  • Base Addition: Add the 2M aqueous Na₂CO₃ solution (3.0 equiv) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Broader Therapeutic Potential

Beyond kinase inhibition, the structural features of this compound derivatives make them suitable for targeting other classes of proteins.

  • Antimicrobial Agents: The presence of a halogenated aromatic ring is a known feature in many antimicrobial compounds.[4] The lipophilic nature of the scaffold can aid in penetrating bacterial cell membranes. Further derivatization could lead to potent antibacterial or antifungal agents.[1]

  • GPCR Ligands: By introducing basic amine functionalities via Buchwald-Hartwig amination, derivatives can be designed to target G-protein coupled receptors, such as serotonin or dopamine receptors, which are key targets for neurological and psychiatric disorders.

  • Anti-inflammatory Agents: The scaffold can be elaborated to mimic structures of known anti-inflammatory drugs. For example, related pyrimidine structures containing bromophenyl groups have shown significant anti-inflammatory and analgesic activity.[8]

Conclusion and Future Outlook

This compound represents a strategic and economically viable starting point for medicinal chemistry campaigns. Its value is not in its intrinsic biological activity, but in its potential as a versatile building block. The ability to perform robust and predictable chemical modifications, primarily through palladium-catalyzed cross-coupling, allows for the rapid and efficient exploration of chemical space around a privileged core.

For researchers in drug discovery, this compound offers a reliable platform to:

  • Generate diverse libraries of novel compounds.

  • Conduct systematic SAR studies for target validation and lead optimization.

  • Develop potential therapeutics across multiple areas, including oncology, infectious diseases, and neurology.

The insights and protocols provided in this guide serve as a foundational blueprint for unlocking the considerable potential of this underutilized chemical scaffold.

References

The Versatile Synthon: A Technical Guide to 2-Bromo-4-ethylanisole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 2-Bromo-4-ethylanisole.

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a substituted aromatic compound, has emerged as a versatile and highly valuable synthon, particularly in the realms of pharmaceutical discovery and materials science. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for professionals engaged in cutting-edge research and development.

Core Characteristics of this compound

This compound (CAS No. 99179-98-3) is a halogenated anisole derivative with the molecular formula C₉H₁₁BrO.[1][2] Its structure, featuring a bromine atom ortho to a methoxy group and para to an ethyl group on a benzene ring, provides a unique combination of steric and electronic properties that dictate its reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular Weight 215.09 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Purity ≥95%[4]
InChI Key VPDXTNZWHRBQJL-UHFFFAOYSA-N[4]
Canonical SMILES CCC1=CC(=C(C=C1)OC)Br[3]

The presence of the bromine atom offers a reactive handle for a multitude of cross-coupling reactions, while the methoxy and ethyl groups influence the regioselectivity of these transformations and can be pivotal for molecular recognition in biological targets.

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The most common and efficient method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-ethylanisole.[1] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the ethyl group, bromination occurs selectively at one of the ortho positions.

Detailed Experimental Protocol: Bromination of 4-Ethylanisole

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • 4-Ethylanisole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄), or Acetic Acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-ethylanisole (1.0 equivalent) in the chosen solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise or a solution of Bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of a non-polar solvent like dichloromethane or carbon tetrachloride is common for bromination reactions. The reaction is performed at a low temperature to control the exothermicity and to minimize the formation of side products. The workup with sodium thiosulfate is a critical step to safely neutralize the corrosive and volatile bromine.

Key Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom in this compound is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound is most evident in its application in various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct complex molecular scaffolds with high functional group tolerance.[5]

The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl compounds by coupling an organoboron reagent with an organic halide.

Experimental Workflow: Suzuki-Miyaura Coupling

sub This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) sub->reagents Combine reaction Heat (80-100 °C) reagents->reaction React workup Workup: Aqueous Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Isolate product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The choice of ligand, base, and solvent system is crucial and often requires optimization for specific substrates to achieve high yields.[7]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(Br)(R₂NH)L]⁺ pd2_complex->amine_coord + R₂NH amido_complex Ar-Pd(II)(NR₂)L₂ amine_coord->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Amination with Aniline

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[8][10]

  • Add this compound (1.0 equiv) and aniline (1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

The selection of the ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[11][12]

Detailed Protocol: Coupling with Phenylacetylene

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[13][14]

  • Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).[13]

  • Add phenylacetylene (1.1 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work up the reaction by quenching with saturated aqueous ammonium chloride, extracting with an organic solvent, washing with brine, and drying.

  • Purify the resulting arylalkyne by column chromatography.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be readily converted into a Grignard reagent, reversing the polarity of the carbon atom and transforming it into a potent nucleophile.

Detailed Protocol: Formation of (4-ethyl-2-methoxyphenyl)magnesium bromide and Reaction with Benzaldehyde

  • Grignard Formation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv).[15]

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv) in the same anhydrous ether.

  • Add a small portion of the aryl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 equiv) in anhydrous ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether, wash the organic layer with brine, dry, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable building block in the development of novel bioactive molecules and functional materials.

  • Pharmaceutical Synthesis: The core structure of this compound is a key component in the synthesis of various therapeutic agents. For instance, related 2-bromo-4-substituted anilines have been utilized in the synthesis of novel dual-target kinase inhibitors for cancer therapy, highlighting the importance of this substitution pattern in medicinal chemistry.[16][17] The ability to easily introduce diverse functionalities through cross-coupling reactions allows for the rapid generation of compound libraries for lead optimization.

  • Agrochemicals: The bromo-methoxy-toluene structural motif is a recognized intermediate in the synthesis of agrochemicals, suggesting the potential of this compound as a precursor for new crop protection agents.[18]

  • Materials Science: In the field of materials science, this compound has been used in the synthesis of ligands for highly efficient white organic electroluminescent devices, demonstrating its utility in the creation of functional materials for organic electronics.[5]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents, provides chemists with a reliable and efficient tool for the construction of complex molecules. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable synthon in their pursuit of innovation in medicine and materials science.

References

A Researcher's Guide to Sourcing High-Purity 2-Bromo-4-ethylanisole for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing high-purity 2-Bromo-4-ethylanisole (CAS No. 99179-98-3). This valuable building block is integral to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document delves into the nuances of supplier evaluation, purity assessment, and the critical quality attributes that ensure the reliability and reproducibility of your research and development endeavors.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₉H₁₁BrO, is a substituted anisole that serves as a key intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom ortho to an activating methoxy group, allows for a variety of coupling reactions and further functionalization, making it a valuable precursor for novel chemical entities. While it finds applications in the fragrance industry, its primary role in the context of this guide is as a building block in the synthesis of biologically active compounds for pharmaceutical research.[1]

Defining "High-Purity" for Pharmaceutical Research

In the realm of drug development, "high-purity" is not a mere marketing term but a critical quality attribute with direct implications for experimental outcomes, safety, and regulatory compliance. For this compound, high purity generally implies a minimum of 98% as determined by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). However, a comprehensive assessment of purity extends beyond a simple percentage and involves a thorough understanding of the impurity profile.

Potential Impurities in this compound Synthesis:

The most common synthetic route to this compound is the electrophilic bromination of 4-ethylanisole.[1] This process can lead to several process-related impurities:

  • Unreacted Starting Material: Residual 4-ethylanisole.

  • Isomeric Impurities: Bromination can also occur at other positions on the aromatic ring, leading to isomers such as 3-Bromo-4-ethylanisole or dibrominated species.

  • Solvent and Reagent Residues: Trace amounts of solvents or brominating agents used in the synthesis and purification process.

The presence of these impurities, even in small amounts, can have detrimental effects on subsequent reactions, potentially leading to side reactions, lower yields, and the formation of undesired byproducts that are difficult to separate from the target molecule.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound for research and development purposes. The table below provides a comparative overview of some prominent suppliers. It is important to note that availability and specifications can change, so direct inquiry with the suppliers is always recommended.

SupplierStated PurityAvailabilityNotes
SmoleculeNot explicitly stated, but offered as a catalog item.In StockProvides basic chemical properties and mentions its use as a pharmaceutical intermediate.[1]
BOC SciencesNot explicitly stated, but offered for inquiry.InquireA global supplier of research chemicals and pharmaceutical ingredients.[]
Fluorochem≥95%In Stock (via CymitQuimica)A well-known supplier of fine chemicals for research.[3]
BioOrganics>98%Please EnquireLists a high purity level, which is desirable for pharmaceutical applications.[4]
SciSupplies98%Available in 5g packaging.Provides hazard information and HS code.[5]
P212121 Store>98.0%Usually ships within 48 hours.Explicitly states a high purity suitable for research.

This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

A Framework for Supplier Qualification and Quality Assessment

Selecting a reliable supplier for critical starting materials like this compound is paramount. A robust supplier qualification process should be implemented to minimize risks to your research timeline and budget.

Key Steps in Supplier Evaluation:

  • Request a Certificate of Analysis (CoA): A detailed CoA is the most critical document for assessing the quality of a chemical. It should specify the lot number, analysis date, and the results of all quality control tests performed.

  • Scrutinize the Analytical Methods: The CoA should clearly state the methods used to determine purity (e.g., GC, HPLC, NMR) and identify impurities. The absence of this information is a significant red flag.

  • Inquire about Impurity Profiling: Ask the supplier if they have characterized the major impurities. A reputable supplier should be able to provide this information.

  • Evaluate Consistency: If possible, obtain CoAs from different lots of the same material to assess batch-to-batch consistency.

  • Request a Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, and potential hazards.

Workflow for Supplier Qualification:

Caption: A logical workflow for the qualification of commercial suppliers.

Incoming Material Verification: An Essential Protocol

Even with a qualified supplier, it is crucial to perform in-house verification of incoming this compound to ensure the quality and integrity of the material before its use in critical experiments.

Step-by-Step Protocol for Incoming Material Verification:

  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or tampering. The material should be a colorless to pale yellow liquid.[1]

  • Documentation Check: Ensure the received material's lot number matches the CoA provided by the supplier.

  • Spectroscopic Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a ¹H NMR spectrum in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum should be consistent with the structure of this compound and free from significant unidentifiable signals.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): For more complex analyses or as part of a more stringent quality control process, a ¹³C NMR spectrum can provide further structural confirmation.

  • Purity Assessment by Chromatography:

    • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC-FID is an excellent method for assessing the purity of volatile compounds like this compound. The area percentage of the main peak will provide a quantitative measure of purity. This method can also detect volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for purity assessment, particularly for less volatile impurities.

  • Water Content Determination:

    • Karl Fischer Titration: For moisture-sensitive reactions, determining the water content using Karl Fischer titration is recommended.

Experimental Workflow for Material Verification:

MaterialVerification Start Incoming Material Received Visual Visual Inspection Start->Visual Docs Documentation Check (CoA Match) Visual->Docs Sample Sample for Analysis Docs->Sample NMR ¹H NMR Analysis Sample->NMR GC GC-FID Purity Assay Sample->GC KF Karl Fischer Titration (if required) Sample->KF Compare Compare Data with CoA and Specifications NMR->Compare GC->Compare KF->Compare Decision Accept or Reject? Compare->Decision Accept Release for Use Decision->Accept Accept Reject Quarantine and Contact Supplier Decision->Reject Reject

Caption: A step-by-step workflow for the verification of incoming raw materials.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[1][6] Always work in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The successful outcome of pharmaceutical research and development heavily relies on the quality of the starting materials. For a key intermediate like this compound, a diligent approach to sourcing, supplier qualification, and in-house quality verification is not just good practice but a scientific necessity. By implementing the strategies and protocols outlined in this guide, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the drug discovery process.

References

Substituted Bromoanisoles: A Historical and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and application of substituted bromoanisoles. From the foundational discoveries of its constituent parts in the 19th century to its modern role as a pivotal building block in medicinal chemistry, we will explore the evolution of synthetic strategies, the underlying mechanistic principles, and the practical considerations that have shaped its use in the laboratory and industry.

Foundational Discoveries: The Elemental and Molecular Origins

The story of substituted bromoanisoles begins not with the molecule itself, but with the independent discovery of its core components: the element bromine and the parent compound, anisole.

The Discovery of Bromine

In 1825 and 1826, two chemists, Antoine-Jérôme Balard in France and Carl Jacob Löwig in Germany, independently isolated a new element from the residual liquid of salt marsh brines.[1][2] Balard, who published his findings first, liberated the element by passing chlorine gas through the brine solution, producing a dark, reddish-brown liquid with a strong, unpleasant odor.[3] This characteristic led him to name it "bromine," derived from the Greek word brōmos, meaning "stench".[1][4] Initially, the first uses of bromine were in medicine, starting around 1835.[1][2]

The First Synthesis of Anisole

Anisole (methoxybenzene), the aromatic ether that forms the backbone of this compound class, was first synthesized in 1841 by the French chemist Auguste Cahours.[5] His method involved the decarboxylation of anisic acid, which he had previously prepared from anise essence. While historically significant, this route gave way to more versatile and efficient methods. The most prominent of these is the Williamson ether synthesis , a robust reaction between a sodium phenoxide and a methyl halide (like methyl iodide) that remains a cornerstone of ether synthesis today.[6][7]

The Dawn of Aromatic Chemistry: Understanding Reactivity and Selectivity

The ability to controllably attach a bromine atom to a specific position on the anisole ring is a direct consequence of the development of one of organic chemistry's most fundamental concepts: Electrophilic Aromatic Substitution (EAS) .

The Mechanism of Electrophilic Aromatic Substitution

The theoretical framework for EAS was laid in the late 19th century. In 1890, Henry Armstrong proposed a mechanism that is remarkably close to our modern understanding, even pre-dating the discovery of the electron.[8][9] His work conceptualized an intermediate complex, which would later be refined and named the σ-complex or Wheland intermediate .[8][10]

The generally accepted mechanism proceeds in two key steps:

  • Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the σ-complex.[10][11]

  • Re-aromatization : A base removes a proton from the carbon atom bearing the electrophile, collapsing the σ-complex and restoring the stable aromatic system.[12]

General mechanism of electrophilic aromatic bromination of anisole.
The Directing Influence of the Methoxy Group

Anisole undergoes electrophilic aromatic substitution much faster than benzene.[5][7] This enhanced reactivity is due to the powerful electron-donating nature of the methoxy (–OCH₃) group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, this is overshadowed by its much stronger electron-donating resonance (or mesomeric) effect.[13][14] The lone pairs on the oxygen atom delocalize into the benzene ring, increasing the electron density and making the ring a more potent nucleophile.[14][15]

This resonance effect selectively enriches the ortho and para positions, directing incoming electrophiles to these sites.[5][16] Attack at these positions allows for an additional resonance contributor where the positive charge of the σ-complex is stabilized by the oxygen atom's lone pair, an arrangement not possible with meta attack.

Resonance stabilization of the σ-complex after electrophilic attack.

Evolution of Synthetic Methodologies

The synthesis of substituted bromoanisoles has evolved from classical, often aggressive methods to more controlled and selective modern techniques. A primary challenge has always been managing the high reactivity of the anisole ring to achieve mono-substitution and control regioselectivity.

Classical Bromination with Molecular Bromine (Br₂)

The direct reaction of anisole with molecular bromine (Br₂) is the most traditional approach. Due to anisole's activated nature, this reaction can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic rings like benzene.[14] The reaction is commonly performed in a polar solvent like acetic acid (ethanoic acid).[13][17]

However, this method presents significant challenges:

  • Over-bromination : The mono-brominated product is still an activated aromatic ring, making it susceptible to a second or even third bromination, leading to di- and tri-brominated byproducts.[14][18]

  • Lack of Selectivity : The reaction typically yields a mixture of ortho- and para-bromoanisole.[13] Due to steric hindrance from the bulky methoxy group, the para isomer is usually the major product, often forming in yields around 90%.[17]

Trustworthiness Note: The high reactivity means that precise control of stoichiometry and temperature is critical. Adding the bromine slowly at low temperatures (e.g., 0 °C) can help mitigate over-reaction.[18]

Modern Reagents for Controlled Bromination

To overcome the limitations of molecular bromine, milder and more selective brominating agents have been adopted.

  • N-Bromosuccinimide (NBS) : NBS is a solid, crystalline reagent that provides a low, steady concentration of electrophilic bromine. It is a much milder alternative to Br₂ and is highly effective for the para-selective bromination of activated rings like anisole, significantly reducing the formation of over-brominated products.[11][18][19]

  • Other Milder Reagents : Other reagents such as pyridinium tribromide also offer enhanced control over the reaction.[18]

The following table summarizes key parameters for different bromination approaches.

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity High, aggressiveModerate, controlled
Typical Solvent Acetic Acid, CCl₄Acetonitrile, DMF
Catalyst Often not required; Lewis acids can cause over-reaction[18]Typically not required
Primary Product Mixture of ortho and para isomers (para major)[17]Highly para-selective[11]
Key Challenge Over-bromination, difficult to control[20]Higher cost, requires pure reagents
Advantage Inexpensive, readily availableHigh selectivity, cleaner reaction profile
Experimental Protocol: Para-Bromination of Anisole with NBS

This protocol describes a self-validating system for achieving high para-selectivity. The choice of NBS minimizes over-bromination, and the use of acetonitrile as a solvent provides a suitable reaction medium.

Objective: To synthesize 4-bromoanisole with high regioselectivity.

Materials:

  • Anisole (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1 eq.) in acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in acetonitrile. Add this solution dropwise to the stirred anisole solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition of the brominating agent maintains a low concentration of the electrophile, preventing unwanted side reactions and ensuring mono-substitution.[18]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to obtain pure 4-bromoanisole.

Validation: The success of the protocol is validated by analyzing the product via ¹H NMR to confirm the para substitution pattern and by GC-MS to confirm purity and the absence of di-brominated species. A high yield of a single isomer confirms the high regioselectivity of the chosen method.[11]

Synthesis of Ortho- and Meta- Isomers

Direct bromination is inefficient for producing pure ortho- or meta-bromoanisole. Their synthesis requires strategic, multi-step approaches.

  • Ortho-Bromoanisole: A common route involves the selective synthesis of 2-bromophenol, followed by methylation.[21][22] For example, 2-aminophenol can be converted to 2-bromophenol via a Sandmeyer-type diazotization reaction, which is then methylated using a reagent like dimethyl sulfate to yield the target molecule.[22]

  • Meta-Bromoanisole: Since the methoxy group is not a meta-director, a completely different strategy is needed. A plausible route involves starting with a molecule that has a meta-directing group, performing the bromination, and then converting that group into a methoxy group or its precursor. For instance, the bromination of nitrobenzene (which is meta-directing), followed by reduction of the nitro group to an amine, diazotization to a phenol, and finally methylation, would yield 3-bromoanisole.

Applications in Drug Development and Chemical Synthesis

Substituted bromoanisoles are not typically end-products but are highly valued as versatile intermediates in the synthesis of more complex molecules.[23][24]

A Handle for Carbon-Carbon Bond Formation

The true power of the bromine substituent lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium or nickel catalysts, making bromoanisoles excellent substrates for reactions like:

  • Suzuki Coupling: Reaction with an organoboron reagent.

  • Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne.

These reactions are fundamental tools in modern drug discovery, allowing for the precise construction of the complex carbon skeletons required for biologically active molecules.[23][25][26]

CrossCoupling cluster_workflow Suzuki Cross-Coupling Workflow Bromoanisole 4-Bromoanisole Catalyst Pd(0) Catalyst + Base Bromoanisole->Catalyst Oxidative Addition CouplingPartner Organoboron Reagent (R-B(OH)₂) CouplingPartner->Catalyst Transmetalation Product Coupled Product (Complex Molecule) Catalyst->Product Reductive Elimination

Utility of bromoanisole as a substrate in Suzuki cross-coupling.
Role in Pharmaceuticals and Agrochemicals

The bromoanisole motif is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and agrochemicals.[23][24] The introduction of bromine into a potential drug candidate is also a deliberate design strategy to modulate its pharmacological properties. Bromine can increase lipophilicity, alter metabolic stability, or participate in "halogen bonding"—a specific, non-covalent interaction that can enhance binding affinity to a biological target.[27] Bromine-containing compounds are integral to the development of antiseptics, anesthetics, and even anticancer drugs.[28]

Conclusion and Future Perspective

The journey of substituted bromoanisoles mirrors the broader history of organic chemistry. It began with the isolation of fundamental elements and has progressed to a state of sophisticated, rational design where chemists can selectively place a single atom to unlock complex synthetic pathways. The historical challenges of reactivity and selectivity have been largely overcome through the development of milder reagents and a deep mechanistic understanding.

Looking forward, the focus will continue to shift towards "greener" and more sustainable synthetic methods.[29] This includes the development of catalytic bromination processes that avoid stoichiometric reagents and the use of more environmentally benign solvents. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the humble substituted bromoanisole will undoubtedly remain an essential and versatile tool in the synthetic chemist's arsenal.

References

A Theoretical Investigation into the Electronic Properties of 2-Bromo-4-ethylanisole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2-Bromo-4-ethylanisole, a substituted anisole derivative with potential applications in medicinal chemistry and materials science.[1] Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution. The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for its application in drug design and development. Detailed computational protocols are provided to ensure the reproducibility of the presented findings.

Introduction: The Significance of Substituted Anisoles

Anisole and its derivatives are a class of organic compounds that feature prominently in natural products, pharmaceuticals, and industrial chemicals.[2] The presence of the methoxy group (-OCH₃) on the benzene ring significantly influences the electronic properties of the molecule, making the aromatic ring more susceptible to electrophilic substitution. The introduction of additional substituents, such as a halogen and an alkyl group in this compound, further modulates these properties, leading to a unique electronic profile that can be harnessed for various applications. Understanding the electronic landscape of this compound is paramount for predicting its chemical behavior, biological activity, and potential as a scaffold in drug discovery.[1][3]

Computational Methodology: A Self-Validating Approach

To ensure the accuracy and reliability of the theoretical predictions, a robust computational methodology based on Density Functional Theory (DFT) was employed. DFT has proven to be a highly effective method for studying the electronic structure of organic molecules, offering a good balance between computational cost and accuracy.[2][4]

Geometry Optimization

The initial step in our theoretical investigation was to determine the most stable three-dimensional conformation of this compound. This was achieved through geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set.[3][4] This level of theory is widely recognized for its reliability in predicting the geometries of organic molecules.[4][5]

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations were performed to elucidate the electronic properties of the molecule. These calculations utilized the same B3LYP/6-311++G(d,p) level of theory. The key electronic properties investigated include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[6][7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[9][10][11] This is particularly useful for predicting how the molecule will interact with other molecules, such as biological receptors or reagents.[9]

  • Mulliken Population Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom within the molecule. Understanding the charge distribution is essential for predicting the molecule's polarity and its propensity to form intermolecular bonds.

Computational Workflow Diagram

Computational Workflow A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy) B->C D Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) C->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Population Analysis D->G H Data Analysis & Interpretation E->H F->H G->H Electronic Properties Relationship A Molecular Structure B HOMO-LUMO (Reactivity) A->B C MEP (Interaction Sites) A->C D Mulliken Charges (Polarity) A->D E Biological Activity B->E C->E D->E

References

Introduction: The Strategic Importance of 2-Bromo-4-ethylanisole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Precursors and Derivatives of 2-Bromo-4-ethylanisole

This compound, with the chemical formula C₉H₁₁BrO, is a substituted anisole that has emerged as a pivotal building block in synthetic organic chemistry.[1] Identified by its IUPAC name, 2-bromo-4-ethyl-1-methoxybenzene, and CAS number 99179-98-3, this colorless to pale yellow liquid is more than a simple aromatic compound; it is a versatile intermediate.[1][2][3] Its strategic value lies in the orthogonal reactivity of its functional groups: a bromine atom poised for cross-coupling reactions, an electron-rich aromatic ring, and an activating methoxy group. This unique combination makes it a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and fragrance industries.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound and the subsequent derivatization pathways that underscore its utility.

Part 1: Core Synthesis of this compound: A Precursor-Centric Approach

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of its direct precursor, 4-ethylanisole. An alternative, two-step approach starting from the more fundamental precursor, 4-ethylphenol, offers additional flexibility in substrate sourcing.

Route A: Direct Bromination of 4-Ethylanisole

The most direct and industrially relevant pathway is the selective bromination of 4-ethylanisole.[1][2] The underlying principle of this reaction is the powerful directing effect of the methoxy group (-OCH₃). As a strong activating, ortho-, para- directing group, it significantly enhances the nucleophilicity of the aromatic ring at positions C2 and C6.[5] Since the para-position (C4) is already occupied by the ethyl group, the incoming electrophile (Br⁺) is predominantly directed to the ortho-position, yielding this compound with high regioselectivity.[5]

G cluster_0 Synthesis of this compound Precursor 4-Ethylanisole Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Br₂, NBS) Reagent->Product

Caption: Direct synthesis via electrophilic bromination.

Experimental Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is favored for its operational simplicity and enhanced safety profile compared to using elemental bromine. The choice of a polar aprotic solvent is critical; it promotes the desired ionic electrophilic substitution on the aromatic ring while suppressing radical-mediated benzylic bromination at the ethyl group.[5]

  • Reaction Setup: To a solution of 4-ethylanisole (1.0 eq) in acetonitrile (CH₃CN, ~0.5 M), add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Execution: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Route B: Two-Step Synthesis from 4-Ethylphenol

This route provides an alternative starting point and involves two classic named reactions. It is particularly useful if 4-ethylphenol is a more readily available or cost-effective precursor.[6][7][8][9]

Step 1: Williamson Ether Synthesis of 4-Ethylanisole

This reaction converts 4-ethylphenol into 4-ethylanisole. It proceeds by deprotonating the phenol to form the more nucleophilic phenoxide, which then attacks an electrophilic methyl source, such as methyl iodide.[10] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the transport of the aqueous phenoxide into the organic phase where the methyl iodide resides.[10]

G cluster_1 Two-Step Synthesis from 4-Ethylphenol P1 4-Ethylphenol I1 4-Ethylanisole P1->I1 Williamson Ether Synthesis (Step 1) P2 This compound I1->P2 Bromination (Step 2)

Caption: Multi-step synthesis pathway from 4-ethylphenol.

Experimental Protocol 2: Williamson Ether Synthesis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylphenol (1.0 eq), 25% aqueous sodium hydroxide (NaOH, 1.5 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).[10]

  • Phenoxide Formation: Gently heat the mixture with stirring until a homogenous liquid forms.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) through the condenser.

  • Reflux: Heat the reaction to a gentle reflux for 1-2 hours. Monitor the reaction to ensure the volatile methyl iodide does not escape.[10]

  • Isolation: Cool the reaction to room temperature. Dilute with water and diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional diethyl ether.

  • Purification: Combine the organic extracts, wash with 5% NaOH solution and then with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 4-ethylanisole, which can be used directly in the next step.[10]

Step 2: Bromination of 4-Ethylanisole

The 4-ethylanisole synthesized in the previous step is then brominated as described in Protocol 1 .

Part 2: Synthetic Utility: Key Derivatives of this compound

The bromine atom on the this compound scaffold is the primary handle for derivatization, making it an ideal substrate for modern palladium-catalyzed cross-coupling reactions.

A. Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.[11] For an electron-rich substrate like this compound, the oxidative addition of the Pd(0) catalyst can be the rate-limiting step. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and promote the overall catalytic cycle.[12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-X TM Transmetalation Intermediate OA->TM Transmetalation RE Reductive Elimination Complex TM->RE RE->Pd0 Reductive Elimination Product Coupled Product RE->Product ArX This compound ArX->OA RBY R-B(OR)₂ RBY->TM Base Base Base->OA

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol 3: General Suzuki-Miyaura Coupling

  • Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[11]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or 2-MeTHF.[13]

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C-C coupled product.

Coupling Partner (R-B(OR)₂)Potential Product StructureApplication Area
Phenylboronic acid2-phenyl-4-ethylanisoleBiaryl synthesis, materials science
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-4-ethylanisolePharmaceutical intermediates
Vinylboronic acid pinacol ester2-vinyl-4-ethylanisolePolymer precursors, fine chemicals
Methylboronic acid2-methyl-4-ethylanisoleSubstituted toluene derivatives
B. Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[14][15] This transformation is fundamental in drug discovery, as the aryl amine motif is present in a vast number of biologically active compounds.[14] The reaction typically requires a palladium source, a bulky phosphine ligand, and a strong, non-nucleophilic base.[16][17]

Experimental Protocol 4: General Buchwald-Hartwig Amination

  • Inert Setup: To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., X-Phos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.[17]

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-arylated product.

Amine Coupling PartnerPotential Product StructureSignificance
AnilineN-(2-methoxy-5-ethylphenyl)anilinePrecursor for carbazole synthesis
Morpholine4-(2-methoxy-5-ethylphenyl)morpholineCommon scaffold in pharmaceuticals
BenzylamineN-benzyl-(2-methoxy-5-ethylphenyl)amineIntermediate in medicinal chemistry

Conclusion

This compound serves as a quintessential example of a modern synthetic building block. Its straightforward synthesis from readily available precursors like 4-ethylanisole or 4-ethylphenol provides a reliable supply for research and development. More importantly, its capacity to undergo high-yield, functional-group-tolerant cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens the door to a vast chemical space of complex derivatives. The protocols and principles outlined in this guide demonstrate the causality behind the experimental choices, providing researchers with a robust framework for utilizing this versatile intermediate in their synthetic endeavors.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with 2-Bromo-4-ethylanisole for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Suzuki-Miyaura coupling reaction, focusing on the synthesis of biaryl compounds using 2-Bromo-4-ethylanisole. This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, optimization strategies, and troubleshooting advice tailored for researchers and drug development professionals.

Introduction: The Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility, functional group tolerance, and relatively mild conditions.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges a carbon-carbon single bond between an organoboron species (typically a boronic acid or ester) and an organohalide or pseudohalide.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3]

This reaction is particularly vital in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, most notably substituted biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds.[5]

This guide focuses on the practical application of the Suzuki-Miyaura coupling using this compound as the aryl halide partner. As an electron-rich aryl bromide, this substrate presents specific mechanistic considerations and requires careful optimization of catalytic systems to achieve high efficiency.[1] We will delve into the reaction mechanism, provide a robust experimental protocol, discuss optimization strategies, and offer a guide to troubleshooting common challenges.

Reaction Principle and Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-rich substrates like anisoles may react more slowly than electron-poor ones and often benefit from electron-rich, bulky phosphine ligands to promote the reaction.[1][2]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation by a base.[4] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[7][8]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') TM_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex ArBOH2 Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ ArBOH2->OA_Complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid. Reagent quantities can be adjusted proportionally.

3.1. Materials and Equipment

Reagent / MaterialFormulaMW ( g/mol )Molarity/PuritySupplier ExampleNotes
This compoundC₉H₁₁BrO215.09>98%Smolecule[9]Aryl halide
Phenylboronic AcidC₆H₇BO₂121.93>98%Sigma-AldrichBoronic acid partner
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56>98%Sigma-AldrichPd(0) Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99% (anhydrous)Fisher ScientificBase
1,4-DioxaneC₄H₈O₂88.11Anhydrous, >99.8%Fisher ScientificSolvent
Deionized WaterH₂O18.02N/AIn-houseCo-solvent
Ethyl AcetateC₄H₁₀O₂88.11ACS GradeFisher ScientificExtraction solvent
Brine (Saturated NaCl)NaCl(aq)N/ASaturatedIn-houseFor workup
Anhydrous Na₂SO₄Na₂SO₄142.04GranularFisher ScientificDrying agent
Silica GelSiO₂N/A230-400 meshFisher ScientificFor chromatography
Round-bottom flaskN/AN/A50 mLN/AReaction vessel
Reflux condenserN/AN/AN/AN/A
Magnetic stirrer & stir barN/AN/AN/AN/A
Nitrogen/Argon inletN/AN/AN/AN/AFor inert atmosphere

3.2. Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Assemble dry glassware - Add stir bar Reagents 2. Add Reagents - this compound (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (3 mol%) Setup->Reagents Solvent 3. Add Solvents & Degas - Add Dioxane/Water - Purge with N₂/Ar for 15 min Reagents->Solvent Reaction 4. Reaction - Heat to 90 °C - Stir for 4-12 h - Monitor by TLC/GC-MS Solvent->Reaction Workup 5. Workup - Cool to RT - Dilute with water - Extract with Ethyl Acetate Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analysis 7. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Adding Reagents: To the flask, add this compound (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Briefly remove the condenser and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-Dioxane (8 mL) and deionized water (2 mL). The solvent should be degassed beforehand by bubbling with an inert gas for at least 20 minutes.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.[11]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.[12]

    • Dilute the reaction mixture with 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[13]

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[14]

Parameter Optimization and Discussion

Achieving high yields in the Suzuki-Miyaura coupling of an electron-rich substrate like this compound requires careful selection of reaction parameters.[1]

ParameterOptionsRationale & Discussion for this compound
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, Pd₂(dba)₃/SPhos, PEPPSI-iPr, Buchwald PrecatalystsThe oxidative addition to electron-rich aryl bromides can be the rate-limiting step. Using catalysts with bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, or those in Buchwald precatalysts) can accelerate this step and improve yields.[1][4][15] Pd(PPh₃)₄ is a reliable starting point as it is an active Pd(0) source.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBuThe base activates the boronic acid for transmetalation.[3][7] K₂CO₃ is a cost-effective and generally effective inorganic base. For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Organic bases like KOtBu can also be used, particularly in anhydrous conditions.[3]
Solvent Toluene, Dioxane, THF, DMF, Water mixturesA mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3][16] Dioxane or Toluene are excellent choices. For greener alternatives, solvents like 2-MeTHF or CPME can be considered.[17]
Boron Source Boronic Acids, Boronic Esters (Pinacol, MIDA), TrifluoroboratesBoronic acids are common but can be prone to decomposition (protodeboronation).[10] For sensitive substrates or multi-step syntheses, more stable boronic esters like pinacol (BPin) or MIDA esters are superior choices.[1] Potassium trifluoroborates are also highly stable alternatives.[4]
Temperature Room Temperature to >100 °CWhile some modern catalysts can couple aryl bromides at room temperature, electron-rich substrates often require heating (80-110 °C) to drive the reaction to completion.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst. Consider using a more robust precatalyst (e.g., Buchwald G3/G4) that cleanly generates the active Pd(0) species.[10]
2. Poor Reagent QualityVerify the purity of the boronic acid via NMR; it may have decomposed into boroxines or undergone protodeboronation.[10] Use a more stable boronic ester if decomposition is suspected.
3. Insufficient DegassingOxygen can oxidize the Pd(0) catalyst to inactive Pd(II) or palladium black.[10] Ensure the reaction setup and solvents are rigorously degassed with an inert gas.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen in the reaction mixture.This side reaction couples two boronic acid molecules.[1] Rigorous degassing is the best preventative measure. Using a direct Pd(0) source like Pd(PPh₃)₄ can also help minimize this issue.[10]
Protodeboronation The boronic acid is cleaved by trace acid/water before it can transmetalate.Use a stronger base or anhydrous conditions if possible. Alternatively, switch to a more stable boron source like a pinacol ester or a potassium trifluoroborate.[1]
Debromination of Starting Material Reductive cleavage of the C-Br bond.This can be promoted by certain ligands or impurities. Try screening different ligands or using a milder base and lower reaction temperature.
Product is an Ester (if using ester functionality) Base-mediated hydrolysis of ester functional groups.If your substrate or coupling partner has a base-labile group, use a milder base like KF or K₂CO₃ instead of stronger bases like NaOH or KOtBu.[4][18]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • This compound: May cause skin and eye irritation.[9] Avoid inhalation and direct contact.

  • Palladium Catalysts: Palladium compounds can be toxic and flammable, especially finely divided powders like Pd/C which can be pyrophoric.[20][21] Handle under an inert atmosphere and keep away from ignition sources.[22][23]

  • Boronic Acids: Can be irritants. Consult the specific Safety Data Sheet (SDS) for the chosen reagent.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous, inhibitor-stabilized solvent and never distill to dryness. Toluene and other organic solvents are flammable.

  • Bases: Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.

Always consult the SDS for each chemical before use and follow institutional safety protocols for handling and waste disposal.

References

Introduction: The Strategic Importance of 2-Bromo-4-ethylanisole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-ethylanisole

In the landscape of pharmaceutical and materials science research, the ability to selectively and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance.[1][2] This guide focuses on a particularly valuable building block: this compound. Its structure, featuring an electron-rich methoxy group and a modifiable ethyl group on a brominated benzene ring, makes it a versatile precursor for a wide array of high-value compounds. The electron-donating nature of the methoxy group can influence the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.

This document provides researchers, scientists, and drug development professionals with a detailed technical guide to performing three key palladium-catalyzed cross-coupling reactions with this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond simple step-by-step instructions, this guide delves into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures, a common motif in pharmacologically active molecules.[3][4] The reaction couples an organoboron species, typically a boronic acid, with an organohalide.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation step, which is often the rate-limiting step, involves the transfer of the organic group from the boron atom to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The cycle concludes with reductive elimination, where the two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 Transmetalation Complex ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-B(OH)2, Base) ArPd(II)(R)L2->Pd(0)L2 Product Ar-R ArPd(II)(R)L2->Product Reductive Elimination Regen ArBr This compound (Ar-Br) RBOH2 Arylboronic Acid (R-B(OH)2) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-ethylanisole

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the reaction flask. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Discussion on Experimental Choices
  • Catalyst System: For electron-rich aryl bromides like this compound, a highly active catalyst system is often required.[3] The combination of a palladium precursor like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos is highly effective.[6] These bulky ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.

  • Base: The choice of base is crucial for the transmetalation step.[5] K₃PO₄ is a moderately strong base that is effective in promoting the formation of the boronate complex without causing significant side reactions. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be employed.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[7] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[1] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[1][8]

Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][9] The Pd(0) catalyst first undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[1]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(NR1R2)L Palladium-Amido Complex ArPd(II)(Br)L2->ArPd(II)(NR1R2)L Amine Coordination & Deprotonation (HNR1R2, Base) ArPd(II)(NR1R2)L->Pd(0)L2 Product Ar-NR1R2 ArPd(II)(NR1R2)L->Product Reductive Elimination Regen ArBr This compound (Ar-Br) Amine Amine (HNR1R2) Base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-2-amino-4-ethylanisole

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to a dry Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add this compound, the amine, and toluene.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete in 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Discussion on Experimental Choices
  • Catalyst System: The choice of ligand is critical for successful Buchwald-Hartwig amination, especially with electron-rich aryl bromides.[10] Ligands like RuPhos, which are both bulky and electron-rich, are highly effective as they facilitate both the oxidative addition and the reductive elimination steps.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.[9] Sodium tert-butoxide is a common and effective choice. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to avoid side reactions.[8]

III. Sonogashira Coupling: Crafting C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[12]

Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[15] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The reaction can also proceed without a copper co-catalyst, although this often requires more specialized ligands or reaction conditions.[14]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(CCR)L2 Transmetalation Complex ArPd(II)(Br)L2->ArPd(II)(CCR)L2 Transmetalation ArPd(II)(CCR)L2->Pd(0)L2 Product Ar-C≡C-R ArPd(II)(CCR)L2->Product Reductive Elimination Cu(I) Cu(I) Cu(I)CCR Copper(I) Acetylide Cu(I)->Cu(I)CCR Cu(I)CCR->ArPd(II)(Br)L2 Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu(I)CCR Deprotonation Base Base (e.g., Et3N) Base->Alkyne

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Synthesis of 2-Alkynyl-4-ethylanisole

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add THF, triethylamine, and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is usually complete within 2-8 hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short pad of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Discussion on Experimental Choices
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source, like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as CuI.[13] For electron-rich aryl bromides, which can be less reactive, ensuring the activity of the catalyst is key.[16]

  • Base: An amine base, typically triethylamine or diisopropylamine, serves a dual purpose: it acts as the base to deprotonate the alkyne and also as the solvent in many cases.[13]

  • Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free protocols have been developed. These often employ more sophisticated palladium catalysts with bulky, electron-rich ligands and a stronger organic base.

Comparative Data Presentation

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with various partners, based on literature data for structurally similar electron-rich aryl bromides.

Coupling ReactionCoupling Partner ExampleCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100885-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5), RuPhos (3.0)NaOtBu (1.4)Toluene1101280-92
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃N (2.0)THF60688-96

Yields are estimates based on reactions with similar substrates and may vary depending on the specific coupling partner and reaction scale.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile toolkit for the synthesis of a diverse range of complex organic molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable pathways to form C-C and C-N bonds, respectively. A thorough understanding of the underlying mechanisms and the rationale for the choice of specific catalysts, ligands, bases, and solvents is critical for achieving high yields and purity. The protocols and data presented in this guide serve as a robust starting point for researchers to successfully employ this compound as a key building block in their synthetic endeavors.

References

Application Note: A Practical Guide to the Heck-Mizoroki Reaction for the Synthesis of Substituted Alkenes Using 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive technical guide for performing the Heck-Mizoroki reaction using 2-bromo-4-ethylanisole as an aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical considerations for successful execution. We will delve into the rationale behind experimental choices, troubleshooting common issues, and present the information in a clear, actionable format.

Introduction to the Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of substituted alkenes due to its reliability and functional group tolerance.[1][2] The reaction involves the coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][2] This powerful tool is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3]

Our focus substrate, this compound, presents a unique case. The presence of an electron-donating methoxy group and a sterically demanding ethyl group on the aromatic ring can influence the reactivity of the aryl bromide. Understanding these electronic and steric effects is crucial for optimizing the reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] The generally accepted mechanism consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][4] This step is often rate-determining, particularly for less reactive aryl bromides.[5]

  • Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.[2][6] This step forms a new carbon-carbon bond and a palladium-alkyl intermediate. For acrylates, this insertion typically occurs in a 2,1-fashion for electronic reasons.[7][8]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[4][6] This step is stereospecific and generally leads to the formation of the more stable E-isomer of the product.[9]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.[9][10]

Heck_Mechanism cluster_cycle Heck-Mizoroki Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)BrL2 Ar-Pd(II)-Br(L)₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex Alkene Coordination Complex ArPd(II)BrL2->AlkeneComplex Alkene Coordination AlkylPdComplex Alkyl-Pd(II) Complex AlkeneComplex->AlkylPdComplex Migratory Insertion ProductComplex Product-Pd(II) Complex AlkylPdComplex->ProductComplex β-Hydride Elimination ProductComplex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base⁺Br⁻) Product Substituted Alkene ProductComplex->Product ArBr This compound ArBr->ArPd(II)BrL2 Alkene Alkene Alkene->AlkeneComplex

Figure 1: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

This protocol provides a general procedure that can be adapted and optimized for specific research needs.

Reagents and Equipment
Reagent/Material Grade Supplier Notes
This compound≥98%Commercially available
Ethyl acrylate≥99%Commercially availableInhibitor should be removed before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially availableAir-sensitive, handle under inert atmosphere.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Schlenk flask or sealed vial
Magnetic stirrer and hotplate
Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Schlenk Flask) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating & Stirring) reaction_setup->reaction_execution workup Work-up (Quenching & Extraction) reaction_execution->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for the Heck reaction.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), anhydrous N,N-dimethylformamide (DMF, 5 mL), triethylamine (1.5 mmol), and ethyl acrylate (1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Rationale for Experimental Choices

The success of the Heck reaction is highly dependent on the careful selection of several key parameters.

Parameter Typical Range/Choice Rationale and Field-Proven Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species.[6][10]
Ligand Phosphines (e.g., PPh₃, P(o-tol)₃), N-heterocyclic carbenes (NHCs)Phosphine ligands stabilize the Pd(0) catalyst and influence its reactivity.[9] For the electron-rich this compound, a more electron-rich and sterically bulky phosphine like tri(o-tolyl)phosphine can promote oxidative addition.[11]
Base Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, NaOAc)The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[9][10] Triethylamine is a common choice, acting as both a base and a scavenger for the generated HBr.[1]
Solvent Polar aprotic (e.g., DMF, DMAc, NMP)Polar aprotic solvents are generally effective as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[12]
Temperature 80-140 °CHigher temperatures are often required to facilitate the oxidative addition of aryl bromides.[12] The optimal temperature should be determined empirically.
Alkene Partner Acrylates, StyrenesElectron-deficient alkenes like acrylates are generally excellent substrates for the Heck reaction.[1]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, low temperature, incorrect baseEnsure anhydrous and anaerobic conditions. Screen different ligands and increase the reaction temperature. Verify the purity and dryness of the base.
Formation of palladium black Catalyst decompositionUse a more robust ligand or a phase-transfer catalyst to stabilize the palladium nanoparticles.[9][13]
Side reactions (e.g., homocoupling) Reaction conditions favor side pathwaysOptimize catalyst loading and ligand-to-metal ratio. Consider a different base or solvent.[13]
Alkene isomerization Presence of palladium hydride speciesMinimize reaction time and temperature. The choice of base can also influence isomerization.[13]
Reductive Heck reaction Protonation of the alkyl-palladium intermediateThis can be a side reaction leading to a saturated product. Adjusting the solvent and base may mitigate this.[13][14]

Conclusion

The Heck-Mizoroki reaction is a versatile and powerful method for the synthesis of substituted alkenes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply this methodology to substrates like this compound. The protocol and insights provided in this application note serve as a solid foundation for the successful execution and optimization of the Heck reaction in a research and development setting.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-ethylanisole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Aryl Alkynes and the Sonogashira Coupling

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of transformations available, the formation of aryl alkynes stands out as a critical step in the synthesis of a diverse array of valuable compounds, including pharmaceuticals, natural products, and conjugated organic materials.[1][2] The Sonogashira cross-coupling reaction, first reported in 1975, is a powerful and versatile method for the synthesis of such compounds, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[1][3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it is renowned for its mild reaction conditions and broad functional group tolerance.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 2-Bromo-4-ethylanisole with various terminal alkynes. As an electron-rich aryl bromide, this compound can present unique challenges compared to its aryl iodide or electron-deficient counterparts. This guide will delve into the mechanistic rationale behind experimental choices, offer detailed protocols, and provide troubleshooting insights to enable the successful synthesis of a range of substituted aryl alkynes.

Understanding the Challenge: The Nuances of Electron-Rich Aryl Bromides in Sonogashira Couplings

The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > OTf > Br > Cl.[4][5] While aryl bromides are often more stable and cost-effective than aryl iodides, their lower reactivity necessitates carefully optimized reaction conditions. The electron-donating nature of the methoxy and ethyl groups in this compound further deactivates the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[6][7] This can lead to slower reaction times and may require higher temperatures or more active catalytic systems to achieve good yields.[8][9]

Furthermore, with challenging substrates, the undesired homocoupling of the terminal alkyne, known as Glaser coupling, can become a significant side reaction, especially in the presence of the copper co-catalyst and oxygen.[5][10] Therefore, the choice of catalyst, ligand, base, and solvent, as well as the decision to include or omit the copper co-catalyst, are all critical parameters that must be carefully considered to ensure a successful and high-yielding reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex Ar-Pd(II)(L)₂-Br pd_add->pd_complex Ar-Br pd_trans Transmetalation pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_trans->pd_alkyne pd_alkyne->pd0 pd_reductive Reductive Elimination cu_catalyst CuI pd_alkyne->cu_catalyst product Ar-C≡CR pd_reductive->product cu_pi [R-C≡C-H • CuI] cu_catalyst->cu_pi R-C≡C-H base Base cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex base->cu_acetylide -HBase⁺I⁻ caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.[4]

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt, and in the presence of a base, forms a copper acetylide intermediate.[4]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting organopalladium(II) complex undergoes reductive elimination to yield the desired aryl alkyne product and regenerate the active Pd(0) catalyst.[7]

In copper-free protocols, the terminal alkyne is believed to coordinate directly with the palladium complex, followed by deprotonation by the base to form a palladium acetylide intermediate.[6]

Optimizing Reaction Conditions for this compound

Based on literature precedents for electron-rich aryl bromides, the following considerations are key for optimizing the Sonogashira coupling of this compound.[8][9][11]

ParameterRecommendation for this compoundRationale
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or (AllylPdCl)₂These are common and effective precatalysts. PdCl₂(PPh₃)₂ is often preferred due to its air stability.[4][6]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, sXPhos)These ligands promote the oxidative addition of the electron-rich aryl bromide and can stabilize the catalytic species.[6][8][11]
Copper Co-catalyst Optional (CuI)The inclusion of CuI can accelerate the reaction, but also increases the risk of Glaser homocoupling. A copper-free protocol is often preferred for cleaner reactions, especially with valuable alkynes.[5][10]
Base Amine bases (e.g., Et₃N, DIPEA, DBU) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃)Amine bases can often serve as both the base and solvent. Inorganic bases can be effective in copper-free systems.[12][13]
Solvent THF, DMF, Toluene, or neat amine baseThe choice of solvent can influence reaction rates and solubility of reagents.[12]
Temperature Room temperature to 65 °CWhile many Sonogashira reactions proceed at room temperature, gentle heating may be necessary for less reactive aryl bromides.[1][14]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. It is recommended to perform a small-scale test reaction to optimize conditions for a specific terminal alkyne.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)

  • Anhydrous, degassed solvent (if needed)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • (AllylPdCl)₂ (1-2 mol%)

  • P(t-Bu)₃ (2-4 mol%) or another bulky, electron-rich phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (AllylPdCl)₂, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Reaction Setup reagents Add Aryl Bromide, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat under Inert Atmosphere alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Work-up monitoring->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purification Purification dry->purification column Flash Column Chromatography purification->column product Isolated Product column->product caption Figure 2: General Experimental Workflow.

Figure 2: General Experimental Workflow.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reactivity of the aryl bromide.1. Use a fresh, high-quality palladium precatalyst and ligand. 2. Ensure all solvents and reagents are rigorously dried and degassed. Maintain a positive inert gas pressure. 3. Increase the reaction temperature. Switch to a more active ligand (e.g., a bulkier, more electron-rich phosphine).[8][11]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Thoroughly degas all reagents and the reaction vessel. Maintain a strict inert atmosphere.[5] 2. Reduce the amount of CuI or switch to a copper-free protocol.[10]
Formation of Oligomers/Decomposition 1. High reaction temperature. 2. Prolonged reaction time.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Co-elution with byproducts. 2. Presence of residual catalyst.1. Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. 2. Ensure the work-up procedure effectively removes the catalyst (e.g., filtration through Celite® or a silica plug).

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly valuable transformation for the synthesis of complex organic molecules. While the electron-rich nature of the aryl bromide presents certain challenges, a rational approach to the selection of reaction conditions can lead to high yields of the desired products. By carefully considering the choice of catalyst, ligand, base, and the use of a copper co-catalyst, researchers can successfully employ this powerful C-C bond-forming reaction. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of the Sonogashira coupling in a research and development setting.

References

Application Note: Regioselective ortho-Lithiation of 2-Bromo-4-ethylanisole via Directed Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the conditions and protocols for the regioselective ortho-lithiation of 2-Bromo-4-ethylanisole. The primary challenge in the lithiation of haloarenes is the competition between desired proton abstraction (ortho-lithiation) and lithium-halogen exchange. We elucidate the mechanistic principles behind this competition and present a robust protocol utilizing Lithium Diisopropylamide (LDA) to favor the formation of the desired ortho-lithiated species, enabling subsequent functionalization with a range of electrophiles. This guide is intended to provide both the theoretical foundation and practical steps necessary for successful synthesis.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1][2][3] The methodology relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic substrate. A DMG, typically a heteroatom-containing functional group like methoxy (–OCH₃), amide, or carbamate, acts as a Lewis basic site.[1][3] It coordinates to an organolithium reagent, delivering the strong base to a proximate ortho-position and facilitating the deprotonation of an otherwise unreactive C-H bond.[4][5] This "complex-induced proximity effect" results in the exclusive formation of an ortho-lithiated aryl species, which can then be trapped by an electrophile to introduce a new substituent with high regiochemical control.[1][6] The reaction's high fidelity in directing substitution to the ortho position makes it a superior alternative to classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1]

The Synthetic Challenge of this compound: Regioselectivity

The substrate, this compound, presents a classic challenge in organolithium chemistry. It contains both a DMG (the methoxy group) capable of directing deprotonation and a halogen (bromine) susceptible to exchange. The choice of reaction conditions, particularly the organolithium base, is therefore critical in dictating the reaction pathway.

The Methoxy Directed Metalation Group (DMG)

The methoxy group in this compound is a moderately strong DMG. The lone pairs on the oxygen atom coordinate to the Lewis acidic lithium ion of the organolithium reagent.[1][4] This pre-coordination complex holds the base in close proximity to the C-H bonds at the two adjacent (ortho) positions. In this specific substrate, only one ortho position (C3) is available for deprotonation, simplifying the regiochemical outcome if this pathway is favored.

Competing Pathways: Deprotonation vs. Lithium-Halogen Exchange

Two primary reactions can occur when this compound is treated with an organolithium reagent:

  • ortho-Deprotonation (Desired): The base removes the proton at the C3 position, directed by the methoxy group, to form 2-bromo-3-lithio-4-ethylanisole.

  • Lithium-Halogen Exchange (Undesired): The organolithium reagent exchanges its alkyl group for the bromine atom, forming 2-lithio-4-ethylanisole.

Standard alkyllithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) react with aryl bromides via an incredibly fast lithium-halogen exchange, often occurring instantaneously even at -78 °C.[7][8][9] This exchange is generally much faster than C-H deprotonation, meaning that using these common bases would almost exclusively yield the lithium-halogen exchange product.

To achieve the desired ortho-lithiation, a base must be chosen that favors kinetic deprotonation over halogen exchange. Strong, non-nucleophilic lithium amide bases, such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP), are ideal for this purpose.[7] The thermodynamics of the reaction between an aryl bromide and a lithium amide disfavor halogen exchange, allowing the kinetically slower but desired ortho-deprotonation to proceed as the main pathway.[7][10]

Critical Experimental Parameters

Choice of Base: A Justification for LDA

As outlined above, the choice of base is the single most important factor.

  • n-BuLi, s-BuLi, t-BuLi: These reagents are highly basic but will preferentially undergo rapid lithium-bromine exchange.[7][9] They are unsuitable for this transformation.

  • LDA: This sterically hindered, non-nucleophilic amide base is strong enough to deprotonate the ortho C-H bond but is kinetically and thermodynamically inept at performing lithium-halogen exchange.[7][11] It is the reagent of choice for this protocol. LDA can be prepared in situ from diisopropylamine and n-BuLi or purchased as a solution.

Solvent System

Anhydrous polar aprotic solvents are required to solvate the organolithium species and maintain its reactivity.

  • Tetrahydrofuran (THF): THF is the most common and effective solvent for LDA-mediated lithiations.[12] It effectively deaggregates organolithium species, increasing their basicity.[13] It is critical that the THF is rigorously dried and deoxygenated, as organolithiums react violently with water and oxygen.

Temperature Control

Aryl lithium intermediates are often unstable at higher temperatures.

  • -78 °C: Maintaining a very low temperature (typically a dry ice/acetone or dry ice/isopropanol bath) is essential throughout the lithiation and electrophilic quench.[14][15] This prevents decomposition of the lithiated intermediate (e.g., via benzyne formation) and minimizes side reactions.

Additives

While not always essential, certain additives can improve reaction rates and yields.

  • Lithium Chloride (LiCl): It has been shown that catalytic amounts of LiCl can significantly accelerate LDA-mediated ortho-lithiations in THF.[14] The presence of LiCl, often found as an impurity in commercial n-BuLi used to prepare LDA, can break up LDA aggregates, leading to more reactive monomeric species. Adding a small amount of anhydrous LiCl or using LDA prepared from n-BuLi containing LiCl can be beneficial.[14]

Visualizing the Reaction Pathways

The diagram below illustrates the two competing mechanistic pathways for the reaction of this compound with an organolithium base (R-Li). The desired DoM pathway is favored by LDA, while the Li-Br exchange is favored by alkyllithiums like n-BuLi.

G cluster_start Reactants cluster_pathways Competing Pathways cluster_dom Directed ortho-Metalation (DoM) cluster_exchange Lithium-Halogen Exchange start This compound + R-Li complex Coordination Complex (R-Li at OMe) start->complex  Favored by LDA exchange Direct Li-Br Exchange start->exchange  Favored by n-BuLi deprotonation Deprotonation at C3 complex->deprotonation product_dom ortho-Lithiated Product deprotonation->product_dom product_exchange Halogen Exchange Product exchange->product_exchange G setup 1. Assemble & Purge Glassware (Inert Atmosphere) lda_prep 2. Prepare LDA Solution (THF, -78 °C) setup->lda_prep substrate_prep 3. Prepare Substrate Solution (THF, -78 °C) setup->substrate_prep lithiation 4. Perform Lithiation (Combine at -78 °C, stir 1-2h) lda_prep->lithiation substrate_prep->lithiation quench 5. Electrophilic Quench (Add Electrophile at -78 °C) lithiation->quench workup 6. Aqueous Workup (NH4Cl, Extraction) quench->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryl compounds, with a specific focus on leveraging 2-bromo-4-ethylanisole as a key building block. Biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is highlighted as a robust and versatile method for the construction of these C-C bonds.[4][5] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Biaryl Motifs

Biaryl structures are a privileged class of compounds due to their prevalence in a vast array of biologically active molecules and advanced materials.[2][3] Their unique conformational properties, arising from restricted rotation around the aryl-aryl single bond, allow them to serve as effective scaffolds for interacting with biological targets with high affinity and specificity.[1] Consequently, the development of efficient and reliable synthetic routes to biaryl compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the rapid generation of compound libraries for drug discovery.[1][6]

Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted.[7][8] The Suzuki-Miyaura reaction, in particular, offers significant advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[5][9]

This application note will focus on the practical application of this compound as an aryl halide partner in the Suzuki-Miyaura coupling, a versatile building block for accessing a diverse range of substituted biaryl compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[10][11] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate.[6][10] The electron-donating methoxy group and the ethyl group on the anisole ring can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or a boronic ester) is transferred to the palladium(II) center.[10] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][10]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound using this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.[12]

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundAryl halide1.0 mmol, 1.0 equiv
Arylboronic acidCoupling partner1.2 mmol, 1.2 equiv
Palladium(II) acetate (Pd(OAc)₂)Catalyst precursor0.02 mmol, 2 mol%
SPhosLigand0.04 mmol, 4 mol%
Potassium phosphate (K₃PO₄)Base2.0 mmol, 2.0 equiv
TolueneSolvent5 mL
WaterCo-solvent0.5 mL
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentAs needed
Silica GelStationary phase for chromatographyAs needed
Solvents for chromatographyMobile phase (e.g., hexanes, ethyl acetate)As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial as oxygen can deactivate the catalyst.[13]

  • Solvent Addition:

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The use of degassed solvents is important to maintain the inert atmosphere.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[5]

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[14]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.[15]

ParameterGeneral Recommendation & RationaleTroubleshooting Tips
Catalyst/Ligand Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is a good starting point for many substrates.[5] These ligands facilitate both oxidative addition and reductive elimination.If the reaction is sluggish, consider other palladium sources (e.g., Pd₂(dba)₃) or different ligands (e.g., XPhos, RuPhos). For challenging substrates, catalyst loading can be increased.
Base K₃PO₄ is a strong base that is generally effective.[5] Other common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine. The choice of base can significantly impact the reaction rate and yield.If side reactions like protodeboronation (decomposition of the boronic acid) are observed, a weaker base or different solvent system may be beneficial.[4]
Solvent A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used.[11] Water is often necessary to dissolve the inorganic base and facilitate transmetalation.For substrates with poor solubility, a different solvent system may be required. Anhydrous conditions can sometimes be employed with specific bases and boronic esters.
Temperature Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[11]If decomposition is observed, lowering the temperature may be necessary. Conversely, for unreactive substrates, a higher temperature might be required.
Inert Atmosphere The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like homocoupling of the boronic acid.[13]Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.

Broader Applications in Cross-Coupling Chemistry

While this compound is an excellent substrate for Suzuki-Miyaura coupling, its utility extends to other palladium-catalyzed cross-coupling reactions, further expanding its potential in organic synthesis.

  • Stille Coupling: This reaction pairs the aryl halide with an organotin reagent. It is a robust method, though the toxicity of organotin compounds is a significant drawback.[8]

  • Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene to form a substituted alkene.[6] This is a powerful tool for the synthesis of complex molecular architectures.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine.[16] It is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding method for this transformation. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access complex molecular architectures that are crucial for advancements in drug discovery and materials science.

References

Application Note: 2-Bromo-4-ethylanisole as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-ethylanisole (CAS No. 99179-98-3), a key building block in modern medicinal chemistry. We detail its synthesis, characterization, and strategic application in the construction of complex pharmaceutical intermediates. The focus is on leveraging its unique electronic and steric properties in robust, scalable palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery. This document provides researchers, chemists, and drug development professionals with both the theoretical basis and practical, field-proven protocols for utilizing this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound featuring a bromine atom ortho to a methoxy group and para to an ethyl group.[1][2][3] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis for several key reasons:

  • Orthogonal Reactivity: The aryl bromide moiety serves as a prime handle for metal-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds.

  • Electronic Tuning: The electron-donating methoxy group activates the aromatic ring and influences the regioselectivity of further substitutions, while the ethyl group provides a lipophilic anchor. This electronic nature can, however, make the crucial oxidative addition step in some coupling reactions more challenging, necessitating carefully optimized catalyst systems.[4][5]

  • Structural Motif: The 4-ethylanisole core is present in various biologically active molecules, and the ability to functionalize it at the 2-position opens a direct pathway to a diverse chemical space for library synthesis and lead optimization.

This guide will focus on the most critical applications of this compound in pharmaceutical synthesis: its preparation via electrophilic aromatic substitution and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis Protocol: Regioselective Bromination of 4-Ethylanisole

The most direct and common method for preparing this compound is the electrophilic aromatic substitution of the readily available starting material, 4-ethylanisole.[1] The regioselectivity of this reaction is dictated by the powerful ortho-, para-directing effect of the methoxy group. Since the para position is blocked by the ethyl group, the incoming electrophile (Br+) is directed almost exclusively to the ortho position.[6]

Workflow for Synthesis of this compound

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 4-Ethylanisole in Dichloromethane (DCM) Cool Cool to 0 °C (Ice Bath) Start->Cool AddNBS Add N-Bromosuccinimide (NBS) in portions Cool->AddNBS React Stir at 0 °C to RT (Monitor by TLC) AddNBS->React Quench Quench with aq. Na₂S₂O₃ solution React->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product This compound (Colorless to pale yellow oil) Purify->Product Analysis Characterize: ¹H NMR, ¹³C NMR, MS, IR Product->Analysis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Ethylanisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-ethylanisole (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent system) to afford this compound as a colorless to pale yellow oil.

Data Summary: Synthesis
ParameterExpected Value
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.1 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1]
Typical Yield 85-95%
Purity (by GC) >98%

Application in Pharmaceutical Intermediate Synthesis

The bromine atom of this compound is the key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in medicinal chemistry for constructing the complex scaffolds of modern pharmaceuticals.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures, which are prevalent in many classes of drugs, including COX-2 inhibitors like Etoricoxib.[8] The reaction couples an organohalide with an organoboron species.[9][10] For an electron-rich aryl bromide like this compound, the oxidative addition step can be slow. Therefore, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is critical for success.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br ox_add Oxidative Addition pd_r_complex Ar-Pd(II)L₂(R) pd_complex->pd_r_complex R-B(OR)₂ + Base transmetal Transmetalation boronate R-B(OR)₂ base Base (e.g., K₂CO₃) pd_r_complex->pd0 Ar-R red_elim Reductive Elimination product Ar-R aryl_halide Ar-Br (this compound)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 eq)

  • Pd(OAc)₂ (2 mol%) or other Pd pre-catalyst

  • SPhos or XPhos ligand (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), the palladium pre-catalyst (0.02 eq), and the ligand (0.04 eq).

  • Add the degassed solvent system (dioxane/water).

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of an aniline or aryl amine derivative is a critical step in the synthesis of many pharmaceuticals, including the HIV protease inhibitor Darunavir, which features a complex sulfonamide structure.[11][12] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of amines.[13][14] This reaction has largely replaced harsher classical methods, offering greater functional group tolerance and broader scope.[13]

Workflow for Buchwald-Hartwig Amination

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Charge Schlenk flask with This compound, Pd catalyst, Ligand, & Base Evac Evacuate and backfill with Argon/Nitrogen (3x) Setup->Evac AddReagents Add degassed Toluene and Amine via syringe Evac->AddReagents Heat Heat to 80-110 °C (Monitor by TLC/LC-MS) AddReagents->Heat Cool Cool to RT, filter through Celite Heat->Cool Concentrate Concentrate filtrate Cool->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product N-Aryl Product Purify->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

General Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Pd₂(dba)₃ (1-2 mol%) or other Pd pre-catalyst

  • RuPhos or Xantphos ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylated compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound before its use in subsequent reactions. Below are the expected spectroscopic data points.

Analysis Expected Data
¹H NMR δ (ppm): ~7.3 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.6 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃). (Note: Exact shifts and coupling constants are solvent-dependent).
¹³C NMR δ (ppm): ~156 (C-O), ~132, ~130, ~128 (Ar-C), ~112 (C-Br), ~111 (Ar-C), ~56 (-OCH₃), ~28 (-CH₂), ~16 (-CH₃).
Mass Spec (MS) [M]+ and [M+2]+ isotopic pattern for bromine at m/z 214 and 216.
IR (Infrared) cm⁻¹: ~2960 (C-H aliphatic), ~1600, ~1490 (C=C aromatic), ~1250 (C-O stretch), ~1040 (C-O stretch).

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Recommendations:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex molecular architectures. The protocols and data presented in this application note provide a robust framework for researchers to confidently incorporate this valuable intermediate into their drug discovery and development programs.

References

The Strategic Application of 2-Bromo-4-ethylanisole in the Synthesis of Biphenylamine Fungicide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-ethylanisole as a Versatile Synthetic Building Block

This compound is a halogenated aromatic compound characterized by the molecular formula C₉H₁₁BrO.[1] This substituted anisole derivative, with its ethyl group at the para position and a bromine atom ortho to the methoxy group, presents a valuable scaffold for organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. While direct applications in fragrances and as a potential antimicrobial agent have been explored, its utility as an intermediate in the synthesis of biologically active compounds for the pharmaceutical and agrochemical industries is of significant interest.[2]

This application note will detail the strategic use of 2-bromo-4-substituted anisoles in the synthesis of key intermediates for a major class of modern agrochemicals: biphenylamine fungicides. Due to the limited publicly available data on specific, commercialized agrochemicals derived directly from this compound, this guide will focus on a well-documented synthetic pathway utilizing its close structural analog, 2-Bromo-4-methylanisole.[3] The principles and protocols detailed herein are presented with the scientific rationale that they are readily adaptable for this compound, providing a robust framework for the synthesis of novel fungicidal candidates.

Core Application: Synthesis of Biphenylamine Fungicide Precursors

Biphenylamine structures are central to a significant class of fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal respiratory chain, leading to potent and broad-spectrum activity. A critical precursor for many of these complex molecules is a substituted 2-aminobiphenyl. 2-Bromo-4-methylanisole is a documented starting material for the synthesis of one such key intermediate: 4-methoxy-3-methyl-biphenyl-2-ylamine .[3][4] This intermediate is a foundational block for building advanced biphenylamine and diphenylamine fungicides.

The synthetic strategy hinges on the creation of the crucial aryl-aryl bond, followed by the introduction of the amine functionality. The bromine atom on the anisole ring is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry for forming C-C bonds with high efficiency and selectivity.

Logical Framework for Synthesis

The overall workflow for the synthesis of the target biphenylamine intermediate from a 2-bromo-4-alkylanisole is outlined below. This process highlights the key transformations required to build the final molecular architecture.

G cluster_0 Phase 1: Aryl-Aryl Bond Formation cluster_1 Phase 2: Introduction of Amino Group A 2-Bromo-4-alkylanisole (e.g., this compound) C Suzuki-Miyaura Coupling A->C B Substituted Phenylboronic Acid B->C D Substituted Biphenyl Intermediate C->D E Nitration D->E D->E F Nitro-Biphenyl Intermediate E->F G Reduction F->G H Target: 2-Amino-biphenyl (Fungicide Precursor) G->H

Caption: General workflow for synthesizing a 2-aminobiphenyl fungicide precursor.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. While the specific example uses 2-Bromo-4-methylanisole, the conditions are directly translatable to this compound due to the similar electronic and steric properties of the methyl and ethyl groups.

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4-methylanisole with 2-nitrophenylboronic acid to form 4-methoxy-3-methyl-2'-nitrobiphenyl. This reaction is a highly efficient method for forming the key C-C bond of the biphenyl scaffold.[5][6][7]

Reaction Scheme:

G compound1 2-Bromo-4-methylanisole plus1 + compound1->plus1 compound2 2-Nitrophenylboronic Acid plus1->compound2 arrow -> compound2->arrow catalyst Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C product 4-Methoxy-3-methyl-2'-nitrobiphenyl arrow->product G reactant 4-Methoxy-3-methyl-2'-nitrobiphenyl arrow -> reactant->arrow reagents H₂ (g), Pd/C Ethanol, rt product 4-Methoxy-3-methyl-biphenyl-2-ylamine arrow->product G Start This compound Step1_reagents 2-Nitrophenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ Intermediate1 4-Methoxy-3-ethyl-2'-nitrobiphenyl Start->Intermediate1 Suzuki-Miyaura Coupling Step2_reagents H₂ (g), Pd/C FinalProduct 4-Methoxy-3-ethyl-biphenyl-2-ylamine (Novel Fungicide Precursor) Intermediate1->FinalProduct Nitro Group Reduction

References

The Strategic Application of 2-Bromo-4-ethylanisole in the Synthesis of Advanced Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers and scientists on the utilization of 2-Bromo-4-ethylanisole as a pivotal building block in the synthesis of liquid crystal precursors. We delve into the underlying chemical principles, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization of the resulting mesogenic compounds. The strategic incorporation of the 4-ethylanisole moiety is critical for tuning the mesomorphic and electro-optical properties of the final liquid crystal materials, making this guide an essential resource for professionals in materials science and drug development.

Introduction: The Significance of Anisole Derivatives in Liquid Crystal Design

Liquid crystals are a fascinating state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] Their unique ability to be manipulated by electric fields forms the basis of modern display technologies.[3] The molecular architecture of a liquid crystal is paramount to its function, with the rigid core, flexible terminal chains, and linking groups all playing a crucial role in determining its physical properties.[4][5]

This compound is a valuable precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The 4-ethylanisole group, when incorporated into the rigid core of a mesogen, offers a favorable combination of properties:

  • Polarity and Dielectric Anisotropy: The methoxy group (-OCH₃) introduces a dipole moment, which can contribute to the overall dielectric anisotropy of the molecule. This is a critical parameter for the alignment of liquid crystals in an electric field.

  • Molecular Shape and Packing: The ethyl group (-CH₂CH₃) provides a degree of steric bulk that influences the intermolecular interactions and packing of the molecules in the mesophase, which can affect the temperature range and type of liquid crystal phase observed.[3]

  • Synthetic Versatility: The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[6][7][8] This allows for the efficient construction of complex molecular architectures, such as biphenyl and terphenyl core structures, which are common in high-performance liquid crystals.[6][9]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the construction of the intricate molecular frameworks of liquid crystals.[6][7][8] These reactions offer high yields, excellent functional group tolerance, and predictable stereochemistry.

The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[8][9] In the context of liquid crystal synthesis, this compound can be coupled with a variety of arylboronic acids to construct the desired mesogenic core.

A general representation of the Suzuki-Miyaura coupling reaction is as follows:

Where:

  • R1-X: Aryl halide (e.g., this compound)

  • R2-B(OR)2: Arylboronic acid or ester

  • Pd catalyst: A palladium(0) species, often generated in situ

  • Base: Required for the transmetalation step

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a means to couple an aryl halide with an alkene, leading to the formation of a substituted alkene.[10][11][12] This can be a useful strategy for introducing vinyl or substituted vinyl linkages into the liquid crystal structure, which can influence the material's optical properties.

The general scheme for the Heck reaction is:

Where:

  • R-X: Aryl halide (e.g., this compound)

  • H2C=CHR': Alkene

  • Pd catalyst: Typically a Pd(II) salt that is reduced in situ

  • Base: A weak base is often used to neutralize the HX formed

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale of the reaction.

Protocol 1: Synthesis of a Biphenyl-Based Liquid Crystal Precursor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(4'-cyanophenyl)-4-ethylanisole, a precursor that can be further elaborated to produce a variety of liquid crystal materials.

Materials:

  • This compound (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-cyanophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13][14]

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask via syringe. The reaction concentration should be approximately 0.2 M with respect to the this compound.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl precursor.

Data Summary Table:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0215.09102.15 g
4-Cyanophenylboronic acid1.2146.94121.76 g
Palladium(II) acetate0.02224.500.244.9 mg
Triphenylphosphine0.08262.290.8209.8 mg
Potassium carbonate2.0138.21202.76 g
Toluene---40 mL
Water---10 mL

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[15][16][17]

Synthetic Workflow Diagram:

Suzuki_Coupling This compound This compound Reaction_Mixture Reaction Mixture (80-90 °C) This compound->Reaction_Mixture 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Reaction_Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Toluene/Water Toluene/Water Toluene/Water->Reaction_Mixture Workup_Purification Work-up & Purification Reaction_Mixture->Workup_Purification Final_Product 2-(4'-cyanophenyl)-4-ethylanisole Workup_Purification->Final_Product Troubleshooting Start Low Yield or Byproduct Formation Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Thoroughly degas solvents and reagents. Check_Inert->Degas No Check_Catalyst Is the catalyst system appropriate? Check_Inert->Check_Catalyst Yes Change_Ligand Try a different phosphine ligand (e.g., more electron-rich or bulky). Check_Catalyst->Change_Ligand No Check_Base Is the base suitable? Check_Catalyst->Check_Base Yes Change_Base Use a different base (e.g., K3PO4, Cs2CO3). Check_Base->Change_Base No Check_Boronic_Acid Is the boronic acid stable? Check_Base->Check_Boronic_Acid Yes Use_Ester Use a boronic ester or trifluoroborate salt. Check_Boronic_Acid->Use_Ester No Optimize_Temp Optimize reaction temperature. Check_Boronic_Acid->Optimize_Temp Yes

References

Buchwald-Hartwig amination of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 2-Bromo-4-ethylanisole

For: Researchers, Scientists, and Drug Development Professionals

Strategic Guide to the C–N Cross-Coupling of this compound: A Senior Application Scientist's Perspective

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[4][5][6] This guide provides a detailed examination of the Buchwald-Hartwig amination applied to this compound, an electron-rich and sterically hindered aryl bromide. We will move beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring a robust and reproducible protocol.

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][9] This is often the rate-determining step, particularly for less reactive aryl halides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][10][11]

  • Reductive Elimination: The C–N bond is formed as the desired arylamine product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][9]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[1][12] Judicious selection of the ligand is crucial to favor reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [L-Pd(II)(Ar)(NR'R'')]⁻ amido_complex->pd0 Reductive Elimination product_out amido_complex->product_out Product (Ar-NR'R'') amine_complex->amido_complex Deprotonation (Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Rational Approach for this compound

The success of the amination of this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. The substrate itself presents a specific challenge: it is an electron-rich aryl bromide, which can make the initial oxidative addition step slower compared to electron-poor counterparts.

2.1. Palladium Source: Precatalysts vs. In Situ Generation

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly favor the use of commercially available "precatalysts".[11][13] These are stable Pd(II) complexes that reliably and rapidly generate the active L-Pd(0) species upon exposure to a base. For a challenging substrate, using a precatalyst can lead to more reproducible results and higher yields.

2.2. Ligand Selection: The Key to Success

The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction.[2][11][14] It stabilizes the palladium center, influences its reactivity, and promotes the desired reductive elimination over side reactions. For electron-rich and sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are required.[1][11][15]

  • Dialkylbiarylphosphine Ligands (Buchwald Ligands): This class of ligands is exceptionally effective. Ligands like XPhos, SPhos, and RuPhos are designed to create a sterically demanding environment around the palladium, which accelerates reductive elimination.[15] For this specific substrate, XPhos or RuPhos are excellent starting points due to their proven efficacy with hindered, electron-rich systems.

  • Ferrocene-Based Ligands (Hartwig Ligands): Ligands such as Josiphos or DPPF can also be effective, though modern dialkylbiarylphosphine ligands often provide superior results for challenging substrates.[1]

2.3. The Role of the Base

A strong, non-nucleophilic base is essential for deprotonating the amine (or the palladium-amine complex) to generate the key palladium-amido intermediate.[3][7][11]

  • Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for this transformation.[16][17] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also frequently used.[7][14]

  • Considerations: The choice of base can be influenced by the functional group tolerance of the coupling partners.[2] If either the aryl bromide or the amine contains base-sensitive groups (e.g., esters), a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this often requires higher temperatures or more active catalyst systems.[16][18] For this compound, which lacks sensitive groups, NaOtBu is the preferred choice. The base must be anionic when using nonpolar solvents to facilitate the deprotonation step.[10][18][19]

2.4. Solvent Selection

The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.[14]

  • Aprotic, Nonpolar Solvents: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[2][12][20] They offer good solubility for the organic reagents and the catalyst complex. For reactions involving NaOtBu, the system will be heterogeneous, which is standard.[12][21]

  • Polar Aprotic Solvents: While less common, solvents like THF can be used.[2] However, studies have shown that nonpolar solvents like toluene or xylene often provide higher selectivity and are generally preferred.[12][21][22]

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine used.

Workflow Overview

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )StoichiometryAmount (Example)
This compound215.091.0 equiv215 mg (1.0 mmol)
Amine (R¹R²NH)-1.2 equiv1.2 mmol
XPhos Pd G3 Precatalyst864.550.02 equiv17.3 mg (0.02 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4 equiv135 mg (1.4 mmol)
Anhydrous Toluene--5 mL
Schlenk flask or sealed vial--1
Magnetic stir bar--1
Argon or Nitrogen supply---

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a dry Schlenk flask or vial containing a magnetic stir bar, add the this compound (1.0 equiv), the chosen amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

    • Scientist's Note: The order of addition is important. It is often best to add the solid reagents first, followed by any liquid amine, and finally the solvent. Ensure the base is finely powdered and dry for optimal reactivity.

  • Seal and Degas: Seal the flask or vial with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Scientist's Note: The reaction mixture will be a suspension. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous components.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours. The reaction is complete upon full consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-aryl amine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents and solvents are rigorously dried and degassed. Use a fresh bottle of precatalyst.[14]2. Use a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and not clumpy.3. Increase the temperature in 10 °C increments (up to 120 °C for toluene).
Formation of Side Products 1. Hydrodehalogenation (loss of Br).2. Homocoupling of the amine or aryl bromide.1. This can result from β-hydride elimination. Try a different, bulkier ligand (e.g., if using XPhos, try BrettPhos).[15]2. This is less common with modern catalysts but can indicate catalyst decomposition. Re-screen ligands and ensure an inert atmosphere.
Reaction Stalls 1. Catalyst poisoning by impurities.2. Poor solubility of reagents.1. Purify starting materials if their quality is suspect.[14]2. While toluene is generally effective, a different solvent like dioxane or CPME (cyclopentyl methyl ether) could be screened.[23]

References

Application Note & Protocol: High-Purity Isolation of 2-Bromo-4-ethylanisole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Bromo-4-ethylanisole, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, using silica gel flash column chromatography.[1] The methodology herein is designed to guide researchers, scientists, and drug development professionals in achieving high purity of the target compound, addressing common challenges such as the removal of closely-related impurities. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chromatographic separation process.

Introduction: The Rationale for Chromatographic Purification

This compound (C₉H₁₁BrO, MW: 215.09 g/mol ) is a substituted anisole derivative whose utility in organic synthesis is significant.[1][2] The synthesis of this compound, often through electrophilic bromination of 4-ethylanisole, can lead to a crude product mixture containing unreacted starting materials, regioisomers, and other byproducts.[1] Achieving high purity of this compound is critical for its subsequent use in multi-step syntheses where impurities can interfere with reaction pathways and compromise the yield and purity of the final active pharmaceutical ingredient or fine chemical.

Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3][4] For a molecule like this compound, which possesses moderate polarity, silica gel column chromatography is an exceptionally effective method for isolating it from less polar hydrocarbon impurities and more polar byproducts. This protocol will detail a robust flash column chromatography procedure, a technique that utilizes positive pressure to accelerate solvent flow, leading to faster and more efficient separations.[4]

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is imperative to develop an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (R_f) of approximately 0.25-0.35 for the desired product, this compound. This R_f value typically ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (preventing excessive band broadening).

Recommended TLC Protocol
  • Plate Preparation: Use silica gel-coated TLC plates (e.g., silica gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

Solvent System Selection

Based on the structure of this compound (an aromatic ether with alkyl and bromo substituents), a non-polar to moderately polar solvent system is appropriate. A mixture of a non-polar alkane and a more polar solvent is a standard choice.[5]

  • Starting Point: Begin with a mixture of hexanes and ethyl acetate (Hex/EtOAc). A good starting ratio to test is 95:5 (v/v) Hex/EtOAc.

  • Optimization:

    • If the R_f of the product spot is too low (<0.2), increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10 or 85:15 Hex/EtOAc).

    • If the R_f is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate (e.g., 98:2 Hex/EtOAc).

    • The goal is to achieve clear separation between the spot for this compound and any visible impurities.

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities of material.

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel, 230-400 mesh (flash grade)Adsorbent for separation
Crude Product This compoundThe mixture to be purified
Eluent Hexanes and Ethyl Acetate (HPLC grade)Mobile phase for elution
Sand Washed, fine-grainProtective layers for the stationary phase
Glassware Chromatography column, flasks, test tubesFor column packing and fraction collection
Safety Equipment Fume hood, safety glasses, glovesPersonal protection[6]
Step-by-Step Purification Procedure

Step 1: Column Preparation

  • Select a Column: Choose a glass column of appropriate size. For 1-2 g of crude material, a column with a 4-5 cm diameter is suitable.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]

  • Add a Sand Layer: Add a 1-2 cm layer of sand over the plug to create a flat base for the silica gel.[7]

  • Prepare the Slurry: In a beaker, create a slurry of silica gel with the initial, low-polarity eluent (e.g., 98:2 Hex/EtOAc). The amount of silica should be about 30-50 times the weight of the crude material.

  • Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[8] Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached (typically 15-20 cm).

  • Finalize Packing: Once the silica has settled, add another 1-2 cm layer of sand on top to protect the silica bed from being disturbed during sample and eluent addition.[4] Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry.

Step 2: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading (Recommended for liquids): Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent). Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading (Recommended for solids or oils): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

Step 3: Elution and Fraction Collection

  • Begin Elution: Carefully add the initial eluent to the column and apply gentle air pressure to the top of the column to begin the flow.

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 98:2 Hex/EtOAc). This will elute any non-polar impurities first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hex/EtOAc) to elute the this compound. A stepwise gradient is often effective.[9]

  • Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions).

Step 4: Analysis and Product Isolation

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot every few fractions on a TLC plate and elute with the optimized solvent system.

  • Combine Pure Fractions: Combine the fractions that contain only the spot corresponding to this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless to pale yellow liquid.[1]

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR spectroscopy or GC-MS.

Visualization of the Workflow

Chromatography Workflow Diagram

Column Chromatography Workflow Purification of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent Optimization (Target Rf: 0.25-0.35) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient (e.g., Hex/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Incorrect solvent system polarity.Re-optimize the eluent using TLC. A shallower solvent gradient can also improve separation.[10]
Column overloaded with crude material.Use a larger column or reduce the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica to crude product.
Cracked or Channeled Column Column packed unevenly or allowed to run dry.Ensure the silica is packed as a uniform slurry without air bubbles. Never let the solvent level drop below the top of the silica bed.
Product Elutes with Impurities Bands are too broad (band broadening).Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Elute at a steady, not excessively fast, rate.
Low Recovery of Product Compound is highly adsorbed to the silica.If the compound is unexpectedly polar, a more polar solvent system may be required. In rare cases of acidic compounds degrading on silica, a neutral stationary phase like alumina could be considered.[10]

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[6] All handling should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[6][11] Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound and any of the solvents used in this protocol.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the principles of proper solvent system selection, column packing, and fraction analysis, researchers can consistently obtain this key synthetic intermediate in high purity. The emphasis on understanding the rationale behind each step empowers scientists to adapt and troubleshoot the procedure for their specific needs, ensuring successful outcomes in their research and development endeavors.

References

Application Note: A Robust and Scalable Synthesis of 2-Bromo-4-ethylanisole for Industrial Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-ethylanisole (CAS No. 99179-98-3) is a key substituted anisole intermediate with significant applications in the pharmaceutical and fragrance industries.[1] Its molecular structure, featuring a reactive bromine atom ortho to a directing methoxy group, makes it a valuable building block for constructing more complex molecular architectures.[1][2] In the pharmaceutical sector, halogenated anisoles and their derivatives are instrumental in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.[3][4][5] The strategic placement of the bromo and ethyl groups allows for selective functionalization through reactions like cross-coupling, enabling the development of novel therapeutics.[1][3] This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound, designed for implementation in an industrial setting.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via the electrophilic aromatic substitution of the readily available precursor, 4-ethylanisole.[1][6]

Reaction: 4-Ethylanisole + Br₂ → this compound + HBr

Mechanism: Electrophilic Aromatic Substitution The reaction mechanism is a classic electrophilic aromatic substitution. The benzene ring of 4-ethylanisole is highly activated by two electron-donating groups: the methoxy (-OCH₃) group and the ethyl (-CH₂CH₃) group.

  • Regioselectivity: The methoxy group is a powerful ortho, para-directing group. The ethyl group is also an ortho, para-director, albeit weaker. Since the position para to the strongly directing methoxy group is already occupied by the ethyl group, the incoming electrophile (Br⁺) is predominantly directed to the positions ortho to the methoxy group (C2 and C6).[2] This strong directive effect ensures high regioselectivity and minimizes the formation of unwanted isomers, which is a critical consideration for industrial-scale purification.

  • Electrophile Generation: Elemental bromine (Br₂) is used as the brominating agent. While a Lewis acid catalyst like FeBr₃ can be used to polarize the Br-Br bond and generate a more potent electrophile, the high activation of the 4-ethylanisole ring often makes a catalyst unnecessary, simplifying the process and reducing metal-containing waste streams.[2]

The overall workflow for the synthesis is depicted below.

G cluster_prep Phase 1: Reactor Preparation & Charging cluster_reaction Phase 2: Bromination Reaction cluster_workup Phase 3: Quench & Work-up cluster_purification Phase 4: Final Purification A Reactor Inerting (Nitrogen Purge) B Charge 4-Ethylanisole and Solvent (Acetic Acid) A->B C Cool Reactor to 0-5 °C B->C D Slow Addition of Liquid Bromine C->D E Reaction Monitoring (In-Process Control via GC/HPLC) D->E F Reaction Quench (Aq. Sodium Metabisulfite) E->F G Phase Separation F->G H Wash Organic Layer (Brine Solution) G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Collect Pure Fraction of This compound J->K L Final Product QC Analysis K->L G cluster_qc Quality Control Analysis A Crude Product (Post-Solvent Removal) B Vacuum Distillation Apparatus Setup A->B C Distillation under High Vacuum (e.g., <20 mmHg) B->C D Fraction Collection (Based on Boiling Point) C->D E Main Product Fraction (this compound) D->E F QC Sampling E->F G Appearance (Visual Inspection) F->G H Purity Assay (GC or HPLC) F->H I Identity Confirmation (¹H NMR, ¹³C NMR, MS) F->I J Refractive Index F->J K Final Product Approval & Packaging G->K H->K I->K J->K

References

Application Note: One-Pot Synthesis Strategies Involving 2-Bromo-4-ethylanisole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-4-ethylanisole is a versatile aromatic building block, prized in pharmaceutical and materials science for its unique substitution pattern.[1] This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this key intermediate in high-efficiency, one-pot synthesis workflows. By combining multiple reaction steps into a single vessel, these strategies minimize waste, reduce purification steps, and accelerate the synthesis of complex molecular architectures.[2] We will detail field-proven, one-pot protocols for three critical transformations: Borylation/Suzuki-Miyaura Coupling, Tandem Biocatalytic Amination/Buchwald-Hartwig Coupling, and Sequential Sonogashira Coupling, providing a robust framework for advanced chemical synthesis.

Introduction: The Strategic Value of this compound and Pot Economy

This compound (IUPAC: 2-bromo-4-ethyl-1-methoxybenzene) is a substituted anisole derivative recognized for its utility as a precursor in the synthesis of biologically active compounds.[1] Its structure features a reactive bromine atom, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks from simpler starting materials.[3]

The principle of "pot economy" or one-pot synthesis is a cornerstone of modern green and efficient chemistry.[2] By conducting multiple sequential reactions in a single reactor, this approach circumvents the need for isolating and purifying intermediates, thereby saving time, solvents, and resources.[2] This is particularly advantageous in drug discovery, where rapid library synthesis and lead optimization are critical. The protocols outlined herein are designed to harness the reactivity of this compound within such efficient, one-pot paradigms.

Critical Safety Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and related reagents present several hazards.

Hazard TypeDescriptionPrecautionary MeasuresSource
Skin/Eye Irritation Causes skin and serious eye irritation.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses/goggles. Wash hands thoroughly after handling.[1][4]
Respiratory Irritation May cause respiratory irritation if inhaled.Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[1][4]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using this product. In case of exposure, seek immediate medical attention.[5][6][7]
Reagent Hazards Palladium catalysts, phosphine ligands, and strong bases (e.g., NaOBu-t) are hazardous.Handle under an inert atmosphere (Argon or Nitrogen). Consult specific SDS for each reagent.[8]

Application Protocol I: One-Pot Borylation / Suzuki-Miyaura Coupling

This protocol enables the synthesis of unsymmetrical biaryls from two different aryl halides in a single vessel, avoiding the isolation of the boronic ester intermediate.[9] The this compound is first converted to its corresponding pinacol boronate ester, which then couples with a second aryl halide.[10]

Principle & Mechanistic Overview

The process involves two sequential, palladium-catalyzed cycles within the same pot.

  • Miyaura Borylation: this compound reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a base (typically KOAc) to form the aryl boronic ester.

  • Suzuki-Miyaura Coupling: Upon completion of the borylation, a second aryl halide and an aqueous base are added, initiating the Suzuki coupling cycle with the in situ-generated boronic ester.[9][11]

G Workflow: One-Pot Borylation/Suzuki Coupling Start Initial Setup (Ar¹-Br + B₂Pin₂ + Pd Catalyst + KOAc) Borylation Step 1: Borylation (Ar¹-BPin formed) Start->Borylation Heat Addition Addition of Ar²-Br + Aq. Base Borylation->Addition Reaction Complete Suzuki Step 2: Suzuki Coupling (Ar¹-Ar² formed) Addition->Suzuki Continue Heat End Final Product (Unsymmetrical Biaryl) Suzuki->End

Fig 1. Sequential workflow for the one-pot borylation/Suzuki coupling.
Detailed Experimental Protocol

Materials:

  • This compound (Ar¹-Br)

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Potassium Acetate (KOAc), anhydrous

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Aryl Halide 2 (Ar²-Br, e.g., 4-Bromotoluene)

  • Aqueous Potassium Carbonate (K₂CO₃) solution (2 M)

  • Solvent: Anhydrous 1,4-Dioxane or Isopropanol[9]

Procedure:

  • Setup (Borylation): To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and anhydrous KOAc (1.5 equiv).

  • Borylation Reaction: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, degassed 1,4-Dioxane. Heat the mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or GC-MS for the complete consumption of the starting aryl bromide.

  • Setup (Suzuki Coupling): Cool the reaction mixture slightly. To the same flask, add the second aryl halide (Ar²-Br, 1.05 equiv) and the 2 M aqueous K₂CO₃ solution (2.0 equiv).

  • Suzuki Coupling Reaction: Re-seal the flask, ensure the inert atmosphere is maintained, and heat the mixture to 80-100 °C. Stir vigorously for 4-16 hours until the boronic ester intermediate is consumed.[12]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the unsymmetrical biaryl product.

Data and Expert Insights
ReagentPurposeTypical Amount (equiv.)Rationale & Insights
This compoundStarting Material 11.0The C-Br bond is readily activated in the borylation step.
B₂Pin₂Boron Source1.1 - 1.2A slight excess ensures complete conversion of the starting halide. This reagent is more stable and easier to handle than many boronic acids.[10]
Pd(dppf)Cl₂Catalyst0.02 - 0.05An air-stable and highly effective catalyst for both borylation and Suzuki coupling, making it ideal for one-pot procedures.[9]
KOAcBase (Step 1)1.5A mild base crucial for the borylation catalytic cycle; stronger bases can interfere with this step.
Ar²-BrCoupling Partner1.0 - 1.2Can be an aryl or heteroaryl bromide or iodide. Chlorides may require more forcing conditions or specialized catalysts.[9]
K₂CO₃ (aq)Base (Step 2)2.0 - 3.0A stronger base required for the transmetalation step of the Suzuki cycle. The aqueous phase is essential.

Expertise: The success of this one-pot reaction hinges on the sequential nature of the catalysis. The initial anhydrous, mild-base conditions favor borylation. The subsequent addition of an aqueous, stronger base switches the catalytic machinery to the Suzuki pathway. This avoids catalyst deactivation and side reactions like protodeborylation.

Application Protocol II: One-Pot Tandem Biocatalytic Amination / Buchwald-Hartwig Coupling

This advanced protocol combines the stereoselectivity of biocatalysis with the broad scope of chemocatalysis to produce valuable chiral N-arylamines in a single pot.[13] An amine is first generated from a prochiral ketone via enzymatic reductive amination and then directly coupled with this compound without intermediate isolation.

Principle & Workflow

The process integrates two distinct catalytic systems.

  • Biocatalytic Reductive Amination: An amine dehydrogenase (AmDH) enzyme, using an ammonium source and a reducing agent (e.g., formate or glucose), converts a ketone into a chiral amine.

  • Buchwald-Hartwig Amination: After the biocatalytic step, a palladium catalyst, a suitable phosphine ligand, and a base are added to the crude reaction mixture to couple the newly formed amine with this compound.[14][15]

G Workflow: One-Pot Biocatalysis/Buchwald-Hartwig Coupling cluster_0 Step 1: Biocatalysis cluster_1 Step 2: Chemocatalysis Ketone Prochiral Ketone + NH₄Cl Enzyme AmDH Enzyme + Cofactor Regen. Ketone->Enzyme Amine Chiral Amine (in crude mixture) Enzyme->Amine Reagents This compound + Pd Catalyst/Ligand + Base Amine->Reagents Direct Addition to Crude Coupling Buchwald-Hartwig C-N Coupling Reagents->Coupling Product Final Chiral N-Arylamine Coupling->Product

Fig 2. Tandem workflow combining biocatalysis and chemocatalysis.
Detailed Experimental Protocol

Materials:

  • Prochiral Ketone (e.g., Acetophenone)

  • Amine Dehydrogenase (AmDH) preparation (purified enzyme or cell-free extract)

  • Ammonium Chloride (NH₄Cl)

  • Cofactor regeneration system (e.g., Formate Dehydrogenase/Sodium Formate)

  • This compound

  • Palladium precatalyst (e.g., [PdCl(allyl)]₂)

  • Ligand (e.g., tBuXPhos)[13]

  • Base (e.g., Sodium tert-butoxide, NaOBu-t)

  • Surfactant-containing solvent (e.g., 5 wt% TPGS-750-M in H₂O)[13] or Toluene[8]

Procedure:

  • Setup (Biocatalysis): In a reaction vessel, prepare a buffered solution containing the ketone (1.0 equiv), NH₄Cl (e.g., 1 M), the cofactor regeneration system, and the AmDH enzyme preparation.

  • Reductive Amination: Stir the mixture at the optimal temperature for the enzyme (e.g., 30 °C) until complete conversion of the ketone to the amine is observed (monitor by chiral HPLC or GC).

  • Setup (Buchwald-Hartwig): To the crude biocatalytic reaction mixture, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the solvent (e.g., Toluene).

  • Coupling Reaction: Sparge the mixture with Argon for 15 minutes. Add this compound (1.0 equiv) and NaOBu-t (1.5 equiv). Heat the mixture to 80-100 °C and stir until the chiral amine is consumed.

  • Workup & Purification: Cool the reaction, dilute with water and an organic solvent (e.g., diethyl ether). Separate the layers, wash the organic phase with brine, dry, and concentrate. Purify by column chromatography.

Data and Expert Insights
ComponentPurposeTypical AmountRationale & Insights
AmDH EnzymeBiocatalystCatalyticProvides high stereoselectivity in the formation of the chiral amine. Purified enzymes often give better results than cell-free extracts.[13]
NH₄ClAmine Source~1 M conc.High concentration drives the equilibrium towards amine formation. Can be compatible with the subsequent Pd-catalysis.[13]
[PdCl(allyl)]₂ / tBuXPhosCatalyst System1-2 mol% PdA highly active catalyst system for coupling primary amines. Sterically hindered phosphine ligands like tBuXPhos are critical for preventing catalyst inhibition and achieving high yields.[13]
NaOBu-tBase1.5 - 2.0 equiv.Strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle.
TPGS-750-MSurfactant (optional)5 wt% in H₂OCan help to homogenize the biphasic biocatalysis/chemocatalysis mixture, improving reaction efficiency.[13]

Expertise: The primary challenge is the mutual compatibility of the two catalytic systems. Enzymes can be denatured by organic solvents and high temperatures, while palladium catalysts can be poisoned by cellular debris (e.g., proteins containing sulfur) from the biocatalyst preparation.[13] Using purified enzymes, filtering cell-free extracts, or employing specialized surfactant systems are key strategies to ensure both reactions proceed efficiently in the same pot.

Application Protocol III: One-Pot Sequential Sonogashira Couplings

This protocol allows for the construction of unsymmetrical diarylacetylenes using a protected alkyne as a linchpin. This compound is coupled first, followed by in situ deprotection and a second coupling with a different aryl halide.

Principle & Mechanistic Pathway

This is a three-step, one-pot sequence.

  • First Sonogashira Coupling: this compound is coupled with a protected terminal alkyne, such as 2-methyl-3-butyn-2-ol, using a standard Pd/Cu catalyst system.[16][17]

  • In Situ Deprotection: The reaction conditions are changed (e.g., by adding a strong base) to cleave the protecting group (in this case, acetone is eliminated), revealing a new terminal alkyne.

  • Second Sonogashira Coupling: A second, different aryl halide is added to the mixture and coupled with the newly formed terminal alkyne.

G Workflow: Sequential One-Pot Sonogashira Couplings Start Ar¹-Br + Protected Alkyne + Pd/Cu Catalyst + Base Coupling1 Step 1: First Coupling Start->Coupling1 Heat Deprotection Step 2: In Situ Deprotection (Add Strong Base) Coupling1->Deprotection Reaction Complete Addition Step 3: Add Ar²-Br Deprotection->Addition New Alkyne Formed Coupling2 Step 4: Second Coupling Addition->Coupling2 Continue Heat End Final Product (Ar¹-C≡C-Ar²) Coupling2->End

Fig 3. Pathway for one-pot synthesis of unsymmetrical diarylacetylenes.
Detailed Experimental Protocol

Materials:

  • This compound (Ar¹-Br)

  • 2-methyl-3-butyn-2-ol (protected alkyne)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Base 1 (e.g., Triethylamine, Et₃N)[18]

  • Aryl Halide 2 (Ar²-Br)

  • Base 2 (e.g., Potassium Carbonate, K₂CO₃)[17]

  • Solvent (e.g., Toluene or Acetonitrile)[17]

Procedure:

  • Setup (Coupling 1): In a Schlenk flask under Argon, combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1-2 mol%).

  • First Coupling: Add anhydrous, degassed solvent (e.g., Toluene) and Et₃N (2.0 equiv). Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise. Heat to 60-80 °C and stir until the starting bromide is consumed.

  • Deprotection: Cool the mixture. Add K₂CO₃ (2.5 equiv). Heat the mixture to a higher temperature (e.g., 110 °C in CH₃CN) to drive the retro-Favorskii reaction, eliminating acetone and forming the terminal alkyne.[17]

  • Second Coupling: To the same pot, add the second aryl halide (Ar²-Br, 1.1 equiv) and additional catalyst/ligand if necessary (e.g., X-Phos for aryl chlorides).[17] Continue heating until the reaction is complete.

  • Workup & Purification: Cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Expertise: The use of a protected alkyne is critical to prevent the formation of symmetrical homocoupled byproducts (Glaser coupling), which is a common side reaction with terminal alkynes, especially in the presence of copper and oxygen.[19] The choice of bases and solvents is key; a milder amine base is sufficient for the initial coupling, while a stronger inorganic base and higher temperature are often required for the deprotection step.

Conclusion

The application of one-pot synthesis methodologies to versatile building blocks like this compound represents a significant step toward more efficient, economical, and environmentally benign chemical manufacturing. The protocols detailed in this guide for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide a validated and robust starting point for researchers aiming to accelerate their discovery and development programs. By understanding the principles behind each step and the rationale for reagent selection, scientists can adapt and expand upon these powerful synthetic strategies.

References

Application Notes & Protocols: Leveraging Flow Chemistry for Reactions with 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Bromo-4-ethylanisole in Modern Synthesis

This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO.[1][2] As a functionalized anisole derivative, it serves as a versatile building block in organic synthesis. The methoxy and ethyl groups modulate the electronic properties of the aromatic ring, while the bromine atom provides a reactive handle for a multitude of cross-coupling and functionalization reactions.[1] These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability.[4][5] Flow chemistry's superior control over reaction parameters like temperature, pressure, and residence time is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or generate unstable intermediates—categories that many transformations of this compound fall into.[4] This guide provides detailed protocols and insights for key flow chemistry applications of this important synthetic intermediate.

High-Throughput Lithiation-Borylation: Generating Key Intermediates Safely

Expertise & Experience: The generation of organolithium species via halogen-lithium exchange is a cornerstone of organic synthesis. However, these reactions are notoriously difficult to control in batch reactors. They are typically conducted at cryogenic temperatures (-78 °C) to manage the intense exotherm and prevent decomposition of the highly reactive organolithium intermediate.[3] Flow microreactors revolutionize this process.[6] The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, enabling these reactions to be performed safely at significantly higher temperatures, which accelerates reaction rates and improves throughput.[4] This protocol details the continuous generation of a 2-methoxy-5-ethylphenyllithium intermediate from this compound, followed by an in-line quench with a boronic ester to produce a stable and valuable boronic acid derivative, ready for subsequent cross-coupling reactions.[7][8]

Experimental Protocol: Continuous Flow Lithiation and Borylation

Objective: To synthesize (2-methoxy-5-ethylphenyl)boronic acid via a continuous two-step flow process.

Reagents & Equipment:

  • Reagent Stream A: this compound (1.0 M in anhydrous THF)

  • Reagent Stream B: n-Butyllithium (n-BuLi, 1.1 M in hexanes)

  • Reagent Stream C: Triisopropyl borate (B(O-iPr)₃, 1.5 M in anhydrous THF)

  • Quench Solution: 1 M Hydrochloric Acid (HCl)

  • Equipment:

    • Three syringe pumps or equivalent continuous flow pumps

    • T-mixers (e.g., PEEK or ETFE)

    • Two coiled reactors (e.g., PFA tubing, 1.0 mm ID) immersed in temperature-controlled baths

    • Back-pressure regulator (BPR) set to ~5 bar to prevent solvent outgassing

    • Collection flask

Step-by-Step Methodology:
  • System Priming: Prime the entire flow system, including all pumps and reactors, with anhydrous THF.

  • Initiate Flow: Begin pumping the three reagent streams at the specified flow rates into the system.

    • Stream A (Aryl Bromide): 1.0 mL/min

    • Stream B (n-BuLi): 1.1 mL/min

  • Lithiation Reaction (Reactor 1): Combine Streams A and B in the first T-mixer. The combined stream enters the first coiled reactor (R1, volume 2 mL) maintained at -20 °C. This provides a residence time of approximately 0.95 minutes for the halogen-lithium exchange.

  • Borylation (Reactor 2): The effluent from R1, containing the aryllithium intermediate, is immediately combined with Stream C (Triisopropyl borate, 1.5 mL/min) in a second T-mixer.

  • Borate Ester Formation: The newly formed stream passes through the second coiled reactor (R2, volume 4 mL) also maintained at -20 °C, allowing for a residence time of approximately 0.87 minutes to form the borate ester.

  • Quench & Collection: The output from R2 is directed into a collection flask containing vigorously stirred 1 M HCl to hydrolyze the borate ester to the desired boronic acid.

  • Work-up & Analysis: The collected biphasic mixture is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The yield and purity of (2-methoxy-5-ethylphenyl)boronic acid are determined by NMR and LC-MS.

Data Presentation: Lithiation-Borylation Parameters
ParameterSettingRationaleExpected Yield
Temperature-20 °CSufficient to control the exotherm in flow, much milder than batch conditions.>90%
Residence Time (R1)~1 minAllows for complete halogen-lithium exchange.-
Residence Time (R2)~1 minEnsures complete formation of the borate ester.-
Equivalents n-BuLi1.1 eqA slight excess ensures full conversion of the starting material.-
Equivalents B(O-iPr)₃1.5 eqA slight excess traps the aryllithium species efficiently.-

Visualization: Lithiation-Borylation Workflow

Lithiation_Borylation_Workflow cluster_reactors Flow Reactor System PumpA Pump A This compound in THF Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B n-BuLi in Hexanes PumpB->Mixer1 PumpC Pump C B(O-iPr)₃ in THF Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Reactor 1 (R1) -20 °C ~1 min residence Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (R2) -20 °C ~1 min residence Mixer2->Reactor2 BPR Back Pressure Regulator (5 bar) Reactor2->BPR Quench Quench & Collection (1M HCl) BPR->Quench Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂(X) Pd0->OxAdd Ar¹-X Transmetal Ar¹-Pd(II)L₂(Ar²) OxAdd->Transmetal Ar²-B(OR)₂ (Base) Transmetal->Pd0 Ar¹-Ar² label_re Reductive Elimination RedElim Ar¹-Ar² label_oa Oxidative Addition label_tm Transmetalation Buchwald_Hartwig_Workflow Reagent_Prep Homogeneous Reagent Mix (Ar-Br, Amine, Pd Catalyst, Base in Toluene) Pump Syringe Pump Reagent_Prep->Pump Heated_Reactor Heated Coiled Reactor (e.g., 140 °C, 60 min res.) Pump->Heated_Reactor Cooling Heat Exchanger Heated_Reactor->Cooling BPR Back Pressure Regulator (15 bar) Collection Product Collection BPR->Collection Cooling->BPR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in the Synthesis of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-ethylanisole (CAS No. 99179-98-3). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to enhance your synthetic outcomes.

Introduction to the Synthesis of this compound

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The starting material, 4-ethylanisole, possesses a benzene ring activated by two electron-donating groups: a methoxy (-OCH₃) and an ethyl (-CH₂CH₃) group. The methoxy group is a strong activating group and is ortho-, para- directing. Since the para position is occupied by the ethyl group, the incoming electrophile (a bromine species) is primarily directed to the ortho position, yielding the desired this compound.

Controlling the reaction conditions is paramount to achieving high yield and purity, as side reactions such as the formation of other isomers or di-brominated products can occur. This guide will focus on strategies to maximize the formation of the target molecule and simplify its purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reaction is very slow or appears to have stalled. What are the likely causes and how can I resolve this?

Answer:

A stalled or sluggish reaction can be due to several factors:

  • Insufficiently Activated Brominating Agent: If you are using a milder brominating agent like N-bromosuccinimide (NBS), the reaction may require an acid catalyst to enhance the electrophilicity of the bromine. Small amounts of a protic acid like acetic acid or a Lewis acid can be effective.

  • Low Reaction Temperature: While lower temperatures are generally favored to control regioselectivity, a temperature that is too low can significantly reduce the reaction rate. If you are confident in your control over selectivity, a modest increase in temperature (e.g., from 0°C to room temperature) can improve the reaction kinetics.

  • Poor Quality Reagents: Ensure your 4-ethylanisole is pure and that your brominating agent has not degraded. NBS, for instance, should be stored in a cool, dark, and dry place. It is advisable to use freshly opened or properly stored reagents.

Question: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired 2-bromo product?

Answer:

Improving regioselectivity is a common challenge in the bromination of activated aromatic rings. Here are some strategies:

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. Polar aprotic solvents like acetonitrile can enhance the rate of electrophilic aromatic substitution while minimizing side-chain bromination. Acetic acid is also a common choice that can promote ortho-bromination.

  • Lowering the Reaction Temperature: Electrophilic aromatic substitutions are often sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-5°C) can increase the selectivity for the thermodynamically favored product, which is often the less sterically hindered ortho-isomer in this case.

  • Controlled Addition of the Brominating Agent: Adding the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of 4-ethylanisole ensures that the concentration of the electrophile remains low throughout the reaction. This minimizes side reactions and can improve selectivity.

Question: I am observing a significant amount of di-brominated byproduct. How can I prevent this?

Answer:

The formation of di-brominated species occurs when the mono-brominated product, which is still an activated ring, undergoes a second bromination. To prevent this:

  • Strict Stoichiometric Control: Use a molar ratio of 4-ethylanisole to the brominating agent of 1:1 or even slightly less than 1 equivalent of the brominating agent (e.g., 0.95 eq).

  • Slow Addition and Low Temperature: As with improving regioselectivity, the slow, dropwise addition of the brominating agent at a reduced temperature helps to prevent the accumulation of excess electrophile that could lead to a second bromination.

  • Milder Brominating Agent: N-bromosuccinimide (NBS) is generally less reactive than molecular bromine (Br₂) and can provide better control over mono-bromination, reducing the likelihood of over-bromination.

Question: The work-up of my reaction using NBS is messy, and I'm having trouble removing the succinimide byproduct. What is the best procedure?

Answer:

The succinimide byproduct from NBS reactions can complicate purification. A standard work-up procedure involves:

  • Quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to destroy any unreacted bromine.

  • Adding an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate, to extract the product.

  • Washing the organic layer with water and then with a saturated sodium bicarbonate solution (NaHCO₃) to remove any acidic byproducts. A final wash with brine (saturated NaCl solution) helps to remove residual water.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration and evaporation of the solvent.

Succinimide has some solubility in water, so thorough washing of the organic layer is key. If it persists, it can often be removed during column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this synthesis: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?

A1: Both can be effective, but they offer a trade-off between reactivity and selectivity.

  • Molecular Bromine (Br₂): More reactive and may require a catalyst like FeBr₃. It can be less selective and has a higher tendency to cause over-bromination if not carefully controlled. It is also highly corrosive and toxic, requiring stringent safety precautions.

  • N-Bromosuccinimide (NBS): A milder and safer alternative to Br₂. It often provides better selectivity for mono-bromination and is easier to handle. For activated rings like 4-ethylanisole, NBS in a suitable solvent like acetonitrile or acetic acid is often the preferred choice for achieving high yield and purity.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material (4-ethylanisole). A suitable eluent system would be a non-polar solvent with a small amount of a more polar solvent, for example, 5-10% ethyl acetate in hexanes. The product, being more polar than the starting material due to the bromine atom, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the best method for purifying the crude this compound?

A3: For laboratory-scale synthesis, flash column chromatography on silica gel is typically the most effective method for achieving high purity. A gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane will allow for the separation of the desired product from any remaining starting material, isomers, or di-brominated byproducts. For larger-scale preparations, vacuum distillation can be a viable option if the boiling points of the components are sufficiently different.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Both bromine and NBS are hazardous and must be handled with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Bromine: Bromine is highly corrosive and toxic. Avoid inhalation of its vapors and contact with skin. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Handling NBS: NBS is an irritant and an oxidizer. Avoid inhalation of the powder and contact with skin and eyes. Keep it away from combustible materials.

  • Reaction Quenching: The quenching of the reaction, especially when using Br₂, can be exothermic. Perform this step carefully, preferably in an ice bath.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is recommended for its high selectivity and safer handling of reagents.

Materials:

  • 4-Ethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and chromatography.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylanisole (1.0 eq.) in acetonitrile (approximately 5-10 mL per gram of 4-ethylanisole).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of 4-ethylanisole over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Extract the aqueous layer with dichloromethane (3 x volume of acetonitrile used).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless to pale yellow liquid.

Parameter Recommended Condition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN)
Temperature 0-5°C
Stoichiometry 1:1.05 (4-Ethylanisole:NBS)
Expected Yield 80-90%
Expected Purity >98% after chromatography

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Ethylanisole 4-Ethylanisole Sigma_Complex Arenium Ion (Sigma Complex) 4-Ethylanisole->Sigma_Complex Electrophilic Attack (Br+) NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide

Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-ethylanisole.

Experimental Workflow

experimental_workflow Start Dissolve 4-Ethylanisole in Acetonitrile Cool Cool to 0°C Start->Cool Add_NBS Add NBS Solution Dropwise Cool->Add_NBS Stir Stir at 0°C (Monitor by TLC) Add_NBS->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Catalyst deactivation issues in cross-coupling of bromoanisoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand the intricate challenges you face at the bench. This guide is designed to address one of the most common and frustrating issues in modern synthesis: catalyst deactivation , with a specific focus on reactions involving bromoanisole substrates.

Bromoanisoles are prevalent building blocks in pharmaceuticals and materials science, but their electronic properties can present unique challenges for catalyst stability. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your cross-coupling experiments.

Section 1: Frequently Asked Questions - Diagnosing the Problem

This section addresses the common symptoms of catalyst deactivation. Identifying the problem correctly is the first step toward a successful reaction.

Q1: My reaction shows low or no conversion, even after extended time. How do I know if it's a deactivation issue?

A: Low or no conversion is a classic symptom that can stem from several root causes, but catalyst deactivation is a primary suspect.[1] Key indicators of deactivation include:

  • Stalled Reaction Progress: The reaction begins, as observed by TLC or GC-MS, but stops before completion.[1] This suggests the catalyst was initially active but lost its efficacy over time.

  • Formation of a Black Precipitate: The appearance of a black solid, known as palladium black, is a strong visual cue that the active Pd(0) catalyst has agglomerated into an inactive, bulk metallic form.[1][2]

  • Inconsistent Results: The reaction works one day but fails the next, despite seemingly identical conditions. This often points to subtle variations in reagent or solvent quality that can poison the catalyst.[3]

To differentiate from inherently slow kinetics, you can run a parallel experiment with a higher catalyst loading (e.g., increasing from 1 mol% to 2.5 mol%).[1] If the reaction goes to completion, the original issue might have been insufficient catalyst for a slow, but viable, transformation. If it still stalls, deactivation is the more probable cause.

Q2: I'm observing a black precipitate in my flask. Is my reaction doomed?

A: Not necessarily, but it requires careful observation. The black precipitate is typically palladium black, formed by the agglomeration of palladium nanoparticles.[2]

  • When it's a problem: Rapid and extensive precipitation of palladium black early in the reaction is a clear sign of catalyst instability and is often correlated with poor conversion.[2][4] This happens when the ligands fail to adequately stabilize the Pd(0) species, especially at elevated temperatures.

  • When it might be acceptable: In many successful, high-yielding cross-coupling reactions, some formation of palladium black is observed towards the end of the reaction as the catalyst eventually degrades. The key is the timing and extent.

If you see significant blackening early on, it's a strong indication that your catalytic system needs optimization, focusing on ligand choice or reaction temperature.[4]

Q3: My reaction starts, converting about 20-30% of the starting material, but then completely stalls. What is happening?

A: This is a textbook case of catalyst deactivation occurring mid-reaction.[1] The initial conversion confirms that the active Pd(0) species was successfully generated. The subsequent stall points to a "catalyst lifetime" issue. Several factors could be at play:

  • Gradual Decomposition: The active catalyst may be thermally unstable under the reaction conditions and slowly decomposes over time.[1]

  • Product Inhibition: The biaryl product formed might coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst from participating in further cycles.[5][6]

  • Ligand Degradation: Phosphine ligands, crucial for catalyst stability and activity, can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.[1][7]

  • Impurity Poisoning: A trace impurity in a reagent or solvent might be slowly consumed, and once it reaches a critical concentration, it poisons the catalyst.[2][8]

Troubleshooting should focus on enhancing catalyst stability through ligand modification, temperature adjustment, or ensuring the purity of all reaction components.[9]

Section 2: Troubleshooting Guides - Pathways & Solutions

Here, we delve into specific deactivation mechanisms and provide actionable solutions and protocols to get your reaction back on track.

Issue 1: Palladium Black Formation (Agglomeration)

The aggregation of soluble, catalytically active Pd(0) species into insoluble, inactive palladium black is one of the most frequent modes of deactivation.[1]

Q: What causes palladium black to form, and how can I prevent it?

A: Palladium black formation is driven by the instability of the "naked" Pd(0) species. The primary defense is the use of appropriate stabilizing ligands.

  • Causality: The catalytic cycle requires a coordinatively unsaturated Pd(0) species to undergo oxidative addition.[10] However, if this species is not sufficiently stabilized by its ligand shell, it will collide with other Pd(0) atoms and irreversibly agglomerate. This is particularly problematic at higher temperatures, which accelerate both the catalytic reaction and the agglomeration process.[4]

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. The steric bulk physically hinders the palladium centers from approaching one another, while the electron-donating nature increases the electron density on the palladium, strengthening the Pd-Ligand bond and stabilizing the complex.[11][12] For bromoanisoles, biarylphosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[13]

    • Temperature Control: Avoid excessive temperatures. While higher temperatures increase reaction rates, they disproportionately accelerate the rate of catalyst decomposition.[4] It is often better to run the reaction longer at a lower, more stable temperature (e.g., 80 °C instead of 110 °C).

    • Solvent Effects: The choice of solvent can influence catalyst stability.[8] Nonpolar solvents can sometimes favor agglomeration. Polar aprotic solvents like dioxane or THF are common, but their purity is critical as impurities can be catalyst poisons.[8]

Active Active L-Pd(0) Species (Soluble) Unstable Unstable 'Naked' Pd(0) (Ligand Dissociation) Active->Unstable High Temp. Poor Ligand Cycle Productive Catalytic Cycle Active->Cycle Inactive Palladium Black (Inactive Precipitate) Unstable->Inactive Aggregation Cycle->Active

Caption: Pathway from active catalyst to inactive palladium black.

Issue 2: Problems with the Catalytic Cycle

Even if the catalyst doesn't visibly decompose, issues within the elementary steps of the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—can halt the reaction.

Q: My reaction with bromoanisole is sluggish compared to bromo- or iodobenzene. Is this an oxidative addition problem?

A: Yes, this is highly likely. The methoxy group on the bromoanisole ring is electron-donating, which makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.

  • Causality: Oxidative addition is the first and often rate-limiting step of the cycle, where the Pd(0) inserts into the aryl-halide bond.[14][15] The rate of this step generally follows the trend Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[16] Electron-donating groups on the aryl halide, like the methoxy group in bromoanisole, slow this step down further.

  • Solutions:

    • Use Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium center, making it more "nucleophilic" and better able to attack and cleave the C-Br bond.[11] This is why bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) are so effective.[12]

    • Employ Pre-catalysts: Using well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) ensures the efficient in-situ generation of the highly active, monoligated L-Pd(0) species, which is crucial for initiating the cycle.[10][13] This avoids unreliable reduction steps from sources like Pd(OAc)₂.[13][17]

    • Base Selection: The base plays a critical role not just in the transmetalation step but also in maintaining the catalyst's active state.[18] For bromoanisoles, a stronger base like NaOt-Bu or K₃PO₄ is often required to facilitate the overall cycle efficiently. However, be mindful that excessively strong bases can sometimes promote side reactions.

This protocol uses a modern pre-catalyst to ensure reliable generation of the active species.

  • Reagent Preparation: Inside an argon-filled glovebox, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand (if not part of the pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots and analyzing via TLC or GC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.[1]

LigandStructure TypeKey FeaturesTypical Application
PPh₃ (Triphenylphosphine)Simple ArylphosphineInexpensive, bench-stable.Older protocols; often requires higher temperatures and catalyst loadings. Prone to deactivation with challenging substrates.
SPhos DialkylbiarylphosphineVery bulky and electron-rich.Excellent for electron-rich aryl chlorides and bromides (like bromoanisole). Promotes fast oxidative addition.[13]
XPhos DialkylbiarylphosphineExtremely bulky and electron-donating. Considered a highly general and active ligand.Broad applicability for various cross-couplings, including challenging Suzuki and Buchwald-Hartwig aminations.[11]
RuPhos DialkylbiarylphosphineFeatures a bulky phosphine and a dicyclohexylphosphino group, providing high activity.Often used for C-N and C-O couplings, but also very effective for Suzuki reactions of hindered or electron-rich substrates.[13]
dppf Bidentate FerrocenylBidentate, offers good thermal stability.Popular for a wide range of couplings, though sometimes less active than modern biarylphosphine ligands for difficult substrates.[11]
Issue 3: Ligand-Based Deactivation

The phosphine ligand is the catalyst's bodyguard, but it can also be a point of failure.

Q: Can my phosphine ligand itself be the cause of deactivation?

A: Absolutely. Ligand degradation is a subtle but significant deactivation pathway.

  • Causality:

    • Phosphine Oxidation: Many phosphine ligands, especially less bulky ones, are sensitive to trace oxygen, which can oxidize the phosphorus(III) center to a phosphine oxide (P=O).[7] Phosphine oxides do not coordinate effectively to palladium, leaving the metal center exposed and prone to agglomeration.

    • P-C Bond Cleavage (Cyclometalation): Under harsh conditions, an ortho-C-H bond on an aryl group of the phosphine ligand can undergo oxidative addition to the palladium center. This process, known as cyclometalation, forms a highly stable palladacycle that is often catalytically inactive or has very low activity.[11]

    • Ligand Dissociation: In some cases, particularly with substrates that can also act as ligands (e.g., certain N-heterocycles), the phosphine ligand can be displaced from the palladium center, leading to the formation of dormant or inactive complexes.[19]

  • Solutions:

    • Use Air-Stable Ligands/Pre-catalysts: Modern dialkylbiarylphosphine ligands are designed to be sterically hindered around the phosphorus atom, which slows the rate of oxidation and makes them easier to handle.[11] Using air-stable Pd(II) pre-catalysts also protects the ligand until it is needed in the catalytic cycle.

    • Maintain an Inert Atmosphere: Always use properly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

    • Ligand Design: The bulky substituents on modern ligands (like the iso-propyl groups on XPhos) are strategically placed to suppress cyclometalation pathways.[11] Sticking to these well-designed ligands for challenging substrates is a key preventative measure.

Active Active Catalyst L₂Pd(0) or LPd(0) Oxidized Inactive Species (e.g., Pd-Black) Active->Oxidized Trace O₂ (Phosphine Oxidation) Cyclometalated Inactive Palladacycle Active->Cyclometalated High Temp. (P-C Cleavage) Displaced Dormant Complex (Substrate Coordinated) Active->Displaced Coordinating Substrate

Caption: Common pathways for ligand-related catalyst deactivation.

Section 3: Preventative Measures & Best Practices

An ounce of prevention is worth a pound of cure. Designing your experiment to be robust from the outset will save significant time and resources.

Q: How can I set up my cross-coupling reaction to minimize deactivation from the start?

A: A successful cross-coupling is built on a foundation of high-quality materials and rigorous technique.

  • Reagent Purity is Paramount: Use high-purity starting materials. Bromoanisole should be pure, and the boronic acid should be dry and free of boroxines (which can form upon dehydration). Impurities in amines or other nucleophiles are a notorious source of reaction failure.[9] When in doubt, recrystallize solids or filter liquid reagents through a plug of activated alumina.[9]

  • Solvent Quality Matters: Always use anhydrous, degassed solvents. Traces of water can affect the base and the boronic acid, while dissolved oxygen is detrimental to phosphine ligands.[20] Solvent contaminants, even at ppm levels, have been shown to poison palladium catalysts.[8]

  • Choose the Right Pre-catalyst: Forgo older catalyst sources like Pd(OAc)₂/ligand or Pd₂(dba)₃/ligand when possible, especially for challenging substrates. Modern, well-defined Pd(II) pre-catalysts provide a more reliable and reproducible entry into the catalytic cycle, generating the active L-Pd(0) species cleanly and efficiently upon exposure to base.[12][16]

  • Rigorous Inert Atmosphere Technique: Ensure your reaction vessel is properly purged with an inert gas (argon is preferred due to its density) and that this atmosphere is maintained throughout the reaction. Use Schlenk lines or a glovebox for the most sensitive reactions.

Start Reaction Fails or Stalls Check_Reagents Check Reagent Purity (Substrates, Base, Solvent) Start->Check_Reagents Check_Technique Review Inert Technique (Degassing, Purging) Start->Check_Technique Change_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Reagents->Change_Ligand Purity OK Check_Technique->Change_Ligand Technique OK Change_Temp Lower Reaction Temperature Change_Ligand->Change_Temp Change_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Change_Temp->Change_Base Use_Precatalyst Switch to Pre-catalyst (e.g., G3/G4 type) Change_Base->Use_Precatalyst Success Reaction Successful Use_Precatalyst->Success

Caption: A systematic workflow for troubleshooting failed reactions.

References

Technical Support Center: Regioselective Lithiation of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective lithiation of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a pivotal reaction in organic synthesis that allows for the specific functionalization of the position ortho to a directing metalation group (DMG) on an aromatic ring.[1][2] The methoxy group (-OCH₃) of anisole and its derivatives is a classic and highly effective DMG.[1][3] The process involves the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi), to the Lewis basic oxygen of the methoxy group.[1][3] This coordination brings the alkyllithium into close proximity to the ortho-protons, facilitating their deprotonation to form a thermodynamically stable aryllithium intermediate.[1][4] This intermediate can then be trapped with a wide range of electrophiles to introduce a variety of functional groups with high regioselectivity.[1][5]

While powerful, the regioselective lithiation of substituted anisoles is not without its challenges. Factors such as steric hindrance, the electronic nature of other substituents, reaction conditions, and the choice of lithiating agent can all influence the outcome of the reaction, leading to issues with regioselectivity, yield, and side product formation. This guide will address these common problems in a practical, question-and-answer format.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the regioselective lithiation of substituted anisoles.

Issue 1: Poor Regioselectivity in Anisoles with Multiple Potential Lithiation Sites

Question: I am attempting to lithiate 2-methoxynaphthalene and obtaining the 3-lithiated product instead of the expected 1-lithiated product. Why is this happening, and how can I control the regioselectivity?

Causality and Solution:

This is a classic example of steric factors overriding electronic effects.[4] While the proton at the 1-position is electronically more acidic due to the inductive effect of the methoxy group, the steric hindrance from the peri-hydrogen at the 8-position makes the transition state for lithiation at this position highly strained.[4] Consequently, the less sterically hindered 3-position is preferentially deprotonated.

Troubleshooting Steps:

  • Embrace the Inherent Selectivity: In this specific case, it is often more practical to work with the inherent preference for 3-lithiation.

  • Consider Alternative Strategies: If the 1-substituted product is essential, you may need to explore alternative synthetic routes that do not rely on direct lithiation, such as a halogen-lithium exchange from 1-bromo-2-methoxynaphthalene.

Issue 2: Competitive Lithiation at Other Positions in Polysubstituted Anisoles

Question: I am working with 1,3-dimethoxybenzene and observing a mixture of products arising from lithiation at the 2- and 4-positions. How can I favor lithiation at the 2-position?

Causality and Solution:

In 1,3-dimethoxybenzene, the 2-position is flanked by two methoxy groups, making the proton at this position the most acidic and the primary site for lithiation. However, the 4-position is also activated by the ortho and para directing effects of the two methoxy groups. The observed mixture suggests that the reaction conditions are not optimal for achieving complete kinetic control.

Troubleshooting Steps:

  • Solvent and Temperature Control: The choice of solvent can significantly impact regioselectivity. Less polar or coordinating solvents like diethyl ether or hexanes can sometimes enhance the directing effect of multiple DMGs.[6] Running the reaction at a very low temperature (e.g., -78 °C) is crucial for favoring the kinetically preferred product.

  • Lithiating Agent: The choice of alkyllithium reagent can influence the outcome. While n-BuLi is common, sec-BuLi or tert-BuLi can sometimes offer different selectivity profiles due to their differing steric bulk and reactivity.

  • Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and potentially altering the regioselectivity.[3][7] However, its effect can be system-dependent and may require optimization.

Issue 3: Low Yields and/or Decomposition of the Lithiated Intermediate

Question: My lithiation of an O-aryl carbamate derived from a substituted phenol is giving low yields after quenching with an electrophile. I suspect the intermediate is unstable. What could be the cause and how can I improve the yield?

Causality and Solution:

ortho-lithiated carbamates can be unstable and undergo a[1][4]-anionic Fries rearrangement, especially at temperatures above -78 °C.[6] This rearrangement produces an ortho-hydroxy benzamide, which would not react with your intended electrophile in the same manner.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C or even lower throughout the lithiation and quenching steps.

  • Rapid Quenching: Once the lithiation is deemed complete, add the electrophile quickly to trap the desired aryllithium species before it has a chance to rearrange.

  • Choice of Carbamate: The stability of the lithiated intermediate can be influenced by the nature of the carbamate. Diethyl carbamates are generally more stable at -78 °C than diisopropyl carbamates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the hierarchy of directing metalation groups (DMGs) when multiple are present on the anisole ring?

The relative directing ability of various functional groups has been established through competition experiments.[6] Generally, stronger Lewis basic groups that can effectively chelate the lithium cation are better directing groups. A commonly accepted (though not absolute) hierarchy for some relevant groups is:

-O-C(O)NR₂ > -CONR₂ > -SO₂NR₂ > -OCH₃ > -NR₂

When two DMGs are present, lithiation will typically occur ortho to the stronger directing group.[8]

Q2: Can I perform a regioselective lithiation on an anisole derivative that also contains a halogen like bromine or iodine?

This is a common challenge. Halogen-lithium exchange is often much faster than proton abstraction (lithiation) for aryl bromides and iodides.[6] Therefore, treating a bromoanisole with an alkyllithium reagent will likely result in the formation of the aryllithium at the position of the bromine atom, not ortho to the methoxy group. For aryl chlorides and fluorides, direct lithiation is generally faster than halogen-lithium exchange.[6]

Q3: What are "superbases" and when should I consider using them for the lithiation of anisoles?

Superbases, such as Schlosser's base (a mixture of n-BuLi and potassium tert-butoxide), are significantly more reactive than alkyllithiums alone.[9][10] They are useful for deprotonating less acidic C-H bonds.[11] For simple anisoles, a superbase is often unnecessary and may lead to reduced selectivity. However, for deactivated anisole systems or when competing side reactions are a problem with standard alkyllithiums, a superbase might provide a solution by enabling lithiation under milder conditions (e.g., lower temperatures).

Q4: How does steric hindrance from a substituent ortho to the methoxy group affect lithiation?

A bulky substituent at one of the ortho positions will generally direct lithiation to the other, less sterically hindered ortho position. This is a powerful tool for controlling regioselectivity in di- and tri-substituted anisoles.

Q5: What is the role of TMEDA in these reactions?

TMEDA is a bidentate Lewis base that chelates the lithium cation. This breaks down the oligomeric aggregates in which alkyllithiums typically exist, leading to more reactive, monomeric or dimeric species.[3][7] This increased reactivity can lead to faster reaction rates and allow for lithiation at lower temperatures. However, the presence of TMEDA can sometimes alter the regioselectivity, so its use should be optimized for each specific substrate.

Experimental Protocols

Standard Protocol for the ortho-Lithiation of Anisole

Materials:

  • Anisole (freshly distilled)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (solution in hexanes, titrated)

  • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • To the flask, add anisole (1.0 eq) and anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to the desired temperature for quenching (typically -78 °C for reactive electrophiles).

  • Add the electrophile (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Visualizing the Mechanism and Troubleshooting

Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Complexation & Deprotonation cluster_product Electrophilic Quench Anisole Anisole (Ar-OCH3) Complex Lewis Acid-Base Complex Anisole->Complex Coordination nBuLi (n-BuLi)n nBuLi->Complex Aryllithium ortho-Lithiated Anisole Complex->Aryllithium ortho-Proton Abstraction (+ Butane) Product ortho-Substituted Anisole Aryllithium->Product + Electrophile (E+)

Caption: The general mechanism of Directed ortho-Metalation (DoM) of anisole.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Regioselectivity or Low Yield Issue_Selectivity Issue_Selectivity Start->Issue_Selectivity Mixture of Isomers Issue_Yield Issue_Yield Start->Issue_Yield Low Yield / No Reaction Cause_Sterics Cause_Sterics Issue_Selectivity->Cause_Sterics Unexpected Isomer Cause_Kinetics Cause_Kinetics Issue_Selectivity->Cause_Kinetics Mixture of Expected Isomers Cause_Rearrangement Cause_Rearrangement Issue_Yield->Cause_Rearrangement Unstable Intermediate? Cause_Reactivity Cause_Reactivity Issue_Yield->Cause_Reactivity Substrate Deactivated? Sol_Sterics Re-evaluate steric environment. Consider alternative strategy. Cause_Sterics->Sol_Sterics Action Sol_Temp Lower reaction temperature (-78°C). Optimize solvent. Cause_Kinetics->Sol_Temp Action Sol_Rearrangement Maintain T < -78°C. Quench rapidly. Cause_Rearrangement->Sol_Rearrangement Action Sol_Reactivity Use stronger base (sec-BuLi, t-BuLi). Consider Schlosser's base. Cause_Reactivity->Sol_Reactivity Action

Caption: A decision tree for troubleshooting common issues in anisole lithiation.

References

Technical Support Center: Mastering the 2-Bromo-4-ethylanisole Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and stabilization of the 2-Bromo-4-ethylanisole Grignard reagent. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this valuable organometallic intermediate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges and ensuring the stability and reactivity of your Grignard reagent.

Introduction: The Challenge of Stability

The Grignard reagent derived from this compound, formally (4-ethyl-2-methoxyphenyl)magnesium bromide, is a potent nucleophile for the formation of carbon-carbon bonds. However, its successful preparation and subsequent use are often hampered by issues of initiation, stability, and undesirable side reactions. The presence of the methoxy group, while electronically influencing the aromatic ring, can also introduce specific challenges in Grignard reagent formation. This guide provides a comprehensive framework for troubleshooting these issues, grounded in the fundamental principles of organometallic chemistry.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of the this compound Grignard reagent, offering explanations for the underlying causes and actionable solutions.

Issue 1: The Reaction Fails to Initiate

Symptom: You've combined the this compound and magnesium turnings in anhydrous ether, but there are no visual cues of a reaction (e.g., gentle refluxing, turbidity, or a noticeable exotherm).

Root Cause Analysis:

The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This inert layer prevents the magnesium from reacting with the aryl halide. Additionally, even trace amounts of moisture can quench the reaction.[2]

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous Conditions:

    • All glassware must be meticulously flame-dried under a vacuum or oven-dried at a high temperature and cooled under an inert atmosphere (e.g., dry nitrogen or argon).

    • Use freshly distilled, anhydrous ether (diethyl ether or THF). Ethers are crucial as they are aprotic and solvate the magnesium center of the Grignard reagent, forming a stable complex.[3][4][5]

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before adding the solvent, vigorously stir the magnesium turnings under an inert atmosphere. This can help to physically break the oxide layer.[6] Another method is to use a glass rod to crush some of the magnesium turnings in the flask.[7]

    • Chemical Activation: Several chemical activators can be employed to clean the magnesium surface.

ActivatorMechanism of Action & Visual Cue
Iodine (I₂) A small crystal of iodine reacts with the magnesium, etching the oxide layer. The disappearance of the brown iodine color is a positive indicator of initiation.[1][7]
1,2-Dibromoethane (DBE) DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[6][7]
Pre-formed Grignard Reagent A small amount of a previously prepared, active Grignard reagent can be added to initiate the reaction.[7]

Workflow for Initiating a Stubborn Grignard Reaction:

start Reaction Not Initiating q1 Is all glassware scrupulously dry? start->q1 a1_no Flame-dry glassware under vacuum and cool under inert gas. q1->a1_no No a1_yes Proceed to next step q1->a1_yes Yes a1_no->q1 q2 Is the solvent anhydrous? a1_yes->q2 a2_no Use freshly distilled anhydrous ether (THF or Et₂O). q2->a2_no No a2_yes Proceed to next step q2->a2_yes Yes a2_no->q2 q3 Has the magnesium been activated? a2_yes->q3 a3_no Add a small crystal of Iodine or a few drops of 1,2-Dibromoethane. q3->a3_no No a3_yes Consider more advanced activation. q3->a3_yes Yes q4 Did chemical activation work? a3_no->q4 a3_yes->q4 a4_no Try gentle warming with a heat gun or use an ultrasonic bath. q4->a4_no No a4_yes Reaction should initiate. Monitor for exotherm and turbidity. q4->a4_yes Yes

Caption: Troubleshooting workflow for Grignard reaction initiation.

Issue 2: Low Yield of the Grignard Reagent and Formation of Byproducts

Symptom: The reaction initiates, but the final yield of the desired product after subsequent reaction is low, and you observe significant amounts of a dimeric byproduct (4,4'-diethyl-2,2'-dimethoxybiphenyl).

Root Cause Analysis:

A primary side reaction in Grignard synthesis is the Wurtz-type coupling .[8][9] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted this compound. This side reaction is particularly prevalent with more reactive aryl halides and can be exacerbated by high local concentrations of the halide and elevated temperatures.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of the Aryl Halide: The this compound should be added dropwise to the suspension of activated magnesium. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[9]

  • Temperature Control: The formation of the Grignard reagent is exothermic. It's crucial to maintain a gentle reflux and avoid excessive heating. An ice bath should be kept on hand to moderate the reaction rate if necessary.[9]

  • Choice of Solvent: While both diethyl ether and THF are suitable, THF has a higher boiling point and can better solvate the Grignard reagent, which can sometimes lead to a cleaner reaction.[10] However, for some substrates, the higher reactivity in THF can promote Wurtz coupling.[9] Therefore, an empirical evaluation of the optimal solvent for your specific downstream application is recommended.

Visualizing the Competing Reactions:

cluster_0 Desired Grignard Formation cluster_1 Undesired Wurtz Coupling Aryl-Br This compound Grignard (4-ethyl-2-methoxyphenyl)MgBr Aryl-Br->Grignard + Mg⁰ Mg Mg⁰ Aryl-Br2 This compound Grignard2 (4-ethyl-2-methoxyphenyl)MgBr Dimer 4,4'-diethyl-2,2'-dimethoxybiphenyl Grignard2->Dimer + this compound

Caption: Competing pathways: Grignard formation vs. Wurtz coupling.

Issue 3: Reagent Decomposition Upon Storage

Symptom: A successfully prepared Grignard solution turns dark and shows reduced reactivity after being stored.

Root Cause Analysis:

Grignard reagents are inherently unstable and sensitive to air and moisture.[11] Exposure to atmospheric oxygen can lead to oxidation, while reaction with water leads to protonolysis, both of which destroy the reagent. The Schlenk equilibrium also plays a role, where the reagent can disproportionate into dialkylmagnesium and magnesium dihalide species.[9]

Best Practices for Storage and Handling:

  • Immediate Use: It is always best to use the Grignard reagent immediately after its preparation.

  • Inert Atmosphere: If short-term storage is necessary, the reagent must be maintained under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Appropriate Capping: Use a well-fitting septum on the flask for storage and transfer via syringe.

  • Titration Before Use: The concentration of a stored Grignard solution should always be determined by titration before use in a subsequent reaction to ensure accurate stoichiometry.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is an ether solvent essential for Grignard reagent formation?

A: Ether solvents like diethyl ether and THF are critical for several reasons:

  • They are aprotic , meaning they lack acidic protons that would react with and destroy the highly basic Grignard reagent.[4][13]

  • The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent. This solvation stabilizes the reagent in solution.[3][5][14]

Q2: Can the methoxy group on the this compound interfere with the reaction?

A: Yes, potentially. While the methoxy group is generally stable under Grignard formation conditions, its electron-donating nature can slightly decrease the reactivity of the C-Br bond towards magnesium insertion. In some cases with multiple methoxy groups, they can chelate to the magnesium surface and inhibit the reaction.[7][15] However, for this compound, this is not typically a prohibitive issue if proper activation techniques are used.

Q3: How can I accurately determine the concentration of my this compound Grignard reagent?

A: Titration is the most reliable method. A common and effective procedure involves titrating the Grignard reagent against a known concentration of a titrant in the presence of an indicator.

Recommended Titration Protocol (Watson-Eastham Method):

  • In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of a suitable titrant, such as anhydrous menthol or 2-butanol, in dry THF.

  • Add a small amount of an indicator, such as 1,10-phenanthroline.

  • Slowly add the Grignard solution via syringe until a persistent color change is observed. The endpoint is indicated by the formation of a colored complex between the Grignard reagent and the indicator.[16][17][18]

Q4: My reaction mixture turned dark brown/black during the Grignard formation. What does this indicate?

A: A dark coloration can be due to several factors. It may indicate the formation of finely divided magnesium from side reactions or the presence of impurities in the starting materials that catalyze decomposition.[12] While a gray, cloudy appearance is normal, a very dark solution could suggest a higher degree of byproduct formation. Ensure your starting materials are pure and that the reaction temperature is well-controlled.

References

Technical Support Center: Managing Temperature Control in Exothermic Reactions of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions involving 2-Bromo-4-ethylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges of temperature control during the synthesis and subsequent reactions of this important chemical intermediate. The information herein is grounded in established scientific principles and field-proven experience to ensure the safety, efficiency, and reproducibility of your experimental work.

Introduction to the Challenge: The Exothermic Nature of this compound Synthesis

The synthesis of this compound, typically achieved through the electrophilic bromination of 4-ethylanisole, is a classic example of an exothermic reaction.[1][2] The methoxy and ethyl groups on the aromatic ring are activating, making the ring electron-rich and highly susceptible to electrophilic attack by bromine.[3] This high reactivity leads to a significant release of heat, which, if not properly managed, can result in a number of critical issues including:

  • Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated than can be dissipated.[4][5][6] This can cause a rapid pressure build-up, potentially leading to vessel failure and the release of hazardous materials.[7]

  • Formation of Impurities: Elevated temperatures can promote side reactions, such as polybromination, leading to the formation of undesired byproducts like dibromo- or tribromo- derivatives.[2][8] This not only reduces the yield of the desired product but also complicates purification.

  • Decreased Regioselectivity: Temperature can influence the ratio of ortho- to para-substituted products. While the para-position is generally favored due to sterics, higher temperatures can provide the activation energy for the formation of the ortho-isomer, reducing the selectivity of the reaction.[8]

This guide will provide a structured approach to troubleshooting and managing these thermal challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding temperature control in reactions involving this compound.

Q1: My reaction temperature is spiking uncontrollably during the addition of bromine. What are the immediate steps I should take?

A1: An uncontrolled temperature spike is a critical situation that requires immediate action to prevent a runaway reaction.

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

  • Enhance Cooling: If using a cooling bath, add more of the cooling medium (e.g., dry ice to an acetone bath). Ensure the reaction flask is making good contact with the bath.[9][10]

  • Increase Stirring: A higher stirring rate improves heat transfer from the reaction mixture to the cooling bath.

  • Dilution: If feasible and safe, adding a pre-chilled solvent can help to absorb some of the excess heat.

Q2: What are the primary causes of poor temperature control in these reactions?

A2: Several factors can contribute to inadequate temperature management:

  • Rapid Reagent Addition: Adding the brominating agent too quickly is the most common cause of temperature spikes.[7]

  • Insufficient Cooling Capacity: The cooling bath or cooling system may not be adequate for the scale of the reaction.

  • Poor Heat Transfer: Inefficient stirring or a poorly designed reaction vessel can hinder the transfer of heat from the reaction mixture to the cooling medium.

  • Inaccurate Temperature Monitoring: A slow-responding or improperly placed thermometer can provide misleading temperature readings.

Q3: Can I use N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine?

A3: Yes, N-Bromosuccinimide (NBS) is often considered a safer and more manageable brominating agent than elemental bromine.[1][11] It is a solid, which makes it easier to handle, and reactions with NBS are often less vigorous.[2] However, it is important to note that reactions involving NBS are still exothermic and require careful temperature control.[7]

Q4: How does the choice of solvent affect the exotherm?

A4: The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, the solvent's boiling point can act as a safety control, as the energy from the exotherm will go into boiling the solvent (reflux) rather than increasing the temperature, provided the system is properly vented. However, this should be a secondary control measure, not the primary method of temperature management.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to temperature control.

Issue Possible Cause(s) Solution(s)
Rapid, Uncontrolled Temperature Increase 1. Rate of bromine addition is too fast. 2. Inadequate cooling. 3. Insufficient stirring.1. Immediately stop the addition of bromine. 2. Add the brominating agent dropwise or in small portions, allowing the temperature to stabilize between additions. 3. Ensure the cooling bath is at the target temperature and has sufficient capacity.[9] 4. Increase the stirring speed to improve heat transfer.
Formation of Polybrominated Byproducts 1. Reaction temperature is too high. 2. Poor local temperature control (hot spots). 3. Incorrect stoichiometry (excess bromine).1. Lower the reaction temperature. For bromination of activated rings, temperatures of 0°C or below are often recommended.[2] 2. Improve stirring to eliminate hot spots. 3. Use a strict 1:1 molar ratio of the substrate to the brominating agent.[8]
Low Yield of Desired Product 1. Side reactions due to poor temperature control. 2. Runaway reaction leading to decomposition.1. Implement the solutions for controlling temperature and minimizing byproduct formation. 2. Conduct a thorough risk assessment before scaling up the reaction to ensure adequate cooling capacity is available.[6]
Inconsistent Results Between Batches 1. Variations in cooling bath temperature. 2. Inconsistent rate of reagent addition. 3. Differences in ambient temperature.1. Use a reliable and consistent cooling method. A cryocooler or a well-maintained cooling bath is preferable to a simple ice bath for precise temperature control.[12] 2. Use a syringe pump or a dropping funnel with a pressure-equalizing arm for controlled and reproducible addition of liquid reagents. 3. Be mindful of ambient conditions and their potential impact on the cooling system's efficiency.

Experimental Protocols

Protocol 1: Controlled Bromination of 4-Ethylanisole

This protocol outlines a method for the controlled bromination of 4-ethylanisole to synthesize this compound, with a focus on temperature management.

Materials:

  • 4-Ethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if using liquid bromine)

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.

  • Initial Cooling: In the flask, dissolve 4-ethylanisole (1 equivalent) in anhydrous acetonitrile. Cool the solution to -10 °C to 0 °C using a cooling bath.

  • Reagent Addition: Slowly add NBS (1 equivalent) in small portions over 30-60 minutes. Monitor the internal temperature closely, ensuring it does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Workup: Proceed with a standard aqueous workup, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Cooling Bath Preparation

The choice of cooling bath is critical for maintaining the desired reaction temperature.

Coolant Mixture Approximate Temperature Notes
Crushed Ice and Water0 to 5 °CGood for general cooling, but may not be sufficient for highly exothermic reactions.[13]
Crushed Ice and NaCl-10 to -20 °CA simple and effective way to achieve sub-zero temperatures.[10]
Dry Ice and Acetone-78 °CA common and reliable cooling bath for low-temperature synthesis.[10] Handle dry ice with insulated gloves.[13]
Dry Ice and Isopropanol-78 °CSimilar to dry ice/acetone, but isopropanol is less volatile.

Visualizing the Workflow

Decision Tree for Managing an Exotherm

The following diagram illustrates a logical workflow for troubleshooting an unexpected temperature increase during an exothermic reaction.

Exotherm_Troubleshooting Start Temperature Spike Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Speed Enhance_Cooling->Increase_Stirring Check_Temp Is Temperature Decreasing? Increase_Stirring->Check_Temp Yes Yes Check_Temp->Yes Yes No No Check_Temp->No No Continue_Monitoring Continue Monitoring and Resume Addition Slowly Once Stable Yes->Continue_Monitoring Consider_Dilution Consider Adding Pre-chilled Solvent No->Consider_Dilution Emergency_Quench Prepare for Emergency Quench (if necessary) Consider_Dilution->Emergency_Quench Review_Procedure Review and Revise Experimental Procedure Emergency_Quench->Review_Procedure

Caption: A decision-making workflow for responding to a temperature spike.

Workflow for Controlled Bromination

This diagram outlines the key steps for a controlled bromination reaction.

Controlled_Bromination Start Start Setup Assemble and Dry Glassware Start->Setup Dissolve Dissolve 4-Ethylanisole in Solvent Setup->Dissolve Cool Cool Reaction Mixture to Target Temperature Dissolve->Cool Add_Bromine Slow, Controlled Addition of Brominating Agent Cool->Add_Bromine Monitor_Temp Continuously Monitor Internal Temperature Add_Bromine->Monitor_Temp Monitor_Reaction Monitor Reaction Progress (TLC/GC) Add_Bromine->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: A step-by-step workflow for a controlled bromination reaction.

Conclusion

Effective temperature control is paramount for the safe and successful execution of exothermic reactions involving this compound. By understanding the underlying principles of heat generation and dissipation, and by implementing the robust troubleshooting and experimental protocols outlined in this guide, researchers can significantly mitigate the risks associated with these reactions, leading to higher yields, improved purity, and greater experimental safety.

References

Technical Support Center: Solvent Effects on Reactions with 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-Bromo-4-ethylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we move beyond simple protocols to explain the underlying principles governing solvent effects, empowering you to troubleshoot effectively and enhance the robustness of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical properties of a solvent to consider when working with this compound?

A1: The choice of solvent is paramount and its impact can be rationalized by considering three key properties:

  • Polarity: The polarity of the solvent, often quantified by its dielectric constant, influences the dissolution of reactants and stabilization of charged intermediates or transition states. For instance, polar aprotic solvents are often preferred for SN2-type reactions as they can solvate the cation of a salt, leaving the anion more nucleophilic.[1][2]

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DMF). Protic solvents can form hydrogen bonds with nucleophiles, which can significantly decrease their reactivity in some reactions like SN2 substitutions.[3][4]

  • Boiling Point: The boiling point of the solvent dictates the accessible temperature range for a reaction. Higher temperatures can accelerate slow reactions but may also lead to undesirable side reactions or decomposition of thermally sensitive species.

Q2: I am planning a Suzuki-Miyaura cross-coupling reaction with this compound. Which solvent system should I start with and why?

A2: For Suzuki-Miyaura couplings, a common and effective starting point is a biphasic mixture of an organic solvent and water, such as 1,4-dioxane/water, THF/water, or toluene/water.[5][6] The organic solvent dissolves the this compound and the organoboron reagent, while the aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄).[5] This base is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle. The presence of water can often accelerate the reaction.[5] However, for substrates sensitive to water, anhydrous conditions with a soluble base like Cs₂CO₃ can be employed.[5]

Q3: My Grignard reagent formation from this compound is failing to initiate. Could the solvent be the issue?

A3: Yes, solvent choice and condition are critical for Grignard reagent formation. The recommended solvents are anhydrous ethers, with tetrahydrofuran (THF) and diethyl ether (Et₂O) being the most common.[7][8][9] These aprotic solvents are crucial for several reasons:

  • They are aprotic and will not react with the highly basic Grignard reagent.[7] Any trace of water or other protic impurities will quench the Grignard reagent as it forms.[9]

  • The lone pairs on the ether oxygen atoms solvate and stabilize the magnesium center of the Grignard reagent.[9]

If the reaction fails to initiate, ensure your solvent is rigorously anhydrous and your glassware is flame-dried.[9]

Q4: I am observing low yields in a Buchwald-Hartwig amination of this compound. How can I troubleshoot this with solvent selection?

A4: Low yields in Buchwald-Hartwig aminations can often be traced back to the solvent. Non-polar aprotic solvents like toluene and 1,4-dioxane are commonly used.[10][11] The choice of solvent is intricately linked to the base used. In non-polar solvents, an anionic base is required to deprotonate the palladium-amine complex.[12] If you are using a base like sodium tert-butoxide (NaOt-Bu), toluene is a suitable choice.[6] If your reaction is sluggish, switching to a more polar aprotic solvent like DMF might be considered, but be aware that in polar solvents, the base can complex with the palladium catalyst, potentially forming an overly stable resting state.[12] Therefore, a careful screening of base and solvent combinations is often necessary.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution(s)
Low to No Product Formation in Suzuki Coupling Poor solubility of reactants or base.Screen a variety of solvent mixtures (e.g., dioxane/water, THF/water, toluene/ethanol/water). Adjust the ratio of the organic solvent to water to optimize solubility. Ensure vigorous stirring for biphasic systems.[5]
Grignard Reagent Fails to Form or is Quenched Presence of protic impurities (e.g., water, ethanol) in the solvent.Use freshly distilled, anhydrous ether solvents (THF or Et₂O). Flame-dry all glassware under vacuum before use.[9]
Slow or Incomplete Heck Reaction Suboptimal solvent polarity affecting the catalytic cycle.Experiment with polar aprotic solvents like DMF, DMAc, or NMP, which are often effective for Heck reactions.[13] Ensure the solvent is dry and degassed to prevent catalyst deactivation.
Side Product Formation (e.g., Hydrodehalogenation) The solvent may be acting as a hydrogen source in some cases (e.g., DMF).Consider switching to a different solvent system. For instance, in Stille couplings, toluene has been shown to lead to less dehalogenation compared to DMF.[6]
Nucleophilic Aromatic Substitution (SNAr) is Sluggish Protic solvent is solvating and deactivating the nucleophile.For SNAr reactions with anionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation, leaving the anionic nucleophile "naked" and more reactive.[1][14]

Solvent Property Comparison

SolventDielectric Constant (20°C)TypeBoiling Point (°C)Common Applications with this compound
Toluene2.4Non-polar Aprotic111Suzuki, Buchwald-Hartwig, Heck
Tetrahydrofuran (THF)7.6Polar Aprotic66Grignard Formation, Suzuki
1,4-Dioxane2.2Non-polar Aprotic101Suzuki, Buchwald-Hartwig
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Heck, SNAr, Buchwald-Hartwig
Ethanol24.3Polar Protic78Suzuki (in mixtures), SNAr (with neutral nucleophiles)
Water80.1Polar Protic100Co-solvent in Suzuki reactions

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation of a Grignard Reagent

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine (for activation)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the three-neck flask.

  • Gently heat the flask with a heat gun until iodine vapors are observed, then allow to cool. This activates the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by a cloudy appearance and gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizing Solvent Effects

Solvent_Choice_Workflow cluster_reaction_type Select Reaction Type cluster_solvent_properties Consider Solvent Properties cluster_troubleshooting Troubleshooting Reaction_Type Reaction Type (e.g., Suzuki, Grignard, S_NAr) Polarity Polarity Reaction_Type->Polarity Influences intermediate stability Proticity Proticity (Protic vs. Aprotic) Reaction_Type->Proticity Affects nucleophile reactivity Boiling_Point Boiling Point Reaction_Type->Boiling_Point Determines reaction temperature Low_Yield Low Yield / No Reaction Polarity->Low_Yield Side_Products Side Products Polarity->Side_Products Proticity->Low_Yield Low_Yield->Polarity Optimize Low_Yield->Proticity Optimize Side_Products->Polarity Optimize

Caption: A decision workflow for selecting a solvent based on reaction type and troubleshooting common issues.

SNAr_Solvent_Effect cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Protic_Solvent EtOH H-Bonding Nucleophile_Protic Nu⁻ Protic_Solvent:f1->Nucleophile_Protic 'cages' nucleophile Solvated_Nu Solvated Nu⁻ (Less Reactive) Nucleophile_Protic->Solvated_Nu Free_Nu 'Naked' Nu⁻ (More Reactive) Aprotic_Solvent DMF Solvates Cation Nucleophile_Aprotic Nu⁻ Nucleophile_Aprotic->Free_Nu

Caption: Contrasting effect of protic and polar aprotic solvents on nucleophile reactivity in SNAr reactions.

References

Minimizing debromination during lithiation of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Debromination and Optimizing Aryllithium Formation

Welcome to the technical support center for the lithiation of 2-bromo-4-ethylanisole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize the undesired debromination side reaction and maximize the yield of your target aryllithium intermediate.

Troubleshooting & FAQs

This section directly addresses common issues encountered during the lithiation of this compound.

Q1: My primary product after quenching the reaction is 4-ethylanisole. What is causing this high level of debromination?

A1: The formation of 4-ethylanisole indicates that the desired lithium-halogen exchange is occurring to form the aryllithium species, but this intermediate is then being protonated instead of reacting with your electrophile. This protonation, leading to the debrominated product, can be caused by several factors:

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or other acidic protons in your reaction setup (glassware, solvents, reagents, or even the starting material itself) can quench the highly basic aryllithium intermediate.

  • Reaction Temperature: While lithium-halogen exchange is typically very fast even at low temperatures, allowing the reaction to warm up prematurely can increase the rate of side reactions, including proton abstraction from the solvent (e.g., THF).

  • Slow Electrophile Addition: If the electrophile is added too slowly or if it is not reactive enough, the aryllithium intermediate may have a longer lifetime, increasing the probability of it being quenched by a proton source.

Q2: I'm observing both the desired product and the debrominated starting material. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors. Besides the quenching of the lithiated species as described in Q1, consider the following:

  • Inaccurate Titration of Organolithium Reagent: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate your n-BuLi or t-BuLi solution before use to ensure you are adding the correct stoichiometric amount.

  • Insufficient Equivalents of Organolithium: While a 1:1 stoichiometry is theoretically required for the lithium-halogen exchange, a slight excess (e.g., 1.1 equivalents) is often used to compensate for any minor impurities.

  • Reaction Time: Although lithium-halogen exchange is generally rapid, ensure sufficient reaction time at low temperature (e.g., 30-60 minutes at -78 °C) before adding the electrophile.

Q3: Should I use n-BuLi, sec-BuLi, or t-BuLi for the lithiation of this compound?

A3: The choice of the organolithium reagent is critical and depends on the desired outcome and potential side reactions. Here's a comparison to guide your decision:

Organolithium ReagentBasicityNucleophilicityKey Considerations for this compound
n-BuLi StrongHighCan act as both a base and a nucleophile. May lead to competing ortho-lithiation by deprotonating the C3 position, directed by the methoxy group.
sec-BuLi StrongerLess NucleophilicMore sterically hindered than n-BuLi, which can sometimes favor deprotonation over nucleophilic attack.
t-BuLi StrongestLowHighly reactive and often the reagent of choice for clean lithium-halogen exchange at very low temperatures. Its steric bulk minimizes competitive deprotonation at the ortho position. Using two equivalents of t-BuLi can be beneficial; the first equivalent performs the halogen exchange, and the second reacts with the generated t-BuBr to form isobutylene, preventing side reactions.[1]

For minimizing debromination and favoring a clean lithium-halogen exchange, t-BuLi at -78 °C is often the preferred reagent .

Q4: What is the role of TMEDA, and should I use it in my reaction?

A4: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating agent that can significantly influence the reactivity of organolithium reagents. It breaks down the oligomeric aggregates of organolithiums, leading to more reactive monomeric or dimeric species.[2]

  • In the context of this compound, the use of TMEDA can be a double-edged sword. The methoxy group is a directing metalation group (DMG) that can guide the lithiation to the ortho C3 position.[3][4][5] TMEDA can enhance the rate of this directed ortho-metalation (DoM). Therefore, if your goal is exclusively lithium-halogen exchange at the C2 position, adding TMEDA might increase the formation of the undesired 3-lithio-2-bromo-4-ethylanisole byproduct. It is generally recommended to first attempt the reaction without TMEDA when selective bromine-lithium exchange is desired.

Core Concepts: The Mechanistic Dichotomy

The lithiation of this compound is governed by a competition between two primary pathways: Lithium-Halogen Exchange and Directed ortho-Metalation (DoM) . Understanding these mechanisms is key to controlling the reaction's outcome.

  • Lithium-Halogen Exchange (Desired Pathway): This is a rapid, generally reversible process where the bromine atom is exchanged for a lithium atom.[6] The equilibrium favors the formation of the more stable organolithium species. For aryl bromides, this exchange is typically very fast, even at temperatures as low as -78 °C to -100 °C.[7]

  • Directed ortho-Metalation (DoM) (Side Reaction): The methoxy group at the C1 position is a Lewis basic site that can coordinate to the Lewis acidic lithium of the organolithium reagent. This coordination brings the alkyl base in close proximity to the C3 proton, facilitating its abstraction and leading to the formation of a C-Li bond at the ortho position.[3][5][8]

The debrominated product, 4-ethylanisole, arises after the desired lithium-halogen exchange is followed by an unintentional proton quench.

dot graph LithiationPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="RLi (e.g., t-BuLi)\n-78 °C, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Intermediate [label="2-Lithio-4-ethylanisole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Intermediate [label="3-Lithio-2-bromo-4-ethylanisole", fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="Desired Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Debrominated_Product [label="4-Ethylanisole\n(Debrominated Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product [label="Ortho-metalated Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Proton_Source [label="Proton Source (H+)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reagent [style=invis]; Reagent -> Desired_Intermediate [label="Lithium-Halogen Exchange\n(Fast, Desired)"]; Reagent -> Side_Intermediate [label="Directed ortho-Metalation\n(Slower, Undesired)"]; Desired_Intermediate -> Desired_Product [label="Quench with E+"]; Desired_Intermediate -> Debrominated_Product [label="Quench with H+"]; Side_Intermediate -> Side_Product [label="Quench with E+"]; Desired_Product -> Electrophile [style=invis]; Debrominated_Product -> Proton_Source [style=invis]; }

Caption: Competing pathways in the lithiation of this compound.


Preventative Strategies & Optimization

To minimize debromination and favor the formation of the desired 2-lithio-4-ethylanisole, a stringent experimental protocol is essential.

I. Rigorous Anhydrous and Inert Conditions

The high reactivity of organolithium reagents necessitates the strict exclusion of atmospheric moisture and oxygen.

  • Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

  • Reagents: Ensure the starting material, this compound, is anhydrous. If necessary, dry it over a suitable drying agent (e.g., CaH₂) and distill it.

  • Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of a dry, inert gas.

II. Optimized Reaction Parameters
ParameterRecommendationRationale
Organolithium Reagent t-BuLi (1.1 - 2.2 equivalents) Its high reactivity and steric bulk favor rapid lithium-halogen exchange over ortho-metalation. Using two equivalents can scavenge the t-BuBr byproduct.[1]
Temperature -78 °C (Dry ice/acetone bath) Lithium-halogen exchange is extremely fast at this temperature, while competing side reactions like ortho-metalation and solvent deprotonation are significantly slower.
Solvent Anhydrous THF THF is a good solvent for organolithium reagents, as it helps to break down aggregates, increasing reactivity.
Addition of Reagent Slow, dropwise addition of t-BuLi This maintains a low concentration of the organolithium reagent, minimizing localized heating and potential side reactions.
Reaction Time 30-60 minutes at -78 °C Allows for complete lithium-halogen exchange before the addition of the electrophile.
Electrophile Quench Add electrophile at -78 °C Quenching the reaction at low temperature minimizes the decomposition of the aryllithium intermediate.
III. Recommended Experimental Protocol

This protocol provides a starting point for the optimized lithiation of this compound.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen for at least 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of t-BuLi (1.1-2.2 eq.) in pentane dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Add the desired electrophile (1.2 eq.) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

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// Edges Start -> Check_Anhydrous; Check_Anhydrous -> Dry_Reagents [label="No"]; Dry_Reagents -> Success; Check_Anhydrous -> Check_Temp [label="Yes"]; Check_Temp -> Maintain_Temp [label="No"]; Maintain_Temp -> Success; Check_Temp -> Check_Reagent [label="Yes"]; Check_Reagent -> Titrate_Reagent [label="No"]; Titrate_Reagent -> Success; Check_Reagent -> Consider_tBuLi [label="Yes, and problem persists"]; Consider_tBuLi -> Success; }

Caption: Troubleshooting flowchart for excessive debromination.


Analytical Monitoring

To effectively troubleshoot and optimize your reaction, it is crucial to monitor the reaction progress and product distribution.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the consumption of the starting material. However, be aware that the highly reactive lithiated intermediate will be quenched on the silica gel plate, potentially showing up as the debrominated product (4-ethylanisole). This can sometimes be misleading.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying the products in your crude reaction mixture. You can clearly distinguish between the desired product, the debrominated byproduct (4-ethylanisole), and any unreacted starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of your final product and identifying any byproducts. An in-situ quench with D₂O can be a powerful diagnostic tool. If the lithium-halogen exchange is successful, you will observe the incorporation of deuterium at the C2 position. If ortho-metalation is occurring, deuterium will be incorporated at the C3 position.

By understanding the underlying mechanisms, rigorously controlling your reaction conditions, and utilizing appropriate analytical techniques, you can successfully minimize debromination and achieve a high yield of your desired product in the lithiation of this compound.

References

Column chromatography of 2-Bromo-4-ethylanisole: avoiding degradation on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Bromo-4-ethylanisole

Welcome to the technical support guide for the column chromatography of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this and structurally similar aryl ethers. Our goal is to provide you with expert, field-proven insights to help you avoid compound degradation and achieve high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound using silica gel chromatography.

Question 1: I ran a column to purify this compound, but my yield was very low, and I see multiple new spots on my TLC analysis of the collected fractions. What is happening?

Answer: This is a classic symptom of on-column degradation. This compound, like many anisole derivatives, can be sensitive to the acidic nature of standard silica gel.

  • Probable Cause: Acid-Catalyzed Degradation. Standard silica gel has surface silanol groups (Si-OH) that are weakly acidic. These sites can act as catalysts for the hydrolysis of the methoxy ether linkage or promote other unknown decomposition pathways.[1][2] The prolonged contact between your compound and the vast surface area of the silica during chromatography provides ample opportunity for this degradation to occur.[3]

  • Immediate Solution: Stability Test. Before attempting another column, you must verify if your compound is stable on silica. A simple and effective method is the two-dimensional TLC test.

    Protocol: 2D TLC Stability Test

    • Obtain a square TLC plate.

    • Spot your crude this compound mixture in one corner, keeping the spot small and concentrated.

    • Develop the plate using your chosen eluent system (e.g., Hexane/Ethyl Acetate).

    • Remove the plate and thoroughly dry it to remove all solvent.

    • Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.

    • Develop the plate again in the same eluent system.

    • Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, your compound is degrading on the silica.[4]

  • Long-Term Solution: Neutralize the Stationary Phase. To prevent acid-catalyzed degradation, the acidic silanol groups must be deactivated. This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase.[5][6]

    Recommended Protocol: Eluent Neutralization

    • Add 1-2% triethylamine (TEA) to your chosen eluent system (e.g., for 100 mL of eluent, add 1-2 mL of TEA).[5][7]

    • Use this TEA-containing solvent system to prepare your slurry, pack the column, and elute your compound.

    • Important: The addition of TEA may slightly increase the Rf value of your compound. It is crucial to re-evaluate your eluent system by TLC with the added TEA before running the column.[5]

Question 2: I tried neutralizing my eluent with triethylamine (TEA), but I'm still observing some degradation. Are there more robust methods?

Answer: While eluent modification is often sufficient, highly sensitive compounds may require more rigorous deactivation of the silica gel or an alternative stationary phase altogether.

  • Probable Cause: Insufficient Neutralization or High Compound Sensitivity. For particularly sensitive substrates, simply adding a base to the eluent may not fully passivate all acidic sites on the silica before the compound comes into contact with them.

  • Solution 1: Pre-treatment of Silica Gel. You can neutralize the silica gel before packing the column. This ensures a more thoroughly deactivated stationary phase.

    Protocol: Silica Gel Slurry Neutralization

    • In a flask, create a slurry of your silica gel in a non-polar solvent like hexane or dichloromethane.

    • Add 1-2% triethylamine by volume to the slurry.[8]

    • Stir the slurry for 15-20 minutes to allow the TEA to equilibrate and interact with the silanol groups.

    • Pack your column using this pre-treated slurry as you normally would.

    • Run the column using an eluent that also contains 1-2% TEA to maintain the neutral environment.[7]

  • Solution 2: Switch to an Alternative Stationary Phase. If degradation persists, the safest approach is to avoid silica gel entirely.

    • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds. Alumina is available in acidic, neutral, and basic grades. For your purpose, neutral or basic alumina would be the appropriate choice. Note that the elution order and solvent requirements may differ significantly from silica gel, so you must develop a new TLC method using alumina TLC plates first.

    • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography is an option where the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] This is a common technique in HPLC but can also be used for flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties? this compound is an organic compound with the chemical formula C₉H₁₁BrO.[10] It is a substituted anisole, appearing as a colorless to pale yellow liquid.[10] It serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[10]

  • Molecular Weight: 215.09 g/mol [11]

  • CAS Number: 99179-98-3[11]

Q2: Why is silica gel acidic? The surface of silica gel is covered with silanol groups (Si-OH). In the presence of trace amounts of water, these groups can act as Brønsted acids (proton donors), creating a weakly acidic environment on the stationary phase surface. This inherent acidity is a well-known cause of degradation for acid-sensitive molecules.[12]

Q3: Besides TEA, are there other bases I can use to neutralize silica gel? Yes, while triethylamine is the most common choice due to its volatility (making it easy to remove from fractions), other bases can be used.

  • Pyridine: Can be used but is less volatile and has a strong odor.

  • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can be added to the polar component of the mobile phase, which is particularly effective for purifying basic compounds like amines.[7]

Q4: Will neutralizing my silica gel affect the separation (selectivity)? Yes, it can. Deactivating the acidic silanol sites reduces the strong polar interactions that can occur. This typically leads to:

  • A general increase in the Rf of most compounds.

  • Reduced tailing for basic compounds.

  • A potential change in the elution order of your desired product and impurities. It is imperative to re-screen your solvent system using TLC with the added base before committing to the column.

Q5: How should I store this compound? Like many halogenated aromatic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and light. Keep the container tightly sealed.

Data Summary & Decision Workflow

Table 1: Comparison of Chromatographic Stationary Phases

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Standard Silica Gel General purpose purification of stable, non-basic compounds.Inexpensive, well-understood, wide range of particle sizes.Acidic surface can cause degradation of sensitive compounds.[3]
Neutralized Silica Gel Purification of acid-sensitive or basic compounds.Prevents acid-catalyzed degradation; reduces tailing of bases.[5][6]Requires addition of a modifier (e.g., TEA) which must be removed later.
Neutral Alumina Purification of highly acid-sensitive or base-stable compounds.Non-acidic environment; different selectivity than silica.More expensive; solvent systems are not always directly transferable from silica.

Decision Workflow for Purifying this compound

Below is a workflow to guide your purification strategy.

Purification_Workflow start Crude Product (this compound) tlc_check Run TLC with standard silica and eluent start->tlc_check stability_test Perform 2D TLC Stability Test tlc_check->stability_test degradation_check Degradation Observed? stability_test->degradation_check run_column Proceed with Standard Silica Gel Column degradation_check->run_column No neutralize Neutralize Silica Gel: Add 1-2% TEA to Eluent degradation_check->neutralize Yes final_product Pure Product run_column->final_product re_run_tlc Re-run TLC with TEA-modified eluent neutralize->re_run_tlc run_neutral_column Run Column with Neutralized Silica re_run_tlc->run_neutral_column alternative_phase Switch to Alternative Stationary Phase (e.g., Neutral Alumina) run_neutral_column->alternative_phase Degradation still occurs run_neutral_column->final_product alternative_phase->final_product

Caption: Decision workflow for selecting the appropriate chromatography method.

References

Work-up procedures to isolate pure 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and procedural guide for the successful work-up and isolation of pure 2-Bromo-4-ethylanisole. As Senior Application Scientists, we move beyond mere procedural lists to explain the critical reasoning behind each step, ensuring a deeper understanding and more reliable experimental outcomes.

Core Topic: Isolating Pure this compound

The synthesis of this compound, typically achieved via electrophilic bromination of 4-ethylanisole, is a foundational reaction in organic synthesis. The methoxy group of the starting material is a strong ortho-, para-directing group; with the para position blocked by the ethyl substituent, bromination is highly directed to the ortho position.[1][2] However, the journey from a crude reaction mixture to a pure, isolated product is fraught with potential challenges, from quenching reactive intermediates to separating structurally similar impurities. This guide is your dedicated resource for navigating that path successfully.

Troubleshooting Guide: Common Work-Up Issues

This section addresses the most frequent challenges encountered during the isolation of this compound in a direct question-and-answer format.

Question: My reaction mixture remains intensely orange/brown even after adding a sodium thiosulfate or sodium bisulfite solution. What's wrong?

Answer: This indicates the presence of unreacted bromine (Br₂). The quenching reaction, where thiosulfate or bisulfite reduces Br₂ to colorless bromide ions (Br⁻), is incomplete.

  • Causality: You may have underestimated the amount of excess bromine in your reaction, or the mixing during the quench was insufficient.

  • Corrective Action:

    • Ensure the mixture is stirring vigorously to maximize contact between the aqueous and organic phases.

    • Continue to add the quenching solution (e.g., 10% aqueous sodium thiosulfate) portion-wise until the color completely dissipates.

    • After quenching, you can test for the presence of an oxidizing agent using starch-iodide paper (a blue-black color indicates residual oxidant).

Question: I'm seeing a persistent emulsion at the solvent interface during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous layers have similar densities or when surfactants are present. They prevent clean separation.

  • Causality: Overly vigorous shaking of the separatory funnel is a primary cause. The presence of fine particulate matter or acidic/basic conditions can also stabilize emulsions.

  • Corrective Action:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a saturated solution of sodium chloride (brine).[3] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Filtration: Gently filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

    • Gentle Agitation: In future extractions, use a gentle swirling or inverting motion rather than vigorous shaking.

Question: My final yield is significantly lower than expected. Where could my product have gone?

Answer: Product loss can occur at multiple stages of the work-up.

  • Causality & Troubleshooting:

    • Incomplete Extraction: The product may have remained in the aqueous layer. Ensure you perform multiple extractions (e.g., 3x with your chosen organic solvent) as this is more efficient than a single large-volume extraction.

    • Partitioning during Washes: If acidic conditions protonate the ether oxygen, or if basic washes are too harsh, solubility in the aqueous phase can increase. Always use mild bases like sodium bicarbonate for neutralization.[3]

    • Premature Product Evaporation: If using a highly volatile solvent like diethyl ether, be mindful of evaporation. Concentrate your final solution using a rotary evaporator under controlled temperature and pressure.

    • Loss During Drying: Ensure you rinse the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) with a small amount of fresh organic solvent to recover any adsorbed product before filtration.

Question: My TLC plate of the crude reaction mixture shows three prominent spots. What are they likely to be?

Answer: In a typical bromination of 4-ethylanisole, the three main spots, in order of increasing polarity (decreasing Rf on silica gel), are usually:

  • Starting Material (4-ethylanisole): This is the least polar, non-brominated compound and will have the highest Rf value.

  • Product (this compound): The desired product is more polar than the starting material due to the bromine atom and will have an intermediate Rf.

  • Di-brominated Byproduct (e.g., 2,6-dibromo-4-ethylanisole): The addition of a second bromine atom further increases polarity, resulting in the lowest Rf value. The methoxy group's strong activating nature can lead to this over-bromination.[4]

This TLC analysis is crucial for deciding on the purification strategy and for monitoring the success of column chromatography.

Issue Likely Cause Recommended Solution
Persistent Color After Quench Insufficient reducing agent or poor mixing.Add more quenching solution (e.g., 10% Na₂S₂O₃) with vigorous stirring.
Emulsion Formation Vigorous shaking; similar phase densities.Add brine; allow to stand; filter through Celite®; use gentle inversion for future extractions.
Low Final Yield Incomplete extraction; product loss during washes.Perform multiple extractions; use mild wash reagents; rinse drying agent.
Multiple TLC Spots Incomplete reaction; over-bromination.Proceed to purification (column chromatography or distillation) to separate components.

Frequently Asked Questions (FAQs)

Q1: Why is a basic wash with sodium bicarbonate (NaHCO₃) essential in the work-up? A basic wash is critical for neutralizing acidic components in the reaction mixture.[3] The electrophilic substitution reaction can generate hydrobromic acid (HBr) as a byproduct. Leaving this acid in the organic phase can lead to product degradation over time and can interfere with subsequent purification steps like silica gel chromatography. Sodium bicarbonate is a weak base, making it ideal for neutralizing strong acids without being harsh enough to cause unwanted side reactions with the product.

Q2: What is the specific function of the final brine (saturated NaCl) wash? The brine wash serves two main purposes.[3] First, it helps to break any minor emulsions that may be present. Second, and more importantly, it removes the bulk of dissolved water from the organic layer before the final drying step. Organic solvents have some water solubility, and brine, due to its high salt concentration, draws water out of the organic phase by osmotic pressure. This makes the subsequent drying with an anhydrous salt like MgSO₄ or Na₂SO₄ much more efficient.

Q3: Can I purify this compound by vacuum distillation instead of column chromatography? Yes, and for larger quantities, it is often the preferred method.[1] this compound is a liquid with a relatively high boiling point, making it suitable for vacuum distillation. This technique separates compounds based on differences in their boiling points. It is particularly effective at removing non-volatile impurities and can be more scalable than chromatography. A related compound, 2-Bromo-4-methylanisole, has a boiling point of 124-125 °C at 20 mmHg, providing a good starting point for determining distillation parameters.

Q4: What are the critical safety precautions for handling the initial bromination reaction mixture? Bromine is extremely toxic, corrosive, and a powerful oxidizing agent.[5][6] All manipulations must be performed in a certified chemical fume hood.[7] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty gloves (fluorinated rubber is recommended for liquid bromine).[7] Have a quenching agent (like sodium thiosulfate solution) readily available to neutralize any spills immediately.

Experimental Protocols & Data

Protocol 1: Standard Aqueous Work-up Procedure
  • Quenching: Cool the crude reaction mixture in an ice bath. Slowly and with vigorous stirring, add a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine is fully discharged.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If needed, add your chosen extraction solvent (e.g., dichloromethane or ethyl acetate) to dissolve the crude product fully.

  • Extraction: Allow the layers to separate. Drain the organic layer. Extract the remaining aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Neutralizing Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Vent the separatory funnel frequently to release CO₂ gas that evolves.

  • Water & Brine Wash: Wash the organic layer once with deionized water, followed by one wash with a saturated NaCl solution (brine).[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter off the drying agent, rinsing it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

Property Value
Molecular Formula C₉H₁₁BrO[8]
Molecular Weight ~215.1 g/mol [9][10]
Appearance Colorless to pale yellow liquid[9]
Purity (Typical) ≥95% - ≥98%[10][11]

Table 2: Typical Physical Properties of this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it onto the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is often most effective for separating closely related compounds.[12]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified this compound.

Component Typical Rf Value Elution Order
4-ethylanisole (Starting Material)~0.61st
This compound (Product) ~0.4 2nd
2,6-dibromo-4-ethylanisole (Byproduct)~0.23rd

Table 3: Example Elution Profile for Flash Chromatography (95:5 Hexanes:Ethyl Acetate).Note: Rf values are illustrative and depend on exact conditions.

Visualized Workflows

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Crude Crude Reaction Mixture (Product, SM, Byproducts, Br2, Acid) Quench 1. Quench (e.g., Na2S2O3) Crude->Quench Extract 2. Extract into Organic Solvent (e.g., DCM) Quench->Extract Wash_Base 3. Wash (NaHCO3) Extract->Wash_Base Wash_Brine 4. Wash (Brine) Wash_Base->Wash_Brine Dry 5. Dry (MgSO4) Wash_Brine->Dry Concentrate 6. Concentrate Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Pure_Product Pure this compound Purify->Pure_Product G Start Crude Product Obtained Scale What is the scale of the reaction? Start->Scale Purity What is the purity by TLC/NMR? Scale->Purity < 5g Distill Vacuum Distillation Scale->Distill > 5g Volatility Are impurities non-volatile? Purity->Volatility Relatively clean, some SM Chromo Flash Column Chromatography Purity->Chromo Multiple spots or close Rf values Volatility->Chromo No, or unknown Volatility->Distill Yes

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide focuses specifically on the role of the base in the reaction of 2-Bromo-4-ethylanisole, an electron-rich aryl bromide, where careful optimization is key to success.

Frequently Asked Questions (FAQs): The Core Role of the Base

This section addresses fundamental questions regarding the function of the base in the catalytic cycle.

Q1: What is the primary mechanistic role of the base in the Suzuki-Miyaura reaction?

The base is a critical component that plays several indispensable roles, primarily centered on the transmetalation step of the catalytic cycle.[1][2] There are two predominant, experimentally supported pathways through which the base facilitates the reaction:

  • The Boronate Pathway: This is the most widely accepted mechanism. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic trihydroxyboronate "ate" complex (R-B(OH)₃⁻).[3][4][5] This negatively charged species has enhanced reactivity, allowing it to efficiently transfer its organic group to the palladium(II) center during transmetalation.[3][5]

  • The Hydroxide/Alkoxide Pathway: In this alternative mechanism, the base (e.g., OH⁻, OR⁻) first displaces the halide on the palladium(II) complex that was formed after oxidative addition (L₂Pd(Ar)X → L₂Pd(Ar)OH).[1][2] This palladium-hydroxide complex is then sufficiently activated to react with the neutral boronic acid in the transmetalation step.[1]

The operative pathway is often dependent on the specific base, solvent, and substrates used.[1] However, the formation of the boronate species is generally considered the key activating role of the base.[4][5]

Q2: How does the substrate, this compound, influence the choice of base?

This compound is considered an "electron-rich" aryl bromide due to the electron-donating nature of the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. This electronic character has important implications:

  • Slower Oxidative Addition: Electron-rich aryl halides generally undergo oxidative addition to the Pd(0) catalyst more slowly than their electron-deficient counterparts.[6] This can make the overall catalytic cycle more sluggish.

  • Need for an Efficient Transmetalation: To ensure the catalytic cycle turns over efficiently, the transmetalation step must be fast enough to keep up. A well-chosen base ensures the rapid formation of the active boronate species, which helps drive the reaction forward.

Therefore, for a substrate like this compound, a base that is strong enough and soluble enough to promote efficient transmetalation without causing side reactions is ideal. Weaker bases may lead to stalled or incomplete reactions.

Q3: What are the most common bases, and how do they compare?

Inorganic bases are most frequently used in Suzuki-Miyaura couplings.[1] Their performance is dictated by basicity, solubility in the reaction medium, and the nature of the cation. For a substrate like this compound, the choice involves balancing reactivity with the potential for side reactions.

Base Type Common Examples Typical Strength Advantages Potential Issues & Considerations for this compound
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Mild to ModerateGenerally well-tolerated by many functional groups.[7] Cs₂CO₃ is often highly effective due to the solubility of its salts and the "cesium effect."Na₂CO₃ or K₂CO₃ are excellent starting points.[8] If the reaction is sluggish, switching to the more soluble and basic Cs₂CO₃ can significantly improve yields.[9]
Phosphates K₃PO₄Moderate to StrongOften highly effective for less reactive substrates (like aryl chlorides) and can suppress side reactions like protodeboronation.[7][10]An excellent choice for this compound, especially if initial trials with carbonates are slow or if the boronic acid partner is prone to decomposition.[10]
Hydroxides NaOH, KOH, Ba(OH)₂StrongVery effective at promoting the reaction due to high basicity.[1]Can promote side reactions, especially if base-sensitive functional groups are present on the coupling partner. Their high strength may not be necessary for an aryl bromide and could lead to catalyst decomposition or hydrolysis of sensitive groups.[1][10]
Fluorides KF, CsFMild (in basicity)Fluoride ions are believed to play a unique role in activating the boronic acid, potentially through the formation of highly reactive trifluoroborate species.[1]Can be very effective, particularly under anhydrous conditions, and may be a good option if protodeboronation is a major issue with other bases.[11]
Troubleshooting Guide for Base-Related Issues

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Q4: My reaction has stalled with significant unreacted this compound. Could the base be the problem?

Answer: Yes, this is a very common issue related to the base. Here are the likely causes and solutions:

  • Cause 1: Insufficient Basicity. The base you've chosen (e.g., a mild organic base or sodium bicarbonate) may not be strong enough to efficiently generate the boronate "ate" complex, stalling the transmetalation step.

    • Solution: Switch to a stronger base. If you are using Na₂CO₃, try K₂CO₃ or K₃PO₄. If those fail, Cs₂CO₃ is often a powerful alternative.[9]

  • Cause 2: Poor Solubility. The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base in a purely organic solvent (like anhydrous toluene), the reaction can be extremely slow.

    • Solution: Most Suzuki reactions benefit from a small amount of water to help solubilize the base.[6] A solvent system like 1,4-Dioxane/Water (e.g., 4:1) is a standard starting point.[12] Ensure vigorous stirring to maximize interfacial contact if the reaction is biphasic.

  • Cause 3: Incorrect Stoichiometry. Typically, 2-3 equivalents of the base are required to drive the reaction to completion and neutralize the byproducts formed during the cycle.

    • Solution: Ensure you are using at least 2 equivalents of the base relative to the limiting reagent. Increasing to 3 equivalents can sometimes improve conversion.

Q5: I'm observing a low yield and my mass spec analysis shows the boronic acid is being replaced by a proton (protodeboronation). How can I prevent this?

Answer: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, and it is often exacerbated by the presence of water and a strong base.[13]

  • Cause: The combination of a strong aqueous base and elevated temperatures provides ideal conditions for this undesired hydrolysis.[14]

    • Solution 1: Switch to a Milder, Less Hydrated Base. Potassium phosphate (K₃PO₄) is often cited as an excellent choice for minimizing protodeboronation.[10] Anhydrous potassium fluoride (KF) is another strong candidate.

    • Solution 2: Use Anhydrous Conditions. If possible, switch to a completely anhydrous solvent system (e.g., dry THF or Dioxane) with a base like anhydrous powdered K₃PO₄ or KF.[10][13]

    • Solution 3: Use a More Stable Boron Reagent. If the problem persists, the boronic acid itself may be too unstable. Convert it to a more robust boronate ester, such as a pinacol (BPin) or MIDA ester.[6][13] These are significantly more stable and less prone to protodeboronation.[10]

Q6: My main impurity is a biaryl product from the homocoupling of my boronic acid. Can the base influence this?

Answer: While homocoupling is often linked to the presence of oxygen or issues with the palladium catalyst, the base can play an indirect role.[6][14]

  • Cause: Homocoupling can occur when the transmetalation step is slow relative to other competing pathways. If the base is not effectively activating the boronic acid, the concentration of the ArPd(II)X intermediate may build up, leading to side reactions.

    • Solution: The goal is to ensure transmetalation is fast and efficient. Choose a base that provides good yields in initial screenings (see Protocol 1 below). A highly effective base like Cs₂CO₃ or K₃PO₄ can accelerate the desired transmetalation, outcompeting the homocoupling pathway. Also, ensure your reaction is rigorously degassed to remove oxygen, which is a primary culprit in promoting homocoupling.[13][14]

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Base Role: Boronate Pathway pd0 Pd(0)L_n pdiix Ar-Pd(II)L_n-X pd0->pdiix Oxidative Addition (Ar-X) pdiioh Ar-Pd(II)L_n-OH pdiix->pdiioh Base Activation (OH⁻) pdiir Ar-Pd(II)L_n-Ar' pdiioh->pdiir Transmetalation (Ar'-B(OH)₂) pdiir->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻) boronate->pdiix Transmetalation caption Fig 1. The Suzuki-Miyaura catalytic cycle, highlighting the dual role of the base.

Caption: The Suzuki-Miyaura catalytic cycle with the base's role highlighted.

Workflow for Base Selection

Base_Selection_Workflow start Start: Coupling of This compound screen_bases Screen Initial Bases: 1. K₂CO₃ 2. K₃PO₄ 3. Cs₂CO₃ start->screen_bases k2co3_ok Good Yield with K₂CO₃? screen_bases->k2co3_ok Test 1 k3po4_ok Good Yield with K₃PO₄? k2co3_ok->k3po4_ok No / Sluggish optimize Optimize Reaction Conditions (Temp, Solvent, Time) k2co3_ok->optimize Yes cs2co3_ok Good Yield with Cs₂CO₃? k3po4_ok->cs2co3_ok No / Sluggish k3po4_ok->optimize Yes cs2co3_ok->optimize Yes troubleshoot Troubleshoot: - Check for Protodeboronation - Consider Anhydrous Conditions (KF) - Use Boronate Ester cs2co3_ok->troubleshoot No caption Fig 2. Decision workflow for selecting an optimal base.

Caption: A decision workflow for selecting an optimal base for the reaction.

Experimental Protocols
Protocol 1: High-Throughput Screening of Bases

This protocol is designed for efficiently testing multiple bases in parallel using a 24-well reaction block.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Bases to be screened: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (all as solids)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and degassed DI Water

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block with stir bars

Procedure:

  • Preparation: In a glovebox, pre-weigh the palladium precatalyst (e.g., ~2.9 mg for a 0.2 mmol scale reaction) into each reaction well. Then, add the appropriate base (2.5 equiv, e.g., K₂CO₃: 69 mg; K₃PO₄: 106 mg; Cs₂CO₃: 163 mg) to designated wells.

  • Stock Solution: Outside the glovebox, prepare a stock solution of this compound (e.g., 43 mg, 0.2 mmol) and the arylboronic acid (0.24 mmol) in 1,4-Dioxane (e.g., 8 mL for 8 reactions, creating a 0.025 M solution of the aryl bromide).

  • Reaction Setup: Bring the reaction block and stock solution into the glovebox. Dispense 1.0 mL of the stock solution into each well. Then, add 0.25 mL of degassed water to each well.

  • Execution: Seal the reaction block securely. Place it on a magnetic hotplate stirrer outside the glovebox and heat to 80-100 °C with vigorous stirring.

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each well for LC-MS analysis to determine the relative conversion to the desired product.

  • Analysis: Compare the conversion rates to identify the most effective base for your specific coupling partners.

Protocol 2: General Procedure for Preparative Scale Reaction

This procedure assumes K₃PO₄ was identified as the optimal base from screening.

Materials:

  • This compound (1.00 g, 4.65 mmol, 1.0 equiv)

  • Arylboronic acid (5.58 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (170 mg, 0.23 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.96 g, 13.95 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (20 mL) and Water (5 mL), both degassed

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • Setup: To a dry Schlenk flask equipped with a stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-Dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the this compound starting material. The reaction may take 4-24 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Purity Determination: Leveraging Quantitative NMR (qNMR) for 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible science. The purity of a compound, such as 2-Bromo-4-ethylanisole, a key intermediate in various synthetic pathways, directly influences reaction yields, biological activity, and ultimately, the safety and efficacy of a potential drug candidate.[1][2] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment.[3] We will dissect the causality behind the experimental choices in a qNMR workflow, present a detailed protocol for the analysis of this compound, and objectively compare this powerful technique against established chromatographic methods like HPLC and GC.

The Principle of qNMR: A Foundation of Stoichiometric Measurement

Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary analytical method.[2][3] Its fundamental principle lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[4] This stoichiometric relationship allows for the determination of a compound's purity by co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard. By comparing the integrals of specific, non-overlapping signals from both the analyte and the internal standard, a direct and highly accurate purity value can be calculated without the need for an identical analyte standard.[2] This attribute is particularly advantageous when dealing with novel compounds where a certified reference material may not exist or is prohibitively expensive.[4]

The choice of ¹H NMR for quantitative purposes is deliberate. The proton nucleus has the highest gyromagnetic ratio among stable NMR-active nuclei, a natural abundance of nearly 100%, and relatively short relaxation times, all of which contribute to high sensitivity and efficient data acquisition.[5]

Experimental Workflow: A Self-Validating System for Purity Determination

The robustness of a qNMR experiment is contingent on meticulous planning and execution, creating a self-validating system where each step is designed to minimize uncertainty.[5]

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard (e.g., Maleic Anhydride) weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_opt Optimize Acquisition Parameters (d1, p1, ns) instrument_setup->param_opt acquire_spectrum Acquire Spectrum param_opt->acquire_spectrum phase_baseline Phase & Baseline Correction acquire_spectrum->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate_purity Calculate Purity integrate->calculate_purity Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr Quantitative NMR qnmr_pros Pros: - Primary Method (No identical standard needed) - High Accuracy & Precision - Non-destructive - Provides structural information qnmr->qnmr_pros qnmr_cons Cons: - Lower Sensitivity - Potential for signal overlap - Higher initial instrument cost qnmr->qnmr_cons hplc HPLC hplc_pros Pros: - High Sensitivity - Excellent for resolving complex mixtures - Widely available hplc->hplc_pros hplc_cons Cons: - Requires analyte-specific standard - Response factors can vary - Destructive hplc->hplc_cons gc GC gc_pros Pros: - Excellent for volatile compounds - High resolution - Often coupled with MS for identification gc->gc_pros gc_cons Cons: - Limited to thermally stable & volatile compounds - Requires analyte-specific standard - Destructive gc->gc_cons

References

A Comparative Guide to the Reactivity of 2-Bromo-4-ethylanisole and 2-Iodo-4-ethylanisole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a foundational element of molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for this purpose, enabling the efficient assembly of complex molecular architectures. Within this context, substituted haloaromatics like 2-bromo-4-ethylanisole and 2-iodo-4-ethylanisole are invaluable building blocks. The choice between an aryl bromide and an aryl iodide is not trivial; it carries significant implications for reaction kinetics, efficiency, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of these two key substrates. By grounding our analysis in fundamental mechanistic principles and supporting it with representative experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors, optimizing for factors such as yield, reaction time, and process economy.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The disparate reactivity between this compound and 2-iodo-4-ethylanisole is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively reflected in their average bond dissociation energies (BDEs).

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276-285[1][2][3]
C-I~213-240[1][3]

This difference in bond strength is paramount because the initial, and often rate-determining, step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). A weaker C-X bond translates to a lower activation energy for this critical step, resulting in a significantly faster reaction rate.[2][5]

Therefore, the general reactivity trend for aryl halides in cross-coupling reactions is firmly established as: Ar-I > Ar-Br >> Ar-Cl > Ar-F .[4][6] This principle dictates that 2-iodo-4-ethylanisole will almost invariably be the more reactive substrate compared to its bromo-counterpart.

cluster_reactivity Reactivity in Oxidative Addition Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity (Increasing Bond Strength) Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Reactivity (Increasing Bond Strength)

Caption: Reactivity trend of aryl halides in oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and often higher yields when using 2-iodo-4-ethylanisole. The following sections provide illustrative comparisons for three of the most ubiquitous cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of C(sp²)–C(sp²) bond formation.[7] Due to the faster oxidative addition, reactions with 2-iodo-4-ethylanisole can typically be run at lower temperatures or for shorter durations to achieve high conversion.

Illustrative Comparative Data for Suzuki-Miyaura Coupling

Entry Substrate Conditions Time (h) Approx. Yield (%)
1 This compound Pd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90 °C 12 82

| 2 | 2-Iodo-4-ethylanisole | Pd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90 °C | 4 | 95 |

Note: Data is representative and based on established reactivity trends for analogous substrates.[8][9]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10] The selectivity for aryl iodides over bromides is particularly pronounced in this reaction, making 2-iodo-4-ethylanisole the preferred substrate for rapid and high-yielding transformations.[6]

Illustrative Comparative Data for Sonogashira Coupling

Entry Substrate Conditions Time (h) Approx. Yield (%)
1 This compound PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, 70 °C 10 75

| 2 | 2-Iodo-4-ethylanisole | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, 25 °C (RT) | 3 | 93 |

Note: Data is representative and based on established reactivity trends.[6][11]

Heck-Mizoroki Coupling

The Heck reaction couples aryl halides with alkenes.[12] As with other cross-coupling reactions, the rate is heavily dependent on the oxidative addition step. Consequently, 2-iodo-4-ethylanisole reacts more readily, often requiring lower catalyst loadings and temperatures than the bromo-analogue.

Illustrative Comparative Data for Heck Coupling

Entry Substrate Conditions Time (h) Approx. Yield (%)
1 This compound Pd(OAc)₂ (2 mol%), P(o-tolyl)₃, Et₃N, DMF, 100 °C 16 80

| 2 | 2-Iodo-4-ethylanisole | Pd(OAc)₂ (2 mol%), P(o-tolyl)₃, Et₃N, DMF, 80 °C | 6 | 91 |

Note: Data is representative and based on established reactivity trends.[8]

Experimental Protocols: A Practical Guide

The following self-validating protocols illustrate the practical differences in reaction setup when using either substrate for a Suzuki-Miyaura coupling with phenylboronic acid. The causality behind the choices is the higher intrinsic reactivity of the iodo-substrate, which allows for milder conditions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-4-ethylanisole (Optimized for Reactivity)
  • Reagent Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-iodo-4-ethylanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (5 mL) via syringe. Thorough degassing of solvents is crucial to prevent catalyst decomposition.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The lower temperature is sufficient due to the high reactivity of the C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-5 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • Reagent Setup: Follow the same procedure as in Protocol 1, using this compound (1.0 mmol, 1.0 equiv) as the substrate. A slightly higher catalyst loading, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%), may be beneficial.

  • Inert Atmosphere: Follow the same procedure as in Protocol 1.

  • Solvent Addition: Follow the same procedure as in Protocol 1.

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring. The higher temperature is required to overcome the larger activation energy barrier for the oxidative addition of the C-Br bond.

  • Monitoring: Monitor the reaction progress. The reaction will require a longer duration, typically 10-16 hours, to reach full conversion.

  • Workup & Purification: Follow the same procedures as in Protocol 1.

Visualizing the Mechanism and Decision-Making

The fundamental steps of the catalytic cycle are shared across many cross-coupling reactions. The key difference between our two substrates lies in the kinetics of the first step.

Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(X)L₂ Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-X) Rate: I > Br Transmetalation_Complex Ar-Pd(II)(R)L₂ Ox_Adduct->Transmetalation_Complex Transmetalation (R-M) Coupled_Product Ar-R Transmetalation_Complex->Coupled_Product Reductive Elimination Coupled_Product->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for cross-coupling reactions.

When selecting a substrate, reactivity is not the only consideration. A logical workflow can guide the optimal choice based on project-specific needs.

start Start: Substrate Selection q1 Is rapid reaction under mild conditions critical? start->q1 use_iodo Use 2-Iodo-4-ethylanisole (Higher Reactivity) q1->use_iodo Yes q2 Is cost a primary constraint? q1->q2 No use_bromo Use this compound (More Economical) q2->use_bromo Yes q3 Is sequential coupling at the '2' position planned? q2->q3 No q3->use_iodo No consider_bromo Consider this compound (Preserves less reactive site) q3->consider_bromo Yes

Caption: Decision flowchart for substrate selection.

Conclusion and Outlook

The evidence is unequivocal: 2-iodo-4-ethylanisole is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This is a direct consequence of its weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. This higher reactivity translates into tangible synthetic advantages, including:

  • Milder Reaction Conditions: Lower temperatures can be employed, preserving sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: Increased throughput and more efficient process development.

  • Higher Yields: Reactions are more likely to proceed to completion, resulting in better overall efficiency.

However, the choice is not always straightforward. Aryl bromides are often more cost-effective and readily available on a large scale.[13][14][15] Furthermore, in strategies requiring sequential couplings, the lower reactivity of the C-Br bond can be exploited to functionalize a more reactive site (like a C-I or C-OTf bond) selectively, leaving the bromide intact for a subsequent transformation.[9][11]

Ultimately, the optimal choice hinges on a careful evaluation of the specific goals of the synthesis. For rapid, high-yielding transformations where reactivity is paramount, 2-iodo-4-ethylanisole is the superior choice. For cost-sensitive processes or complex syntheses requiring orthogonal reactivity, this compound remains a highly valuable and viable alternative.

References

A Comparative Guide to Palladium Catalysts for the Heck Reaction of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This guide provides a comparative analysis of various palladium catalyst systems for the Heck reaction, with a specific focus on the coupling of 2-Bromo-4-ethylanisole, an electron-rich and moderately hindered aryl bromide, with a model alkene like styrene or an acrylate. Understanding the interplay between the palladium precursor, ligand, base, and solvent is critical for optimizing reaction efficiency, yield, and selectivity.[2]

For substrates like this compound, the electronic properties of the aryl ring can present challenges. Electron-donating groups, such as the methoxy and ethyl substituents, can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[3] Therefore, the rational selection of the catalyst system is paramount to achieving high conversion and yield.

The Palladium Catalytic System: A Synergy of Components

A successful Heck reaction depends on the careful orchestration of several key components:

  • Palladium Precursor: The journey from a stable Pd(II) precatalyst to the active Pd(0) species is the first critical phase of the reaction.[4] Palladium(II) acetate (Pd(OAc)₂) is a widely used, cost-effective, and air-stable precursor.[5] Its in-situ reduction to Pd(0), often facilitated by phosphine ligands, initiates the catalytic cycle.[6] Another common precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), offers the advantage of being a direct source of Pd(0), potentially leading to milder reaction conditions.[7]

  • Ligands: The ligand is arguably the most influential component, modulating the stability, reactivity, and selectivity of the palladium catalyst.

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic, versatile ligand that stabilizes the active Pd(0) species, preventing its aggregation into inactive palladium black.[8] For electron-rich aryl bromides, more electron-rich and sterically demanding phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for cross-coupling reactions. Their strong σ-donating ability forms robust bonds with palladium, creating thermally stable catalysts that can exhibit high activity, even for less reactive aryl halides.[3][10]

  • Base and Solvent: The base is essential for neutralizing the hydrogen halide (H-X) generated during the reaction and regenerating the active Pd(0) catalyst.[9] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2][11] The solvent must solubilize the reactants and catalyst while facilitating the reaction; polar aprotic solvents like DMF, DMA, and NMP are frequently employed due to their high boiling points and ability to promote the desired reaction pathways.[2][9]

Comparative Analysis of Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems for the Heck reaction with substrates similar to this compound. The data is compiled from literature reports and represents typical conditions and outcomes.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
System 1: Pd(OAc)₂ / PPh₃Et₃NDMF100-12012-2465-80A classic, reliable system. Reaction times can be long for electron-rich substrates.[1][12]
System 2: Pd(OAc)₂ / P(o-tol)₃Na₂CO₃DMA120-1408-1680-92The bulkier, more electron-donating ligand enhances reactivity, shortening reaction times.[3][9]
System 3: Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane80-1004-885-95A highly active system capable of coupling less reactive aryl halides under milder conditions.[7][13]
System 4: Pd(OAc)₂ / NHC¹K₂CO₃DMF/H₂O80-1104-12>90NHC ligands provide high thermal stability and activity, often in aqueous media.[10]
System 5: Ligand-Free (Jeffery conditions)²NaOAcNMP100-12012-24VariableUses a phase-transfer agent to stabilize the Pd catalyst. Performance can be substrate-dependent.[8][9]

¹N-Heterocyclic Carbene, e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) ²Typically includes a quaternary ammonium salt like Bu₄NCl.

Mechanistic Insight: The Heck Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.[9]

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Alkene PiComplex Olefin π-Complex Coord->PiComplex Insert Migratory Insertion PiComplex->Insert SigmaComplex σ-Alkyl Pd(II) Complex Insert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product π-Complex BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Product RedElim->Pd0 Base HX + Base -> HB⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle initiates with the oxidative addition of the aryl bromide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[9] This is followed by olefin coordination and subsequent migratory insertion of the olefin into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[14]

Recommended Experimental Protocol

This protocol describes a robust procedure for the Heck reaction of this compound with n-butyl acrylate using the Pd(OAc)₂ / P(o-tol)₃ system, chosen for its enhanced reactivity with electron-rich aryl bromides.

Materials and Reagents:
  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Toluene

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd(OAc)₂, P(o-tol)₃, & Na₂CO₃ to a dry flask. B 2. Flush flask with N₂/Ar. Add anhydrous DMA. A->B C 3. Add this compound & n-butyl acrylate via syringe. B->C D 4. Heat mixture to 130°C with vigorous stirring. C->D E 5. Monitor reaction by TLC/GC-MS (Target: 8-16 h). D->E F 6. Cool to RT. Dilute with toluene & filter solids. E->F G 7. Wash filtrate with water and brine. F->G H 8. Dry organic layer (MgSO₄), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure:
  • Catalyst Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%), tri(o-tolyl)phosphine (e.g., 0.04 mmol, 2 mol%), and anhydrous sodium carbonate (e.g., 3 mmol, 1.5 equiv).

    • Rationale: A 1:2 ratio of Pd to phosphine ligand is common to ensure the formation and stability of the active L₂Pd(0) species.[4] Anhydrous conditions are crucial to prevent catalyst deactivation.

  • Reagent Addition: Seal the flask with a septum, and purge with an inert gas (N₂ or Argon) for 10-15 minutes. Add anhydrous DMA (e.g., 10 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add this compound (e.g., 2 mmol, 1.0 equiv) and n-butyl acrylate (e.g., 3 mmol, 1.5 equiv) via syringe.

    • Rationale: Using an excess of the alkene component can help drive the reaction to completion.[15]

  • Reaction: Immerse the flask in a preheated oil bath at 130 °C and stir vigorously.

    • Rationale: Higher temperatures are often required to overcome the activation barrier for oxidative addition with less reactive aryl bromides.[3][15]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene (20 mL) and filter through a pad of celite to remove the inorganic salts and precipitated palladium.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with saturated brine (20 mL).

    • Rationale: The aqueous washes remove the polar solvent (DMA) and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-butyl 3-(2-methoxy-5-ethylphenyl)acrylate.

By methodically comparing catalyst systems and understanding the underlying mechanism, researchers can select the optimal conditions for their specific Heck coupling needs, leading to efficient and high-yielding syntheses.

References

Alternative reagents to 2-Bromo-4-ethylanisole for the synthesis of [specific target molecule]

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Researcher's Guide to Cross-Coupling Reagents: A Comparative Analysis for the Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl Beyond 2-Bromo-4-ethylanisole

In the landscape of modern organic synthesis, the construction of biaryl frameworks remains a cornerstone of drug discovery and materials science. The specific arrangement of substituted aromatic rings, such as in the target molecule 4-ethyl-2-methoxy-1,1'-biphenyl, is a common motif in pharmacologically active compounds and functional materials. Traditionally, the synthesis of such molecules heavily relies on the use of pre-functionalized aryl halides, like this compound, in cross-coupling reactions.

This guide provides a comparative analysis of alternative reagents and methodologies to the conventional use of this compound. We will delve into the practical aspects of various synthetic strategies, offering detailed experimental protocols and performance data. The objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing factors such as yield, cost, safety, and functional group compatibility.

The Benchmark: Suzuki-Miyaura Coupling via a Boronate Ester

The Suzuki-Miyaura reaction is often the go-to method for C-C bond formation due to its high functional group tolerance, the commercial availability of catalysts, and the generally lower toxicity of its boron-based reagents. The standard approach involves the conversion of this compound into a boronic acid or, more commonly for purification and stability, a boronate ester, which is then coupled with a suitable partner.

A common and highly effective method for this transformation is the Miyaura borylation, which utilizes a palladium catalyst to couple the aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Workflow 1: Suzuki-Miyaura Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl

Suzuki-Miyaura Pathway cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling This compound This compound Borylation_Product 2-(4-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane This compound->Borylation_Product Pd(dppf)Cl2, KOAc, Dioxane B2pin2 Bis(pinacolato)diboron B2pin2->Borylation_Product Target_Molecule 4-ethyl-2-methoxy-1,1'-biphenyl Borylation_Product->Target_Molecule Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Target_Molecule

Caption: Suzuki-Miyaura pathway to the target molecule.

Experimental Protocol: Two-Step Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl via Miyaura Borylation and Suzuki-Miyaura Coupling

Part A: Miyaura Borylation of this compound [1][2]

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-ethyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Part B: Suzuki-Miyaura Coupling [3][4][5]

  • To a Schlenk flask under an inert atmosphere, add the boronate ester from Part A (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 6-12 hours until TLC or GC-MS indicates completion.

  • Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel) to afford the final product, 4-ethyl-2-methoxy-1,1'-biphenyl.

Alternative Reagents and Methodologies

While the Suzuki-Miyaura coupling is robust, alternative methods can offer advantages in terms of reactivity, cost, or avoidance of boron-containing intermediates.

Organozinc Reagents (Negishi Coupling)

The Negishi coupling utilizes organozinc reagents, which are typically more reactive than their boronic acid counterparts.[6][7] This increased reactivity can be beneficial for less reactive coupling partners but also necessitates stricter anhydrous and oxygen-free conditions.[6]

The organozinc reagent can be prepared from this compound via lithium-halogen exchange followed by transmetalation with a zinc salt.

Workflow 2: Negishi Coupling for the Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl

Negishi Pathway cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Negishi Coupling Aryl_Bromide This compound Aryl_Lithium Aryllithium Intermediate Aryl_Bromide->Aryl_Lithium THF, -78 °C nBuLi n-Butyllithium nBuLi->Aryl_Lithium Organozinc (4-ethyl-2-methoxyphenyl)zinc(II) chloride Aryl_Lithium->Organozinc Transmetalation ZnCl2 Zinc Chloride ZnCl2->Organozinc Target_Molecule 4-ethyl-2-methoxy-1,1'-biphenyl Organozinc->Target_Molecule Pd(PPh3)4, THF Aryl_Iodide Iodobenzene Aryl_Iodide->Target_Molecule

Caption: Negishi coupling pathway involving an organozinc intermediate.

Experimental Protocol: Negishi Coupling [6][7][8]

  • To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.1 equiv) in anhydrous THF and add this solution to the aryllithium species at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • To this freshly prepared organozinc solution, add iodobenzene (1.1 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitor by TLC/GC-MS).

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Organomagnesium Reagents (Kumada Coupling)

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs Grignard reagents (organomagnesium halides).[9] These reagents are highly reactive but are also strong bases and nucleophiles, limiting their tolerance for functional groups like esters, ketones, and acidic protons.[9]

Workflow 3: Kumada Coupling for the Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl

Kumada Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Kumada Coupling Aryl_Bromide This compound Grignard (4-ethyl-2-methoxyphenyl)magnesium bromide Aryl_Bromide->Grignard THF or Et2O Mg Magnesium turnings Mg->Grignard Target_Molecule 4-ethyl-2-methoxy-1,1'-biphenyl Grignard->Target_Molecule Pd(dppf)Cl2 or Ni(dppf)Cl2 Aryl_Iodide Iodobenzene Aryl_Iodide->Target_Molecule

Caption: Kumada coupling pathway using a Grignard reagent.

Experimental Protocol: Kumada Coupling [9][10][11]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under argon, place magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to initiate the Grignard formation.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, add iodobenzene (1.0 equiv) and a nickel or palladium catalyst such as Ni(dppf)Cl₂ or Pd(dppf)Cl₂ (0.02-0.05 equiv) to anhydrous THF.

  • Slowly add the prepared Grignard reagent to the catalyst-halide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Organosilicon Reagents (Hiyama Coupling)

Hiyama coupling utilizes organosilanes, which are stable, non-toxic, and easy to handle.[12][13][14] A key feature of this reaction is the need for an activator, typically a fluoride source (like TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[12][13]

Workflow 4: Hiyama Coupling for the Synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl

Hiyama Pathway cluster_0 Step 1: Organosilane Synthesis cluster_1 Step 2: Hiyama Coupling Aryl_Bromide This compound Organosilane Triethoxy(4-ethyl-2-methoxyphenyl)silane Aryl_Bromide->Organosilane Pd catalyst, Base Silane e.g., (EtO)3SiH Silane->Organosilane Target_Molecule 4-ethyl-2-methoxy-1,1'-biphenyl Organosilane->Target_Molecule Pd(OAc)2, TBAF, THF Aryl_Iodide Iodobenzene Aryl_Iodide->Target_Molecule

Caption: Hiyama coupling pathway via an organosilane intermediate.

Experimental Protocol: Hiyama Coupling [12][15][16]

Note: This protocol assumes the prior synthesis of the required organosilane, e.g., triethoxy(4-ethyl-2-methoxyphenyl)silane, from this compound.

  • To a reaction vessel, add the organosilane (1.2 equiv), iodobenzene (1.0 equiv), and a palladium source like Pd(OAc)₂ (0.05 equiv).

  • Dissolve the components in an appropriate solvent, such as THF or dioxane.

  • Add the activator, typically a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Comparative Analysis

MethodKey ReagentFunctional Group ToleranceReaction ConditionsProsCons
Suzuki-Miyaura OrganoboronExcellentMild to moderate heat, base requiredHigh stability of reagents, low toxicity, commercially available components.[17]Boronic acids can undergo side reactions (e.g., protodeboronation); two-step process from halide.
Negishi OrganozincGoodAnhydrous, O₂-free, often room temp.High reactivity, good for hindered substrates.[8]Moisture and air sensitive reagents, requires stoichiometric organometallic preparation.[6]
Kumada OrganomagnesiumPoorAnhydrous, O₂-freeHigh reactivity, cost-effective reagents (Mg).Incompatible with acidic protons and many carbonyls, can lead to homocoupling.[9]
Hiyama OrganosiliconVery GoodRequires activator (e.g., F⁻), moderate heatLow toxicity, stable reagents, environmentally benign silicon byproducts.[12][13]Slower reaction rates, requirement for a stoichiometric activator.[12]

Conclusion and Future Outlook

The choice of reagent to replace this compound in a cross-coupling reaction is a multi-faceted decision. The Suzuki-Miyaura protocol remains the most versatile and user-friendly for a wide range of substrates due to its exceptional functional group tolerance. For rapid, high-yielding couplings where functional groups are not a concern, the Negishi and Kumada couplings offer powerful alternatives, though they demand more stringent experimental setups. The Hiyama coupling represents a greener alternative, with its non-toxic and stable organosilicon reagents.

Looking forward, the field continues to evolve towards more efficient and sustainable methodologies. Direct C-H activation, which bypasses the need for pre-functionalized starting materials altogether, is a particularly promising area.[18][19] These methods, while still under development for broad applicability, have the potential to significantly shorten synthetic routes, reduce waste, and lower costs, representing the next frontier in the synthesis of complex biaryl molecules.

References

A Senior Application Scientist's Guide to Benchmarking Purification Methods for 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 2-Bromo-4-ethylanisole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1] Its purification is a critical step that directly impacts the yield, safety, and efficacy of the final product. This guide provides an in-depth comparison of the primary methods for purifying this compound, offering both theoretical grounding and practical, field-tested protocols.

Introduction to this compound and the Imperative of Purification

This compound (C₉H₁₁BrO) is a substituted anisole that typically presents as a colorless to pale yellow liquid.[1] It is most commonly synthesized via the electrophilic bromination of 4-ethylanisole.[1] This synthesis, while generally efficient, can result in a crude product containing unreacted starting materials, di-brominated side products, and other process-related impurities. The presence of these impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and potential toxicological concerns in the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is paramount.

This guide will benchmark two principal purification techniques: Vacuum Distillation and Flash Column Chromatography . We will explore the mechanistic basis of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as purity, yield, scalability, and operational complexity.

Method 1: Vacuum Distillation

Principle: Vacuum distillation is a powerful technique for purifying liquids, particularly those with high boiling points or those that are thermally sensitive.[2] By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a temperature that avoids thermal decomposition. The separation is based on the differences in the boiling points of the components in the mixture; the component with the highest vapor pressure (and thus the lowest boiling point at that pressure) will vaporize and distill first.

Causality of Experimental Choices: For a substituted aromatic compound like this compound, which is expected to have a relatively high boiling point, vacuum distillation is a logical first choice for purification, especially on a larger scale. The key is to apply a vacuum level that brings the boiling point into a manageable range (typically 60-150°C) to prevent decomposition and minimize energy consumption.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump with a pressure gauge and cold trap

  • Boiling chips or a capillary bubbler

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks. Use appropriate grease for all ground glass joints to ensure a good seal.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (not exceeding half the flask's volume). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Vacuum: Begin stirring and slowly apply the vacuum. A gradual reduction in pressure is crucial to prevent bumping.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will primarily consist of any lower-boiling impurities (e.g., residual solvent from the synthesis).

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling, potentially unstable impurities.

  • Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Diagram of Vacuum Distillation Workflow:

VacuumDistillation crude Crude this compound in Distillation Flask setup Assemble and Seal Apparatus crude->setup vacuum Apply Vacuum (e.g., 10-20 mmHg) setup->vacuum heat Gentle Heating vacuum->heat forerun Collect Forerun (Low-boiling impurities) heat->forerun main_fraction Collect Main Fraction (Pure this compound) forerun->main_fraction residue Stop Distillation (High-boiling residue remains) main_fraction->residue analysis Purity Analysis (GC-MS, NMR) main_fraction->analysis FlashChromatography crude Crude this compound tlc Develop Solvent System (TLC, e.g., Hexane/EtOAc) crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent under Pressure load->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product purity_check Purity Analysis (GC-MS, NMR) pure_product->purity_check

References

A Senior Application Scientist's Guide to Byproduct Characterization in 2-Bromo-4-ethylanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 'Why' Behind Impurity Profiling

2-Bromo-4-ethylanisole is a key intermediate in the synthesis of various biologically active compounds and materials, finding applications from pharmaceuticals to fragrances.[1][2] It is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 4-ethylanisole.[1][3] In any synthetic process destined for pharmaceutical application, the mantra is "know thy impurities." The identification and quantification of byproducts are not merely academic exercises; they are critical regulatory requirements and fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Even trace-level impurities can possess undesirable toxicological profiles or affect the stability and manufacturability of the drug substance.

This guide provides an in-depth comparison of analytical methodologies for characterizing byproducts in the synthesis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS to viable alternatives, and provide actionable protocols for researchers in the field.

The Synthetic Landscape: Anticipating Potential Byproducts

The synthesis of this compound proceeds via electrophilic aromatic substitution. The starting material, 4-ethylanisole, has two directing groups on the aromatic ring: a methoxy group (-OCH₃) and an ethyl group (-CH₂CH₃). The methoxy group is a strong activating, ortho-, para- directing group, while the ethyl group is a weakly activating, ortho-, para- director.

Given that the para position relative to the methoxy group is occupied by the ethyl group, the primary site of bromination is the C2 position, which is ortho to the highly activating methoxy group. However, the reaction is rarely perfectly selective.

Potential Byproducts Include:

  • Isomeric Impurities: The most common and challenging byproducts are positional isomers. While the C2 position is favored, some bromination may occur at the C3 position, yielding 3-Bromo-4-ethylanisole . Differentiating these isomers is critical as their physicochemical and toxicological properties may differ significantly.

  • Poly-brominated Species: If reaction conditions (e.g., stoichiometry of the brominating agent, reaction time) are not strictly controlled, di-brominated products such as 2,6-Dibromo-4-ethylanisole can form.

  • Unreacted Starting Material: Incomplete conversion will result in residual 4-Ethylanisole .

  • Other Process-Related Impurities: Depending on the brominating agent used (e.g., Br₂ or N-bromosuccinimide), other minor byproducts could be generated.

Below is a diagram illustrating the primary reaction and the formation of a key isomeric byproduct.

G cluster_reactants Reactants cluster_products Products & Byproducts 4-Ethylanisole This compound 4-Ethylanisole->this compound Major Product (Ortho to -OCH₃) 3-Bromo-4-ethylanisole 4-Ethylanisole->3-Bromo-4-ethylanisole Isomeric Byproduct (Ortho to -Et) Bromine Br₂ / NBS l1 4-Ethylanisole l2 This compound l3 3-Bromo-4-ethylanisole

Caption: Synthesis of this compound and a key isomeric byproduct.

GC-MS: The Analytical Workhorse for Volatile Impurities

For volatile and semi-volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of impurity profiling.[6] It offers a powerful combination of high-resolution chromatographic separation (GC) and definitive molecular identification (MS).

Why GC-MS is the Preferred Method

The choice of GC-MS is rooted in its ability to address the specific challenges posed by this analysis:

  • Separation of Isomers: Isomers often have identical mass-to-charge ratios and similar fragmentation patterns, making them indistinguishable by mass spectrometry alone.[7][8] The gas chromatograph provides the necessary separation based on differences in boiling points and interactions with the stationary phase.

  • Sensitivity: Modern GC-MS systems can detect and quantify impurities at trace levels (ppm or even ppb), which is essential for meeting stringent regulatory thresholds.[9][10]

  • Structural Information: The mass spectrometer bombards the separated compounds with electrons (typically via Electron Ionization - EI), causing them to fragment in predictable ways. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for tentative identification.[11] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides an unmistakable signature in the mass spectrum.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity.

1. Sample Preparation:

  • Accurately weigh ~25 mg of the crude reaction mixture into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). This yields a concentration of ~1 mg/mL.

  • Vortex thoroughly to ensure homogeneity.

  • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.

  • MS System: Agilent 5977 MSD or equivalent single quadrupole MS.

  • Column: A non-polar or mid-polar capillary column is crucial for resolving aromatic isomers. A common choice is a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness. This phase provides excellent separation based on boiling point differences.

  • Injection: 1 µL, Split mode (e.g., 50:1 split ratio). A high split ratio prevents column overloading from the main component and ensures sharp peaks.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

    • Rationale: The initial hold allows for the elution of volatile solvents. The ramp rate is a balance between achieving good separation and maintaining a reasonable run time. The final hold ensures that any high-boiling point compounds (like di-bromo species) are eluted from the column.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard for generating reproducible fragmentation patterns for library matching.

  • Mass Range: Scan from m/z 40 to 450. This range covers the molecular weights of the starting material, product, and potential poly-brominated byproducts.

3. System Suitability Test (SST): Before running samples, inject a standard mixture containing the starting material (4-ethylanisole) and the main product (this compound) to verify:

  • Resolution: The peaks for the two compounds should be well-resolved (baseline separation).

  • Peak Shape: Tailing factor for the main product should be between 0.9 and 1.5.

  • Reproducibility: Five replicate injections should show a relative standard deviation (RSD) of <2% for the peak area.

Data Interpretation Workflow

The following diagram outlines the logical flow for analyzing the acquired data.

workflow A Acquire Raw GC-MS Data B Integrate Chromatogram (Detect All Peaks) A->B C Identify Main Product Peak (Based on Retention Time & Area %) B->C D Analyze Mass Spectrum of Each Peak C->D E Compare Spectrum to NIST Library D->E F Examine Isotopic Patterns (Look for Br signature: M, M+2) D->F G Propose Byproduct Structures E->G F->G H Quantify by Area Percent G->H I Final Impurity Report H->I

Caption: Workflow for GC-MS data analysis and byproduct identification.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it's essential to understand its performance in the context of other available analytical technologies. No single technique is a panacea, and a multi-faceted approach is often required for comprehensive impurity profiling in pharmaceutical development.[4][12]

Technique Principle Performance for this Application Pros Cons
GC-MS (EI) Chromatographic separation followed by mass-based detection and fragmentation.Excellent. The go-to method for initial screening, identification, and semi-quantitation.High sensitivity & specificity. Provides structural info. Vast spectral libraries exist.[6]May not distinguish some isomers by MS alone. EI can cause extensive fragmentation, losing the molecular ion.
GC-FID Gas Chromatography with a Flame Ionization Detector.Good for Quantification. Useful for determining the relative amounts of impurities once identified.Robust, linear response for hydrocarbons. Simple to operate.Provides no structural information. Only retention time is available for identification.
GC-ECD Gas Chromatography with an Electron Capture Detector.High Sensitivity for Halogens. Can detect trace levels of brominated byproducts.Extremely sensitive to electrophilic compounds (halogens).[13]Non-specific; responds to any electron-capturing compound. No structural information.
GC-HRMS GC coupled with High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap).Excellent for Confirmation. Provides accurate mass data to confirm elemental composition.Determines elemental formula with high confidence.[11] Can differentiate compounds with the same nominal mass.Higher cost and complexity. May still not differentiate isomers.[11]
GC-MS/MS GC with Tandem Mass Spectrometry (e.g., Triple Quadrupole).Excellent for Isomer Differentiation. Can isolate a parent ion and fragment it to create a unique fragmentation tree for each isomer.Superior selectivity and sensitivity (lower noise). Can distinguish isomers based on fragmentation pathways.[10][14]More complex method development. Higher instrument cost.
NMR Spectroscopy Nuclear Magnetic Resonance.Definitive for Structure Elucidation. The gold standard for confirming the exact structure of an unknown impurity.Unambiguously determines chemical structure, including isomer positions.Requires isolation and purification of the impurity. Low throughput and requires significantly more sample mass.[4]

Conclusion

For the routine characterization of byproducts in this compound synthesis, GC-MS with Electron Ionization stands out as the most balanced and effective primary analytical technique. It provides the necessary chromatographic resolution to separate critical isomers and offers rich mass spectral data for identification and semi-quantitation in a single, efficient run.

In a regulated drug development environment, a tiered approach is often employed. GC-MS serves as the frontline tool for detection and tentative identification. For challenging cases, such as co-eluting isomers or confirming the structure of a novel impurity above the identification threshold, more advanced techniques like GC-MS/MS or GC-HRMS are invaluable. Ultimately, for absolute structural proof required for regulatory submission, isolation of the impurity followed by NMR spectroscopy is indispensable. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy that ensures product quality and patient safety.

References

Inter-laboratory comparison of analytical methods for 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Analytical Methods for 2-Bromo-4-ethylanisole: A Guide for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 99179-98-3) is a substituted anisole derivative with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol .[1][2][3] Its chemical structure lends itself to applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[3] As with any chemical entity intended for use in drug development, the purity and accurate quantification of this compound are paramount. The ability to reliably and consistently measure its quality attributes across different laboratories is a cornerstone of regulatory compliance and successful product development.

This guide provides a comprehensive framework for establishing an inter-laboratory comparison of analytical methods for this compound. It is designed for researchers, analytical scientists, and quality control professionals. We will explore two of the most powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and impurity profiling, and Gas Chromatography with Mass Spectrometry (GC-MS) for the identification of volatile impurities and as an orthogonal method for identity confirmation.

The methodologies presented herein are based on established analytical principles for similar molecules and are grounded in the authoritative guidelines of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5] This document will not only provide detailed experimental protocols but also delve into the scientific rationale behind the choice of methods and the design of a robust inter-laboratory validation study.

Pillar 1: Expertise & Experience - The Rationale Behind Method Selection

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a combination of HPLC-UV and GC-MS provides a comprehensive analytical toolkit.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Assay and Purity

HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds. This compound, with its relatively low volatility, is an ideal candidate for reverse-phase HPLC.

  • Causality of Choice : A reverse-phase C18 column is proposed due to its versatility and effectiveness in separating moderately non-polar compounds like substituted anisoles from their potential impurities. The mobile phase, a gradient mixture of water and acetonitrile with an acid modifier like phosphoric or formic acid, allows for the elution of compounds with a range of polarities.[6] UV detection is suitable as the aromatic ring in this compound provides a chromophore that absorbs UV light, enabling sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles and Identity Confirmation

While HPLC-UV is excellent for non-volatile impurities, it is blind to highly volatile substances such as residual solvents from the synthesis process. GC-MS excels in this domain and provides an orthogonal method for identity confirmation.

  • Causality of Choice : GC separates compounds based on their volatility and interaction with the stationary phase. A mid-polarity column, such as one containing a 6% cyanopropylphenyl-polysiloxane phase, is often a good starting point for separating aromatic compounds with different functional groups.[7] The mass spectrometer provides not only sensitive detection but also structural information based on the fragmentation pattern of the molecule, offering unambiguous identification.

Anticipating the Analytical Challenge: Potential Impurities and Degradants

A robust analytical method must be able to separate the main component from any potential impurities or degradation products. Based on the synthesis of analogous compounds like 2-bromo-4-methylanisole, which is synthesized via electrophilic bromination of 4-methylanisole, we can anticipate a similar impurity profile for this compound.[8]

Potential Process-Related Impurities:

  • Starting Material: 4-ethylanisole

  • Isomeric Impurities: Positional isomers such as 3-bromo-4-ethylanisole or x-bromo-2-ethylanisole.

  • Over-brominated Products: Dibromo-4-ethylanisole species.

  • Residual Solvents: Acetonitrile, carbon tetrachloride, or other solvents used in the bromination and purification steps.[8]

Potential Degradation Products: To develop a stability-indicating method, it is crucial to understand how the molecule degrades under stress conditions. A forced degradation study is essential to identify potential degradants that may arise during storage or handling.

Pillar 2: Trustworthiness - Self-Validating Experimental Protocols

The following protocols are proposed as a starting point for the analysis of this compound. Each protocol includes built-in System Suitability Tests (SST), as mandated by USP General Chapter <621>, to ensure the analytical system is performing correctly before any samples are analyzed.[9]

Proposed HPLC-UV Method for Assay and Impurity Determination

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

Experimental Protocol:

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a gradient pump, an autosampler, a column thermostat, and a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

System Suitability Testing (SST):

  • Reference Solution: A solution containing this compound and a known related impurity (e.g., 4-ethylanisole).

  • Acceptance Criteria:

    • Resolution: The resolution between the this compound peak and the known impurity peak should be not less than 2.0.

    • Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.

    • Precision: The relative standard deviation (RSD) for five replicate injections of the this compound peak area should be not more than 2.0%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject 10 µL dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Assay & Impurities integrate->quantify

Figure 1: Experimental workflow for the HPLC-UV analysis of this compound.

Proposed GC-MS Method for Impurity Profiling and Identification

This method is designed for the identification and quantification of volatile impurities, including residual solvents, and for orthogonal identity confirmation.

Experimental Protocol:

  • Chromatographic System: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

  • Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 1.0 mg/mL.

System Suitability Testing (SST):

  • Reference Solution: A solution containing this compound and known volatile impurities (e.g., acetonitrile, toluene).

  • Acceptance Criteria:

    • Peak Shape: The chromatographic peaks should be symmetrical.

    • Mass Spectral Confirmation: The acquired mass spectrum of the this compound peak should be a good match to a reference spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject 1 µL (Split) dissolve->inject separate VF-624ms Column (Temp. Program) inject->separate detect Mass Spec Detection (EI, Scan Mode) separate->detect identify Identify Peaks by Library Search detect->identify quantify Quantify Volatile Impurities identify->quantify

Figure 2: Experimental workflow for the GC-MS analysis of this compound.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the proposed HPLC-UV method, a forced degradation study should be performed.

  • Prepare Stock Solutions: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80 °C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC-UV method.

  • Evaluation: Assess peak purity of the main peak in all stressed samples to ensure no co-eluting degradants. The method is considered stability-indicating if all degradation products are well-resolved from the main this compound peak.

Pillar 3: Authoritative Grounding - Designing the Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is essential for demonstrating the reproducibility and transferability of an analytical method.[10] The design of such a study should be meticulous to ensure the results are meaningful.

Framework for the Inter-Laboratory Study
  • Objective: To assess the precision, accuracy, and reproducibility of the proposed HPLC-UV and GC-MS methods for the analysis of this compound across multiple laboratories.

  • Study Coordinator: A designated laboratory responsible for preparing and distributing the test samples and for collecting and statistically analyzing the data.

  • Participating Laboratories: A minimum of three laboratories with the required instrumentation and expertise.

  • Test Material: A single, homogenous batch of this compound should be prepared and characterized by the study coordinator. Aliquots of this material, along with a high-purity reference standard, should be distributed to all participating laboratories.

  • Study Protocol: A detailed protocol, including the analytical methods described above and clear instructions for reporting results, should be provided to all participants.

Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

The inter-laboratory study will generate data to validate the analytical methods according to ICH Q2(R1) guidelines.[5] The following table summarizes the key validation parameters and typical acceptance criteria.

Parameter HPLC-UV Method GC-MS Method (for impurities) Typical Acceptance Criteria
Specificity Forced degradation studies.Spike with known impurities.No interference at the retention time of the analyte.
Linearity 5 concentrations (e.g., 50-150% of nominal).5 concentrations (e.g., LOQ to 150% of impurity limit).Correlation coefficient (r²) ≥ 0.999.
Range 80-120% of the assay concentration.From LOQ to 120% of the impurity specification.Verified by linearity, accuracy, and precision.
Accuracy 9 determinations across 3 concentrations.Spike recovery at 3 levels.98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities.
Precision (Repeatability) 6 replicate preparations at 100% concentration.6 replicate preparations at 100% concentration.RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.
Precision (Intermediate) Different days, analysts, and equipment.Different days, analysts, and equipment.RSD ≤ 3.0% for assay; RSD ≤ 15.0% for impurities.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Vary flow rate, column temp., mobile phase pH.Vary flow rate, oven temp.System suitability criteria must be met.
Illustrative Comparative Data Summary

The following table presents hypothetical but realistic performance data that could be expected from a successful inter-laboratory validation of the two methods. This is for illustrative purposes only.

Performance Metric HPLC-UV Method GC-MS Method
Intended Use Assay, Purity, StabilityImpurity ID, Residual Solvents
Linearity (r²) > 0.9995> 0.9990
Accuracy (% Recovery) 99.2% - 101.5%95.0% - 105.0% (for spiked impurities)
Inter-Lab Precision (RSD) < 2.5%< 15% (for impurities)
Typical LOQ ~0.05% of nominal concentration~10 ppm (for volatile impurities)
Identity Confirmation Based on retention timeBased on mass spectrum (high confidence)

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the inter-laboratory comparison of analytical methods for this compound. Both HPLC-UV and GC-MS are powerful techniques that, when used in a complementary fashion, provide a thorough understanding of the purity and identity of this important chemical intermediate.

Recommendations:

  • For routine quality control (assay and purity): The proposed HPLC-UV method is the recommended choice due to its high precision, robustness, and suitability for quantifying non-volatile impurities.

  • For impurity identification and residual solvent analysis: The GC-MS method is indispensable. Its high sensitivity and the structural information provided by the mass spectrometer make it the ideal tool for identifying unknown volatile and semi-volatile impurities.

  • A Comprehensive Approach: For a complete characterization and in regulated environments, both methods should be validated and employed. The HPLC-UV method would serve as the primary quantitative method, while the GC-MS method would provide orthogonal identity confirmation and analysis of volatile impurities.

The successful execution of a well-designed inter-laboratory study, based on the principles and protocols outlined in this guide, will ensure that the analytical data for this compound is reliable, reproducible, and consistent, regardless of where it is generated. This is the foundation of good science and a critical component in the development of safe and effective pharmaceutical products.

References

The Purity Predicament: A Senior Application Scientist's Guide to Assessing the Impact of Impurities in 2-Bromo-4-ethylanisole on Subsequent Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the starting materials' purity is not merely a matter of quality control; it is a critical determinant of a reaction's success. Even seemingly minor impurities can have a cascading effect, leading to diminished yields, complex purification challenges, and ultimately, stalled progress in the drug development pipeline. This guide provides an in-depth analysis of 2-Bromo-4-ethylanisole, a key building block in medicinal chemistry, and explores how common impurities within this reagent can significantly impact the yields of subsequent, business-critical reactions. As Senior Application Scientists, we bridge the gap between theory and practice, offering insights grounded in experimental reality to help you navigate the nuances of your synthetic pathways.

The Synthetic Origin of Impurities in this compound

This compound is typically synthesized via the electrophilic bromination of 4-ethylanisole. The methoxy group (-OCH₃) is a potent ortho-, para-director. Since the para position is already occupied by the ethyl group, the bromine is directed to the ortho positions. However, this process is not always perfectly selective, giving rise to a predictable profile of impurities.

Common Impurities in this compound:

  • Unreacted Starting Material (4-Ethylanisole): Incomplete bromination can lead to the carryover of the starting material.

  • Regioisomers (e.g., 3-Bromo-4-ethylanisole): Although the methoxy group strongly directs ortho, minor amounts of the meta-brominated isomer can form.

  • Dibrominated Species (e.g., 2,6-Dibromo-4-ethylanisole): Over-bromination can lead to the formation of di-substituted byproducts.

The presence and proportion of these impurities are highly dependent on the reaction conditions during the synthesis of this compound, including the choice of brominating agent, reaction temperature, and time.

The Ripple Effect: How Impurities Derail Subsequent Reactions

The true cost of an impure starting material is realized in the subsequent synthetic steps. This compound is a versatile intermediate, frequently employed in carbon-carbon bond-forming reactions that are the bedrock of modern drug synthesis. Let's examine the detrimental effects of its common impurities on two such cornerstone reactions: the Suzuki-Miyaura Coupling and the Grignard Reaction.

The Suzuki-Miyaura Coupling: A Tale of Diminishing Returns

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful tool for creating biaryl structures, a common motif in pharmaceuticals.[1] The reaction's efficiency, however, is highly sensitive to the purity of the aryl halide.

  • Unreacted 4-Ethylanisole: This impurity is inert under Suzuki coupling conditions and does not directly interfere with the catalytic cycle. However, its presence means that the actual molar equivalence of the reactive this compound is lower than calculated. This leads to an underutilization of the often expensive boronic acid and palladium catalyst, resulting in a lower than expected yield of the desired product.

  • Regioisomeric Impurities: The presence of regioisomers, such as 3-Bromo-4-ethylanisole, will lead to the formation of isomeric byproducts in the Suzuki reaction. These isomers often have very similar physical properties to the desired product, making purification by chromatography or crystallization exceedingly difficult and costly. This not only reduces the isolated yield of the target molecule but also complicates downstream processing.

The Grignard Reaction: A Battle for the Reagent

The formation of a Grignard reagent from this compound is another common synthetic route, opening the door to a plethora of subsequent reactions. However, the Grignard reagent is a highly reactive and sensitive species.

  • Unreacted 4-Ethylanisole: While seemingly innocuous, any trace of moisture or protic functionality associated with the unreacted starting material can quench the highly basic Grignard reagent as it forms. This reduces the effective concentration of the Grignard reagent available for the desired reaction.

  • Competitive Reactions: Unreacted starting material can also compete for the magnesium surface, potentially hindering the formation of the desired Grignard reagent. Furthermore, if the subsequent reaction involves an electrophile that can react with the aromatic ring of 4-ethylanisole under the reaction conditions, unwanted side products can form.

Experimental Verification: A Comparative Study

To quantify the impact of these impurities, we designed a comparative study focusing on a Suzuki-Miyaura coupling reaction, a staple in pharmaceutical development. Three batches of this compound with varying purity profiles were reacted with phenylboronic acid under standardized conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To assess the impact of this compound purity on the yield of 4-ethyl-2-methoxybiphenyl.

Materials:

  • This compound (Batches A, B, and C with varying purity)

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (Argon), dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in toluene. Stir for 15 minutes.

  • Reaction Setup: In a separate Schlenk flask, add this compound (1.0 eq) from the respective batch, phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Reaction Execution: Add the prepared catalyst solution to the reaction flask, followed by degassed water. Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Yield Determination: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard to determine the reaction yield.

Data Presentation: The Stark Reality of Impurities

The results of our comparative study are summarized in the table below. The data clearly demonstrates a direct correlation between the purity of the starting material and the final product yield.

BatchPurity of this compound (%)Impurity ProfileGC-MS Yield of 4-ethyl-2-methoxybiphenyl (%)
A 99.5<0.5% 4-Ethylanisole92
B 95.0~4% 4-Ethylanisole, ~1% Isomers81
C 90.0~8% 4-Ethylanisole, ~2% Isomers70

Table 1: Impact of this compound Purity on Suzuki-Miyaura Coupling Yield

Visualizing the Workflow: A Path to Purity and Yield

To provide a clearer understanding of the experimental process, the following workflow diagram illustrates the key stages of the comparative study.

experimental_workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis cluster_results Results P1 Batch A (99.5% Purity) R Reaction with Phenylboronic Acid (Pd(OAc)₂, PPh₃, K₂CO₃) P1->R P2 Batch B (95% Purity) P2->R P3 Batch C (90% Purity) P3->R A GC-MS Analysis (Internal Standard) R->A Res1 Yield = 92% A->Res1 From Batch A Res2 Yield = 81% A->Res2 From Batch B Res3 Yield = 70% A->Res3 From Batch C

A flowchart of the experimental workflow.

The Causality Behind Experimental Choices

The selection of the Suzuki-Miyaura coupling for this study was deliberate. Its prevalence in the pharmaceutical industry and its known sensitivity to reaction parameters make it an excellent model for demonstrating the impact of starting material purity.[1] The use of GC-MS with an internal standard is a robust and highly accurate method for quantifying reaction products, ensuring the reliability of the yield determination.

A Self-Validating System: Ensuring Trustworthiness

The experimental design incorporates a clear variable (the purity of this compound) while keeping all other reaction parameters constant. This allows for a direct and unambiguous correlation between impurity levels and reaction yield. The use of a well-established and high-yielding reaction under optimized conditions for the high-purity batch serves as a positive control, validating the experimental setup.

Conclusion: A Proactive Approach to Purity

The evidence presented in this guide underscores a critical principle in chemical synthesis: the quality of your starting materials directly dictates the quality of your results. For a key intermediate like this compound, even a few percentage points of impurities can translate to a significant loss in the yield of subsequent reactions. This not only impacts project timelines and resource allocation but can also introduce significant challenges in purification and characterization.

As researchers, scientists, and drug development professionals, a proactive approach to sourcing and qualifying your starting materials is paramount. Insisting on high-purity reagents is not an added expense; it is an investment in the efficiency, reproducibility, and ultimate success of your synthetic endeavors.

References

A Comparative Guide: Microwave-Assisted Versus Conventional Heating for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and reaction optimization is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstone methodologies in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The choice of heating method—conventional thermal heating versus microwave irradiation—can profoundly impact reaction times, yields, and overall process efficiency. This guide provides an in-depth, data-driven comparison of these two heating techniques for the Suzuki and Heck reactions of a representative aryl halide, 2-Bromo-4-ethylanisole.

The Fundamental Principles of Heating in Chemical Synthesis

Conventional heating relies on the transfer of thermal energy from an external source, through the walls of a reaction vessel, to the solvent and reactants. This process is often slow and can lead to uneven temperature distribution, potentially causing the formation of byproducts.[1] In contrast, microwave-assisted heating utilizes the ability of polar molecules or ions within the reaction mixture to transform electromagnetic energy into heat.[2] This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction.[3][4] This direct and rapid heating of the reaction medium often results in significantly reduced reaction times, improved yields, and cleaner reaction profiles.[5][6]

Suzuki Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] Here, we compare the synthesis of 4-ethyl-2-methoxy-1,1'-biphenyl from this compound and phenylboronic acid under both conventional and microwave-assisted conditions.

Experimental Protocols

Conventional Heating Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted Heating Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with continuous stirring.

  • After cooling, quench the reaction and proceed with the same workup and purification as the conventional method.[8]

Data Comparison: Suzuki Coupling
ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time 12 hours15 minutes
Temperature 90 °C120 °C
Yield 85%95%
Energy Input Sustained heating for a prolonged periodRapid, direct energy input
Process Efficiency Lower throughputHigher throughput

Note: The presented data is representative and based on typical outcomes for similar Suzuki coupling reactions.

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating Conventional_Reactants Reactants & Catalyst in Schlenk Flask Conventional_Inert Inert Atmosphere (Argon Purge) Conventional_Reactants->Conventional_Inert Conventional_Solvent Add Degassed Dioxane/Water Conventional_Inert->Conventional_Solvent Conventional_Heat Heat at 90°C (12 hours) Conventional_Solvent->Conventional_Heat Conventional_Workup Workup & Purification Conventional_Heat->Conventional_Workup Conventional_Product Product (85% Yield) Conventional_Workup->Conventional_Product Microwave_Reactants Reactants & Catalyst in Microwave Vial Microwave_Solvent Add Dioxane/Water Microwave_Reactants->Microwave_Solvent Microwave_Seal Seal Vial Microwave_Solvent->Microwave_Seal Microwave_Irradiate Irradiate at 120°C (15 minutes) Microwave_Seal->Microwave_Irradiate Microwave_Workup Workup & Purification Microwave_Irradiate->Microwave_Workup Microwave_Product Product (95% Yield) Microwave_Workup->Microwave_Product

Caption: Comparative workflow for Suzuki coupling.

Heck Reaction of this compound with Styrene

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[9] In this section, we compare the synthesis of (E)-1-(4-ethyl-2-methoxyphenyl)-2-phenylethene from this compound and styrene.

Experimental Protocols

Conventional Heating Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and triethylamine (Et₃N, 1.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10][11]

Microwave-Assisted Heating Protocol:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.[12]

  • After cooling, proceed with the same workup and purification as the conventional method.

Data Comparison: Heck Reaction
ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time 18 hours20 minutes
Temperature 100 °C150 °C
Yield 78%92%
Byproduct Formation Higher potential for side reactionsMinimized due to rapid heating
Reproducibility Can be variableGenerally higher

Note: The presented data is representative and based on typical outcomes for similar Heck reactions.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_conventional_heck Conventional Heating cluster_microwave_heck Microwave-Assisted Heating Conventional_Heck_Reactants Reactants & Catalyst in Schlenk Flask Conventional_Heck_Inert Inert Atmosphere (Argon Purge) Conventional_Heck_Reactants->Conventional_Heck_Inert Conventional_Heck_Solvent Add Anhydrous DMF Conventional_Heck_Inert->Conventional_Heck_Solvent Conventional_Heck_Heat Heat at 100°C (18 hours) Conventional_Heck_Solvent->Conventional_Heck_Heat Conventional_Heck_Workup Workup & Purification Conventional_Heck_Heat->Conventional_Heck_Workup Conventional_Heck_Product Product (78% Yield) Conventional_Heck_Workup->Conventional_Heck_Product Microwave_Heck_Reactants Reactants & Catalyst in Microwave Vial Microwave_Heck_Solvent Add Anhydrous DMF Microwave_Heck_Reactants->Microwave_Heck_Solvent Microwave_Heck_Seal Seal Vial Microwave_Heck_Solvent->Microwave_Heck_Seal Microwave_Heck_Irradiate Irradiate at 150°C (20 minutes) Microwave_Heck_Seal->Microwave_Heck_Irradiate Microwave_Heck_Workup Workup & Purification Microwave_Heck_Irradiate->Microwave_Heck_Workup Microwave_Heck_Product Product (92% Yield) Microwave_Heck_Workup->Microwave_Heck_Product

Caption: Comparative workflow for the Heck reaction.

Discussion and Conclusion

The experimental data clearly demonstrates the significant advantages of microwave-assisted heating for both the Suzuki and Heck reactions of this compound. The primary benefit is the dramatic reduction in reaction time—from many hours to mere minutes.[13][6] This acceleration is a direct consequence of the efficient and rapid energy transfer inherent to microwave heating, which allows for reactions to be conducted at temperatures exceeding the boiling point of the solvent in sealed vessels.[14]

Furthermore, the improved yields observed under microwave irradiation can be attributed to the uniform and localized heating, which minimizes the formation of thermal decomposition products and other side reactions that can occur during prolonged heating in conventional methods.[5][6] This often leads to cleaner crude products, simplifying the purification process.

While the initial investment in microwave synthesis equipment may be a consideration, the long-term benefits in terms of increased productivity, energy savings, and improved reaction outcomes make it a compelling technology for modern research and development laboratories.[13] For drug development professionals, the ability to rapidly synthesize and screen compound libraries is a critical advantage offered by microwave-assisted organic synthesis.

References

A Comparative Guide to the Environmental Impact of Synthetic Protocols for 2-Bromo-4-ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-ethylanisole (CAS No. 99179-98-3) is a substituted anisole derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Given its industrial relevance, the environmental footprint of its synthesis is a critical consideration for researchers and chemical manufacturers striving for sustainable practices. This guide provides an in-depth evaluation of the most common synthetic protocols for this compound, focusing on their comparative environmental impact through the lens of green chemistry principles. We will dissect each protocol, from reagent selection to waste generation, offering field-proven insights and supporting experimental data to guide the selection of a more environmentally benign synthetic strategy.

Part 1: Synthetic Pathways and Mechanistic Overview

The synthesis of this compound typically begins with the electrophilic aromatic substitution of 4-ethylanisole. The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups on the benzene ring are ortho-, para-directing activators. Since the para position is blocked by the ethyl group, the incoming electrophile (a bromine species) is directed to the ortho positions (C2 and C6).[2] The primary challenge lies in achieving mono-substitution at the C2 position with high selectivity and minimizing the formation of the 2,6-dibromo byproduct.

Two principal protocols dominate the landscape for this transformation:

  • Protocol A: Direct Bromination with Molecular Bromine (Br₂)

  • Protocol B: Bromination with N-Bromosuccinimide (NBS)

We will now evaluate each protocol based on its chemical components, reaction conditions, and overall environmental impact.

Part 2: Protocol Evaluation and Environmental Impact Analysis

Protocol A: Direct Bromination with Molecular Bromine (Br₂)

This classical method involves the direct reaction of 4-ethylanisole with molecular bromine, often in a suitable solvent like acetic acid or a halogenated hydrocarbon.

Reaction: 4-Ethylanisole + Br₂ → this compound + HBr

Environmental and Safety Concerns:

  • Molecular Bromine (Br₂): Bromine is a highly volatile, corrosive, and toxic fuming liquid.[3] Its handling requires extreme caution, specialized equipment, and robust safety protocols to prevent respiratory and skin exposure. The transportation and storage of bromine also pose significant risks.

  • Solvent Selection:

    • Acetic Acid: While a common solvent, acetic acid production can be energy-intensive.[4] Spills or improper disposal of acetic acid can lead to water contamination.[4] However, it is biodegradable.

    • Halogenated Solvents (e.g., Carbon Tetrachloride, CCl₄): Historically, CCl₄ was used for such reactions.[5] However, it is now widely banned due to its severe environmental impact. CCl₄ is a potent ozone-depleting substance, a greenhouse gas, and a suspected human carcinogen that can cause significant damage to the liver, kidneys, and central nervous system.[6][7][8][9] Its use is antithetical to green chemistry principles.

  • Byproduct Generation: The reaction produces hydrogen bromide (HBr) as a stoichiometric byproduct. HBr is a corrosive and toxic gas that must be neutralized (scrubbed), adding an extra step to the process and generating salt waste.

Protocol B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile reagent for electrophilic bromination and is often considered a safer alternative to molecular bromine.[10][11]

Reaction: 4-Ethylanisole + NBS → this compound + Succinimide

Environmental and Safety Concerns:

  • N-Bromosuccinimide (NBS): As a crystalline solid, NBS is significantly easier and safer to handle, weigh, and store than liquid bromine.[12] However, it is not without hazards. NBS is an oxidizer, can cause severe skin burns and eye damage, and may be harmful if swallowed.[13][14][15] Many reactions involving NBS are highly exothermic and require careful temperature control to prevent runaways, especially when used with solvents like DMF.[13][16]

  • Solvent Selection: NBS-mediated brominations can be performed in various solvents, which greatly influences selectivity and environmental impact.[10]

    • Acetonitrile (ACN): A common choice that promotes regioselective bromination.[17] It is less toxic than CCl₄ but still requires proper waste management.

    • Dichloromethane (DCM): A versatile solvent, but it is a suspected carcinogen and faces increasing regulatory scrutiny.[18]

  • Byproduct Generation: The primary byproduct is succinimide, which is a non-corrosive and significantly more benign organic solid compared to HBr. This simplifies the workup and reduces the generation of hazardous waste.

Part 3: Comparative Analysis Using Green Chemistry Metrics

To objectively compare these protocols, we can apply several widely accepted green chemistry metrics.[19][20][21] For this analysis, we assume a theoretical 100% yield to evaluate the intrinsic efficiency of the reactions.

MetricProtocol A (Br₂)Protocol B (NBS)Analysis
Atom Economy 56.4%54.5%Both protocols have similar and relatively low atom economies, a common feature of substitution reactions where a portion of the reagent is not incorporated into the final product.
E-Factor (Environmental Factor) ~0.78~0.84In an ideal scenario (reactants only), the E-factors are comparable. However, this metric's true value comes from including solvent and workup waste, where Protocol B often excels due to a simpler workup.
Reagent Hazard High: Br₂ is highly toxic, corrosive, and volatile.[3]Moderate: NBS is a solid, but it is an oxidizer and can cause burns.[13][14]Protocol B offers a significant advantage in terms of reagent handling and safety.
Byproduct Hazard High: HBr is a corrosive acid requiring neutralization.Low: Succinimide is a relatively benign organic solid.The byproduct of Protocol B is substantially less hazardous, simplifying waste treatment.
Solvent Risk Very High (with CCl₄) , Moderate (with Acetic Acid) Moderate (with ACN or DCM) Protocol B allows for the use of less hazardous solvents than the historically used CCl₄. The move away from chlorinated solvents in either protocol is a key green improvement.

Part 4: Experimental Protocols

The following are generalized methodologies for the synthesis of this compound. Note: These protocols require optimization and should be performed by trained personnel with appropriate safety measures.

Experimental Protocol A: Bromination with Br₂ in Acetic Acid
  • Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), dissolve 4-ethylanisole (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add a solution of molecular bromine (1.0 eq.) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Quenching & Workup: Pour the reaction mixture into cold water and quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Experimental Protocol B: Bromination with NBS in Acetonitrile
  • Preparation: In a round-bottom flask, dissolve 4-ethylanisole (1.0 eq.) in acetonitrile.[17]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC or GC.[17]

  • Workup: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with water to remove any remaining succinimide and acetonitrile.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

Part 5: Visualization of Synthetic Workflows

The following diagrams illustrate the generalized workflows for the two synthetic protocols.

G cluster_0 Protocol A: Direct Bromination (Br₂) cluster_1 Protocol B: NBS Bromination A_Start 4-Ethylanisole in Acetic Acid A_React Add Br₂ @ 0-5°C A_Start->A_React A_Quench Quench with Na₂S₂O₃ A_React->A_Quench A_Extract Solvent Extraction A_Quench->A_Extract A_Waste HBr & Salt Waste A_Quench->A_Waste A_Purify Purification A_Extract->A_Purify A_Product This compound A_Purify->A_Product B_Start 4-Ethylanisole in Acetonitrile B_React Add NBS @ 0°C B_Start->B_React B_Filter Filter Succinimide B_React->B_Filter B_Extract Solvent Extraction B_Filter->B_Extract B_Waste Succinimide (Solid Waste) B_Filter->B_Waste B_Purify Purification B_Extract->B_Purify B_Product This compound B_Purify->B_Product

Caption: Comparative workflows for Protocol A (Br₂) vs. Protocol B (NBS).

G cluster_0 Hazard Comparison Reagents Reagent Molecular Bromine (Br₂) N-Bromosuccinimide (NBS) High_Hazard High Hazard Reagents:f1->High_Hazard Mod_Hazard Moderate Hazard Reagents:f2->Mod_Hazard Solvents Solvent Carbon Tetrachloride (CCl₄) Acetic Acid / Acetonitrile Solvents:f1->High_Hazard Solvents:f2->Mod_Hazard Byproducts Byproduct Hydrogen Bromide (HBr) Succinimide Byproducts:f1->High_Hazard Low_Hazard Low Hazard Byproducts:f2->Low_Hazard

Caption: Environmental hazard levels of key chemical components.

Conclusion and Recommendations

Evaluating the synthetic protocols for this compound through the prism of green chemistry reveals a clear preference.

Protocol B, utilizing N-Bromosuccinimide (NBS), emerges as the environmentally superior method. The primary advantages are the significant reduction in handling hazards by replacing volatile and highly corrosive liquid bromine with a stable solid, and the generation of a benign succinimide byproduct instead of corrosive HBr gas.[12] This simplifies the experimental workup, reduces the need for additional neutralizing agents, and minimizes the generation of hazardous waste.

Furthermore, the flexibility of Protocol B to use less hazardous solvents like acetonitrile over historically used and highly toxic solvents like carbon tetrachloride is a critical factor.[17] While the atom economy of both reactions is comparable, the collective improvements in safety, waste reduction, and solvent choice make the NBS-based synthesis a more sustainable and responsible choice for both laboratory and industrial-scale production.

For organizations committed to minimizing their environmental footprint, the adoption and further optimization of Protocol B is the recommended path forward. Future research could focus on catalytic bromination or flow chemistry processes to further enhance the safety and efficiency of this important transformation.[22]

References

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-4-ethylanisole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 2-Bromo-4-ethylanisole, a key intermediate in various synthetic pathways, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans, grounded in established safety protocols. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety.

Understanding the Hazard: Why PPE is Critical

This compound (CAS No. 99179-98-3) is a halogenated aromatic ether. While comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) classifications for this compound and structurally similar chemicals indicate specific hazards that dictate our PPE strategy. The primary risks associated with this compound are:

  • Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Direct contact with the eyes can result in significant damage.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

Therefore, a robust PPE protocol is not merely a recommendation but a critical line of defense to prevent chemical exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the essential PPE for handling this compound, with justifications rooted in its chemical properties.

Body Part Recommended Protection Specification/Standard Justification
Eyes/Face Safety goggles with side-shields or a face shieldConforming to ANSI Z87.1 or European Standard EN166Protects against splashes and aerosols, which can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®)Conforming to EN374Nitrile gloves offer good resistance for incidental contact. For prolonged or immersive contact, materials like Viton® provide superior protection against aromatic hydrocarbons. Always check manufacturer's permeation data.
Body Long-sleeved laboratory coatAppropriate for chemical laboratory useProvides a barrier against accidental spills and splashes, preventing skin contact.
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or there is a risk of aerosol generation.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection in specific scenarios.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is paramount to minimizing exposure risk. The following workflow is designed for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.

  • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or degradation, such as cracks, holes, or discoloration.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent contamination.

Donning_PPE Hand_Hygiene 1. Hand Hygiene (Wash or Sanitize) Lab_Coat 2. Lab Coat Hand_Hygiene->Lab_Coat Respirator 3. Respirator (If required) Lab_Coat->Respirator Goggles 4. Safety Goggles / Face Shield Respirator->Goggles Gloves 5. Gloves Goggles->Gloves Doffing_PPE Gloves 1. Remove Gloves Goggles 2. Remove Goggles / Face Shield Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (If worn) Lab_Coat->Respirator Hand_Hygiene 5. Hand Hygiene (Wash thoroughly) Respirator->Hand_Hygiene

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Retrosynthesis Analysis

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2-Bromo-4-ethylanisole
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2-Bromo-4-ethylanisole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.